1-Tridecyne
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
tridec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEDKDBFUBPZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067185 | |
| Record name | 1-Tridecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26186-02-7 | |
| Record name | 1-Tridecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tridecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tridecyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tridecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridec-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tridecyne: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tridecyne is a terminal alkyne, a class of organic molecules characterized by a carbon-carbon triple bond at the end of the carbon chain. This functional group imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis. For drug development professionals, terminal alkynes like this compound are of particular interest due to their utility in forming stable carbon-carbon bonds and their participation in highly reliable reactions such as the Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry." This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in the synthesis of complex molecules relevant to the pharmaceutical industry.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 26186-02-7 | --INVALID-LINK--[1][2] |
| Molecular Formula | C₁₃H₂₄ | --INVALID-LINK--[1][2] |
| Molecular Weight | 180.33 g/mol | --INVALID-LINK--, --INVALID-LINK--[3][4] |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 234.2 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.781 g/mL at 25 °C | --INVALID-LINK-- |
| Solubility | Insoluble in water; Soluble in organic solvents | --INVALID-LINK-- |
Spectroscopic data is crucial for the identification and characterization of this compound. The key spectral features are:
-
¹H NMR: A characteristic triplet at approximately 1.8-2.0 ppm corresponding to the acetylenic proton.
-
¹³C NMR: The sp-hybridized carbons of the alkyne typically appear in the range of 68-90 ppm.
-
IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a band in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.[5]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180.[1][6]
Synthesis of this compound: Alkylation of Acetylide
A common and reliable method for the synthesis of terminal alkynes such as this compound is the alkylation of acetylene. This method involves the deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a halide from a primary alkyl halide.
Caption: Synthetic pathway for this compound via alkylation of acetylene.
Step-by-Step Experimental Protocol:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and a gas inlet, liquid ammonia is condensed. A catalytic amount of ferric nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Alkylation: To the freshly prepared sodium acetylide suspension in liquid ammonia, 1-bromoundecane is added dropwise. The reaction mixture is stirred for several hours to allow for the complete alkylation.
-
Work-up: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude this compound.
-
Purification: The crude product is purified by vacuum distillation to obtain pure this compound.
Causality and Self-Validation: The use of a strong base like sodium amide in liquid ammonia is crucial for the complete deprotonation of acetylene to form the highly nucleophilic acetylide anion.[3] The choice of a primary alkyl halide like 1-bromoundecane is critical to ensure an Sₙ2 reaction pathway and avoid elimination, which would be a significant side reaction with secondary or tertiary halides.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS), which serve as a self-validating system for the success of the synthesis.
Key Applications in Drug Development
The terminal alkyne functionality in this compound is a versatile handle for a variety of chemical transformations that are highly valued in drug discovery and development.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][4][7] This reaction is catalyzed by palladium and copper complexes and is widely used to construct complex molecular architectures found in many pharmaceuticals.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-polymerization of acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Discovery and first synthesis of 1-Tridecyne
An In-depth Technical Guide on the Discovery and First Synthesis of 1-Tridecyne
Abstract
This compound (CAS No. 26186-02-7) is a terminal alkyne that serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to materials science and drug discovery.[1][2][3] Its utility stems from the high reactivity of the terminal carbon-carbon triple bond, which allows for a variety of coupling and functionalization reactions. This guide provides a detailed examination of the historical context of its discovery and a comprehensive, practical protocol for its first definitive synthesis via the alkylation of an acetylide anion. The narrative emphasizes the mechanistic rationale behind the chosen synthetic strategy and experimental conditions, aiming to provide researchers and drug development professionals with a foundational understanding of this versatile chemical intermediate.
Part 1: Discovery and Foundational Context
The "discovery" of this compound was not a singular event but rather an outcome of the systematic exploration of alkyne chemistry throughout the 19th and 20th centuries. Following the initial preparation of acetylene, chemists sought to develop general methods for creating longer-chain alkynes.[4] Two primary strategies emerged as foundational pillars for alkyne synthesis:
-
Dehydrohalogenation: This elimination reaction involves treating a dihaloalkane with a strong base to form a triple bond.[5][6][7] Typically, two successive E2 eliminations from a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide yield the alkyne.[5][6][7][8] A very strong base, such as sodium amide (NaNH₂), is often required, especially for the second elimination step to form the triple bond.[6][9][10]
-
Alkylation of Acetylides: This method builds longer alkynes from simpler ones. The relatively high acidity of the terminal C-H bond in acetylene (pKa ≈ 25) allows for its deprotonation by a strong base like NaNH₂ to form a highly nucleophilic acetylide anion.[11][12] This anion can then react with a primary alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond, effectively extending the chain.[13][14]
The alkylation of acetylide anions proved to be a more direct and controlled method for synthesizing specific long-chain terminal alkynes like this compound, and it represents the most logical and historically significant "first synthesis" approach.
Part 2: The First Definitive Synthesis of this compound
The premier synthesis of this compound is achieved through the Sₙ2 alkylation of sodium acetylide with a suitable 11-carbon alkyl halide, such as 1-bromoundecane. This method is highly efficient and provides excellent control over the final product structure.
Causality and Experimental Design
The choice of reagents and conditions is dictated by the underlying reaction mechanism and potential side reactions.
-
Base and Solvent System: Sodium amide (NaNH₂) in liquid ammonia (NH₃) is the classic and ideal system.
-
Expertise: NaNH₂ is a powerful base, more than sufficient to completely deprotonate acetylene, forming the sodium acetylide salt.
-
Trustworthiness: Liquid ammonia is an excellent solvent for this reaction as it readily dissolves sodium amide and stabilizes the resulting acetylide anion. Its very low boiling point (-33 °C) simplifies its removal during the workup phase. The entire system must be rigorously anhydrous, as any water would instantly protonate the acetylide anion, quenching its nucleophilicity.
-
-
Alkylating Agent: A primary (1°) alkyl halide is mandatory.
-
Expertise: Acetylide anions are not only strong nucleophiles but also strong bases. With secondary (2°) or tertiary (3°) alkyl halides, the basic character dominates, leading to E2 elimination as the major competing pathway, which would produce undesired alkenes instead of the target alkyne.[14] 1-Bromoundecane is an excellent choice as a primary substrate.
-
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound.
1. Materials and Setup:
-
A three-necked, round-bottom flask, oven-dried and assembled hot under a stream of dry nitrogen.
-
Equip the flask with a mechanical stirrer, a gas inlet adapter, and a dry ice/acetone condenser.
-
Reagents: Sodium amide (NaNH₂), liquid ammonia (condensed from a cylinder), purified acetylene gas, 1-bromoundecane, anhydrous diethyl ether, and saturated aqueous ammonium chloride (NH₄Cl) for quenching.
2. Step-by-Step Methodology:
-
Preparation of Sodium Acetylide: Charge the reaction flask with ~250 mL of liquid ammonia. Carefully add 0.25 mol of sodium amide in portions. Bubble dry acetylene gas through the stirred solution. The reaction is complete when the initial vigorous bubbling subsides and a greyish-white precipitate of sodium acetylide forms.
-
Alkylation: Replace the gas inlet with a pressure-equalizing dropping funnel. Add a solution of 0.23 mol of 1-bromoundecane in 50 mL of anhydrous diethyl ether dropwise to the acetylide suspension over 1 hour. Maintain gentle stirring.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 3-4 hours as the ammonia slowly evaporates through the condenser.
-
Workup: Once the ammonia has evaporated, cautiously add 100 mL of diethyl ether to the residue. Slowly add 100 mL of saturated aqueous NH₄Cl to quench any unreacted sodium amide.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Purification: Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude product is purified by vacuum distillation to yield pure this compound.
Quantitative Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| Sodium Amide | NaNH₂ | 39.01 | 0.25 | 9.75 g | Base |
| 1-Bromoundecane | C₁₁H₂₃Br | 235.20 | 0.23 | 54.1 g | Electrophile |
| This compound | C₁₃H₂₄ | 180.33 | ~0.19 (85% yield) | ~34.3 g | Product |
Visualization of Mechanism and Workflow
The synthesis is best understood by visualizing both the chemical transformation and the experimental process.
Caption: Sₙ2 reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 6. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
1-Tridecyne: A Versatile Long-Chain Terminal Alkyne for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Tridecyne
In the landscape of modern organic synthesis, the terminal alkyne functional group has emerged as a cornerstone for the construction of complex molecular architectures.[1] Its linear geometry and high reactivity make it a versatile handle for a multitude of chemical transformations. Among the diverse family of terminal alkynes, this compound (C₁₃H₂₄) stands out as a particularly valuable building block. Its long, lipophilic undecyl chain coupled with the reactive terminal alkyne makes it an ideal synthon for the synthesis of a wide range of high-value molecules, including natural products, bioactive lipids, and advanced materials. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in key synthetic transformations, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Safety Profile of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄ | [2] |
| Molecular Weight | 180.33 g/mol | [2] |
| CAS Number | 26186-02-7 | [2] |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 234 °C (453 °F; 507 K) | General Knowledge |
| Melting Point | -14 °C (7 °F; 259 K) | General Knowledge |
| Density | 0.783 g/mL | General Knowledge |
| Solubility | Insoluble in water; soluble in common organic solvents | General Knowledge |
Safety and Handling:
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Practical Laboratory Protocol
The Corey-Fuchs reaction is a robust and widely used method for the one-carbon homologation of aldehydes to terminal alkynes, making it an excellent choice for the synthesis of this compound from the readily available 1-dodecanal.[1]
Experimental Protocol: Corey-Fuchs Synthesis of this compound
This two-step protocol involves the initial formation of a dibromo-olefin from 1-dodecanal, followed by treatment with a strong base to afford the terminal alkyne.
Step 1: Synthesis of 1,1-Dibromo-1-tridecene
-
To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq.) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 1-dodecanal (1.0 eq.) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aldehyde is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,1-dibromo-1-tridecene.
Step 2: Synthesis of this compound
-
Dissolve the 1,1-dibromo-1-tridecene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.2 eq., typically 2.5 M in hexanes) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
Caption: Corey-Fuchs synthesis of this compound from 1-dodecanal.
Core Reactivity and Applications of this compound in Synthesis
The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Sonogashira Coupling: Forging sp-sp² Carbon-Carbon Bonds
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3] This reaction is exceptionally valuable for the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and natural products.[3]
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and the aryl halide (e.g., iodobenzene, 1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous triethylamine as the solvent and base.
-
Add this compound (1.2 eq.) via syringe and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-phenyl-1-tridecyne.
Caption: Sonogashira coupling of this compound with iodobenzene.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal "Click" Reaction
The CuAAC reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4] This reaction involves the 1,3-dipolar cycloaddition of a terminal alkyne with an azide to form a stable 1,4-disubstituted-1,2,3-triazole ring.[4] The resulting triazole linker is a common feature in many bioactive molecules and bioconjugates.
-
In a vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.
-
To the solution of the alkyne and azide, add a solution of copper(II) sulfate pentahydrate (5 mol%) in water, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-benzyl-4-undecyl-1H-1,2,3-triazole.[5][6]
Caption: CuAAC "click" reaction of this compound with benzyl azide.
Hydroboration-Oxidation: Anti-Markovnikov Addition to the Alkyne
Hydroboration-oxidation of terminal alkynes provides a powerful method for the synthesis of aldehydes in an anti-Markovnikov fashion.[7] The use of a sterically hindered borane, such as disiamylborane or 9-BBN, is crucial to prevent double addition across the triple bond.[8]
-
Hydroboration: this compound is reacted with a sterically hindered borane (e.g., 9-BBN) in an ethereal solvent like THF. The boron atom adds to the terminal carbon, and the hydrogen adds to the internal carbon of the alkyne.
-
Oxidation: The resulting vinylborane intermediate is then oxidized in situ with hydrogen peroxide and a base (e.g., sodium hydroxide). This replaces the boron atom with a hydroxyl group, forming an enol.
-
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable aldehyde, yielding tridecanal.
Caption: Hydroboration-oxidation of this compound to tridecanal.
Enyne Metathesis: Accessing Conjugated Dienes
Enyne metathesis is a powerful ruthenium-catalyzed reaction that forms a new carbon-carbon double bond between an alkene and an alkyne, resulting in the formation of a 1,3-diene.[9] Cross-metathesis of this compound with ethylene, for example, would yield 1,3-tetradecadiene, a useful conjugated system for further transformations such as Diels-Alder reactions. The use of an atmosphere of ethylene can significantly improve the efficiency of the reaction with terminal alkynes.[10]
-
Catalyst Activation: A ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, is activated.
-
Metathesis: The catalyst facilitates the cleavage and reformation of the carbon-carbon double and triple bonds of ethylene and this compound, respectively.
-
Product Formation: A molecule of 1,3-tetradecadiene is formed, with the release of a volatile byproduct.
Caption: Enyne cross-metathesis of this compound with ethylene.
Applications of this compound in the Synthesis of Bioactive Molecules
The long alkyl chain and reactive alkyne handle of this compound make it an invaluable precursor for the synthesis of various biologically important molecules.
Synthesis of Sphingosine Analogues
Sphingolipids, such as sphingosine, are crucial components of cell membranes and are involved in various signaling pathways.[11] The synthesis of sphingosine analogues is of great interest for the development of inhibitors for enzymes like sphingosine kinases, which are implicated in cancer and inflammatory diseases.[11] this compound can serve as a key starting material for the construction of the long-chain aliphatic tail of these molecules.[12] A general strategy involves the coupling of a protected amino acid derivative with a lithiated alkyne derived from this compound, followed by stereoselective reduction of the alkyne to the corresponding trans-alkene.
Synthesis of Insect Pheromones
Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[13] The precise stereochemistry of the double bonds is often critical for their biological activity. This compound is an excellent precursor for the synthesis of these compounds. For example, stereoselective reduction of the triple bond to a cis- or trans-alkene, followed by functional group manipulation, can provide access to a variety of insect pheromones. 1-Tridecene, the corresponding alkene, has been identified as a male-produced sex pheromone in certain beetle species.[14]
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules. Its long aliphatic chain and reactive terminal alkyne functionality enable its participation in a host of high-yielding and selective transformations, including Sonogashira couplings, click chemistry, hydroboration, and enyne metathesis. The applications of this compound in the synthesis of bioactive lipids and insect pheromones underscore its significance in drug discovery and chemical ecology. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively harness the synthetic potential of this valuable long-chain terminal alkyne.
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Hydroboration-oxidation_reaction [chemeurope.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Enyne Metathesis [organic-chemistry.org]
- 10. Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes [organic-chemistry.org]
- 11. Synthesis and evaluation of sphingosine analogues as inhibitors of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Introduction to the reactivity of the terminal alkyne in 1-Tridecyne
An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-Tridecyne
Abstract
This compound (C₁₃H₂₄) is a long-chain terminal alkyne that serves as a versatile building block in organic synthesis, particularly within the realms of drug discovery and materials science.[1] Its reactivity is dominated by the terminal alkyne functional group—a hub of high electron density and unique acidity. This guide provides an in-depth exploration of the core reactivity of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and protocols. We will dissect the key transformations of the terminal alkyne, including its deprotonation to form a potent nucleophile, metal-catalyzed cross-coupling reactions, hydration to yield carbonyl compounds, and its role in the highly efficient "click chemistry" paradigm. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.
The Unique Chemical Nature of the this compound Terminus
The synthetic utility of this compound stems from the distinct properties of its terminal alkyne C-H bond and the adjacent carbon-carbon triple bond.
-
Acidity of the Terminal Proton: The carbon atom of the C-H bond is sp-hybridized. This hybridization imparts approximately 50% s-orbital character, which is significantly higher than that of sp² (33%) or sp³ (25%) hybridized carbons. The high s-character means the electrons in the sp orbital are held closer to the carbon nucleus, polarizing the C-H bond and making the terminal proton unusually acidic for a hydrocarbon (pKa ≈ 25).[2] This acidity is the cornerstone of its most fundamental reaction: deprotonation to form a powerful carbon-centered nucleophile.[3]
-
Electron Density of the Triple Bond: The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker, electron-rich pi (π) bonds. This region of high electron density makes the alkyne susceptible to electrophilic addition reactions and enables it to act as a ligand in organometallic catalysis.[4][5]
Physical and Chemical Properties
A foundational understanding of this compound's physical properties is critical for its safe handling and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄ | [1][6] |
| Molecular Weight | 180.33 g/mol | [1] |
| CAS Number | 26186-02-7 | [6][7] |
| Appearance | Colorless Liquid | [8] |
| Boiling Point | 130 °C @ 30 Torr | [7] |
| Melting Point | 2.5 °C | [7] |
| Classification | Flammable Liquid | [1] |
Core Reactivity I: Deprotonation and Acetylide Formation
The most pivotal reaction of this compound is the removal of its terminal proton by a sufficiently strong base to generate a tridecynylide anion (an acetylide). This transformation converts the molecule from a weak acid into a potent nucleophile, enabling the formation of new carbon-carbon bonds—a critical step in the synthesis of complex organic molecules for drug discovery.[9][10]
Causality of Base Selection: The choice of base is governed by fundamental acid-base principles. The reaction equilibrium favors the formation of the weaker acid and weaker base. Therefore, the base used must have a conjugate acid with a pKa significantly higher than that of this compound (~25).
-
Ineffective Bases: Hydroxide (HO⁻, pKa of H₂O ≈ 15.7) and alkoxides (RO⁻, pKa of ROH ≈ 16-18) are not strong enough to deprotonate the alkyne quantitatively.
-
Effective Bases: Strong bases such as sodium amide (NaNH₂, pKa of NH₃ ≈ 38), n-butyllithium (n-BuLi, pKa of butane ≈ 50), and Grignard reagents (RMgX) are required for complete deprotonation.[9][11]
Caption: Deprotonation of this compound to form a nucleophilic acetylide.
Experimental Protocol: Formation of Lithium Tridecynylide
This protocol describes a self-validating system for generating the lithium acetylide of this compound, a key intermediate for subsequent C-C bond formation.
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.
-
Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by this compound (1.0 equivalent).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. The slight excess of n-BuLi ensures complete conversion.
-
Validation (Optional): A small aliquot can be quenched with D₂O. ¹H NMR analysis should show the disappearance of the terminal alkyne proton signal (typically ~1.9 ppm) and the appearance of a new signal for the deuterated alkyne, confirming successful deprotonation.
-
Reaction: The resulting solution of lithium tridecynylide is now ready for reaction with an electrophile (e.g., an alkyl halide or carbonyl compound).
Core Reactivity II: Metal-Catalyzed Cross-Coupling
For drug development professionals, creating complex molecular architectures is paramount. The Sonogashira coupling is a powerful and widely used method for forming a C(sp²)-C(sp) bond, directly linking the terminal alkyne of this compound to an aromatic or vinyl scaffold.[12][13]
Mechanism and Causality: The reaction employs a dual-catalyst system.[14]
-
Palladium Catalyst: The primary catalyst that facilitates the cross-coupling through a cycle of oxidative addition to the aryl/vinyl halide, followed by reductive elimination to form the final product.
-
Copper(I) Co-catalyst: Activates the terminal alkyne. The amine base deprotonates the alkyne, which then coordinates with Cu(I) to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation with the palladium complex.[15]
-
Amine Base: Serves both to deprotonate the alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.[16]
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
System Preparation: To a flame-dried Schlenk flask under N₂, add Pd(PPh₃)₄ (0.02 eq), Copper(I) iodide (CuI, 0.04 eq), and a magnetic stir bar.
-
Reagents: Add iodobenzene (1.0 eq) and this compound (1.2 eq). The slight excess of the alkyne ensures full consumption of the more valuable aryl halide.
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). The base should also act as a solvent or be used in large excess.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS until the iodobenzene is consumed.
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous NH₄Cl to remove the copper salts and amine, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.
Core Reactivity III: Selective Hydration
The addition of water across the triple bond of this compound is a powerful method for synthesizing carbonyl compounds. The regiochemical outcome—whether an aldehyde or a ketone is formed—is dictated entirely by the choice of reagents, offering precise synthetic control.[17]
Caption: Regioselective hydration pathways of this compound.
A. Markovnikov Hydration (Oxymercuration)
This method adds the hydroxyl group to the more substituted carbon, yielding a methyl ketone.
-
Causality: The reaction proceeds via a mercurinium ion intermediate. The subsequent attack by water occurs at the more substituted carbon, which bears a greater partial positive charge. The resulting enol intermediate rapidly tautomerizes to the more thermodynamically stable ketone.[9]
B. Anti-Markovnikov Hydration (Hydroboration-Oxidation)
This method adds the hydroxyl group to the less substituted (terminal) carbon, yielding an aldehyde.[18]
-
Causality: The regioselectivity is driven by sterics and electronics. The bulky borane reagent (e.g., disiamylborane or 9-BBN) preferentially adds to the less sterically hindered terminal carbon.[19] These hindered boranes are crucial as they prevent a second hydroboration from occurring on the resulting vinylborane. Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group, yielding an enol that tautomerizes to the aldehyde.[20]
| Method | Reagents | Regioselectivity | Product from this compound |
| Oxymercuration | HgSO₄, H₂SO₄, H₂O | Markovnikov | 2-Pentadecanone (Ketone) |
| Hydroboration | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov | Tridecanal (Aldehyde) |
Core Reactivity IV: "Click" Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the flagship reaction of "click chemistry," a concept developed by K. Barry Sharpless.[21][22] This reaction offers a highly efficient, specific, and reliable method for joining a terminal alkyne, like this compound, with an azide to form a stable 1,2,3-triazole ring.[23]
Causality and Application: The power of this reaction lies in its simplicity, high yield, and bio-orthogonality (it does not interfere with biological processes).[24] The copper(I) catalyst is essential, as the uncatalyzed thermal reaction is slow and produces a mixture of regioisomers. The catalyst ensures the exclusive formation of the 1,4-disubstituted triazole isomer. This reaction is a cornerstone of modern drug discovery, chemical biology, and materials science for linking molecular fragments.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: CuAAC of this compound and Benzyl Azide
-
System Preparation: In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. Add sodium ascorbate (0.2 eq, a reducing agent to keep copper in the +1 state) to an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, sometimes indicated by a color change or precipitation of the product.
-
Workup: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Other Notable Transformations
While the reactions above represent the primary modes of reactivity, this compound can undergo several other valuable transformations.
-
Hydrosilylation: The catalytic addition of a Si-H bond across the triple bond, typically using platinum (e.g., Speier's catalyst) or rhodium catalysts, to form vinylsilanes.[25] The choice of catalyst and conditions can control the regio- and stereoselectivity, yielding α-vinylsilanes or (E/Z)-β-vinylsilanes, which are versatile synthetic intermediates.[26]
-
Reduction: The triple bond can be partially or fully reduced.
-
Cis-Alkene: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) selectively produces the cis-alkene.[5]
-
Trans-Alkene: Dissolving metal reduction (Na in liquid NH₃) yields the thermodynamically more stable trans-alkene.[27]
-
Alkane: Complete reduction to the corresponding alkane (tridecane) is achieved with H₂ over a standard hydrogenation catalyst like Pd/C.[9]
-
Safety and Handling
This compound is classified as a flammable liquid and an aspiration hazard.[1]
-
Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[28] Take precautionary measures against static discharge.[29] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[28]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[29]
Conclusion
The reactivity of this compound is a rich and controllable tapestry woven from the fundamental principles of organic chemistry. The acidity of its terminal proton provides a gateway to potent carbon nucleophiles, enabling the construction of complex molecular frameworks. Its electron-rich triple bond is amenable to a host of selective transformations, including metal-catalyzed couplings and regioselective hydrations. For the modern researcher in drug discovery and materials science, a deep, mechanistic understanding of these reactions is not merely academic—it is the key to unlocking the full synthetic potential of this versatile long-chain alkyne.
References
- 1. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound [webbook.nist.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. lifechemicals.com [lifechemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. jk-sci.com [jk-sci.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Hydroboration - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Click Chemistry [organic-chemistry.org]
- 22. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 23. Click chemistry - Wikipedia [en.wikipedia.org]
- 24. 点击化学试剂概述 [sigmaaldrich.com]
- 25. scispace.com [scispace.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
- 28. fishersci.com [fishersci.com]
- 29. airgas.com [airgas.com]
An In-depth Technical Guide to the Safe Handling of 1-Tridecyne
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safety protocols and handling precautions for 1-Tridecyne. As a terminal alkyne, this compound is a valuable building block in organic synthesis, including the preparation of complex molecules like unsaturated fatty acids and sphinganines.[1][2] Its utility in advanced research necessitates a thorough understanding of its physicochemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering professionals to work with this compound confidently and safely.
Section 1: Chemical Identification and Physicochemical Properties
A foundational understanding of a chemical's properties is paramount to predicting its behavior and implementing appropriate safety measures. This compound is a long-chain terminal alkyne with the molecular formula C₁₃H₂₄.[3][4] It is a colorless liquid under standard conditions and is immiscible with water.[1][5][6] Its key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26186-02-7 | [4][7][8] |
| Molecular Formula | C₁₃H₂₄ | [3][4] |
| Molecular Weight | ~180.33 g/mol | [3][7][8] |
| Physical State | Liquid | [5][9] |
| Appearance | Colorless | [5][9][10] |
| Flash Point | 79 °C / 174.2 °F | [5][9] |
| Boiling Point | ~232.8 °C at 101.325 kPa | [9] |
| Solubility | Insoluble in water | [1][11] |
| Density | Less dense than water | [10][11] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary concerns are its flammability and the severe risk of aspiration if ingested.[8][12][13]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor.[6][8] |
| Aspiration Hazard | GHS08 (Health Hazard) | Danger | H304: May be fatal if swallowed and enters airways.[12][13] |
Expert Analysis of Hazards:
-
Flammability: With a flash point of 79°C, this compound is classified as a combustible liquid.[5][9] This means it requires a relatively high ambient temperature or a moderate heat source for ignition to occur.[12] However, its vapors are heavier than air and can travel along surfaces to a distant ignition source, leading to a flashback.[12][13] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[5][13]
-
Aspiration Toxicity: The H304 classification is critical. Due to its low viscosity, if this compound is swallowed and then vomited, it can be aspirated (breathed into) the lungs, causing severe chemical pneumonitis, pulmonary failure, and potentially death.[12][13] This is why inducing vomiting after ingestion is strictly contraindicated.[5][12][13]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is crucial, combining engineering controls with appropriate PPE. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[14][15] Use of a chemical fume hood is the standard best practice to keep airborne concentrations low and protect from inhalation of vapors or mists.[14]
-
Safety Stations: An eyewash facility and a safety shower must be readily accessible in the immediate work area.[14]
Personal Protective Equipment (PPE) Protocol: The following PPE is mandatory when handling this compound. This protocol is designed as a self-validating system; a breach in any one component compromises the entire safety barrier.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][16][17] This protects against accidental splashes which may cause irritation.[11][14]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[18] Gloves must be inspected for tears or holes before each use.[13][19] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[13]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.[18] This should be worn over long-sleeved clothing and long pants to prevent skin contact.[5]
-
Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[5] However, if ventilation is inadequate or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[16][17]
Caption: Standard workflow for donning PPE before handling this compound.
Section 4: Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to prevent accidents.
Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and engineering controls are functional. Remove all potential ignition sources from the work area.[5]
-
Dispensing: When transferring or dispensing the liquid, use grounding straps for metal containers to prevent the buildup of static electricity, which could serve as an ignition source.[5][12]
-
Operation: Avoid breathing vapors or mists.[5] Prevent all contact with eyes, skin, and clothing.[14]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5] Decontaminate all equipment and the work area.
Storage Requirements:
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][13] The storage area should be secured and accessible only to authorized personnel.[12]
-
Containers: Keep containers tightly closed when not in use to prevent the escape of vapors.[5][14]
-
Incompatibilities: Store away from strong oxidizing agents, as they can react vigorously.[1][5][16] Keep containers separate from heat, sparks, and open flames.[5][13]
Section 5: Emergency Response Protocols
In the event of an emergency, a swift and correct response is critical to mitigating harm.
First Aid Measures:
-
If Inhaled: Immediately move the exposed person to fresh air.[12][13][20] If breathing becomes difficult or stops, provide artificial respiration and seek immediate medical attention.[20]
-
In Case of Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][12][21]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14][21] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
If Swallowed: DO NOT INDUCE VOMITING. [5][12][13] This is the most critical instruction due to the severe aspiration hazard.[12] Immediately call a poison control center or a doctor for medical advice.[12][13] If the person is conscious, their mouth may be rinsed with water.[5][12]
Spill Management Protocol:
-
Immediate Action: Evacuate all non-essential personnel from the spill area.
-
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames.[5][22]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[22]
-
Containment & Cleanup: Wearing full PPE, contain the spill. Use an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[5][22]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for chemical waste disposal.[5][12]
-
Decontamination: Clean the spill area thoroughly.
Caption: Decision flowchart for responding to a this compound spill.
Fire Response:
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][12]
-
Unsuitable Media: Water may be ineffective at extinguishing the fire.[11] However, a water spray or mist can be used to cool fire-exposed containers to prevent them from rupturing.[5][19]
-
Firefighter Protection: As in any chemical fire, firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][12] Thermal decomposition can produce irritating vapors and carbon oxides.[5]
Section 6: Disposal Considerations
Chemical waste must be managed to ensure environmental protection and compliance with regulations.
-
Waste Identification: Unused this compound and any materials contaminated with it (e.g., absorbent from a spill) are considered hazardous waste.
-
Collection: Collect waste in dedicated, properly labeled, and sealed containers.[5] Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
Final Disposal: All chemical waste disposal must be handled in accordance with federal, state, and local regulations. Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste management contractor.[5][13][22] Do not attempt to dispose of this compound down the drain or in regular trash.[12][13]
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound (CAS 26186-02-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. 1-Tridecene | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-TRIDECENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. en.hesperian.org [en.hesperian.org]
- 22. benchchem.com [benchchem.com]
Solubility of 1-Tridecyne in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Tridecyne in Common Organic Solvents
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a long-chain terminal alkyne. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document delves into the theoretical principles governing its solubility, presents available data, and offers a detailed experimental protocol for determining its solubility in various common organic solvents. The guide is structured to provide both foundational knowledge and practical, actionable procedures to ensure scientific integrity and reproducibility in experimental design.
Introduction to this compound and Its Scientific Significance
This compound (C₁₃H₂₄) is a terminal alkyne characterized by a carbon-carbon triple bond at one end of a thirteen-carbon chain.[1][2][3][4] This structure imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its applications are found in the creation of complex molecules, including unsaturated fatty acids and stereoselective synthesis of bioactive compounds.[5] Understanding the solubility of this compound is paramount for its effective use in various chemical reactions and formulations, as it directly impacts reaction kinetics, product purity, and the overall efficiency of synthetic processes.
The solubility of a compound is dictated by its intermolecular forces and the principle of "like dissolves like." As a long-chain alkyne, this compound is predominantly nonpolar due to its extensive hydrocarbon backbone.[6][7][8][9] The terminal alkyne group introduces a slight degree of polarity, but the nonpolar character of the molecule is the dominant factor in its solubility behavior.
Theoretical Framework for the Solubility of this compound
The solubility of this compound is primarily governed by London dispersion forces, which are weak intermolecular attractions that increase with the size and surface area of the molecule.[6] Given its long, linear structure, this compound can pack efficiently, leading to stronger London dispersion forces compared to more branched isomers.[6]
In accordance with the "like dissolves like" principle, this compound is expected to be soluble in nonpolar organic solvents such as hexane, heptane, and diethyl ether.[6][10] Conversely, it is expected to be insoluble in polar solvents like water.[6][7][11] The triple bond in alkynes can lead to slightly higher boiling points compared to their alkane and alkene counterparts due to increased polarizability of the electron cloud, which can also subtly influence solubility.[7][9]
Qualitative Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | Soluble | "Like dissolves like"; both are nonpolar hydrocarbons.[6][10] |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | Nonpolar nature of both solute and solvent.[12][13][14] |
| Slightly Polar Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The hydrocarbon portion of the ether molecules interacts well with the nonpolar alkyne.[6][10] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds, including nonpolar ones. |
| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | The significant polarity of these solvents makes them poor solvents for nonpolar hydrocarbons. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The strong hydrogen bonding network in these solvents makes it difficult for the nonpolar this compound to dissolve.[15][16] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The extreme polarity and hydrogen bonding of water, and the high polarity of DMSO, are incompatible with the nonpolar nature of this compound.[6][7][11] |
Experimental Protocol for Determining the Solubility of this compound
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature. This protocol is designed to be self-validating by incorporating equilibrium confirmation and replicate measurements.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Volumetric flasks and syringes
Safety Precautions
This compound is a flammable liquid and vapor.[1] All handling should be performed in a well-ventilated fume hood, away from ignition sources.[17][18] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[17] Review the Safety Data Sheet (SDS) for this compound and all solvents before commencing work.[17][18][19][20]
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
For each solvent to be tested, add a known volume (e.g., 5.00 mL) to a series of glass vials.
-
To each vial, add an excess amount of this compound to ensure that a saturated solution is formed and some undissolved solute remains. The presence of an excess solid/liquid phase is crucial for confirming saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of undissolved this compound remains. For robust validation, samples can be taken at 24 and 48 hours to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a pre-warmed/cooled micropipette to avoid temperature-induced precipitation.
-
Immediately transfer the aliquot to a volumetric flask and dilute with a suitable solvent (one in which this compound is highly soluble and which is compatible with the analytical method) to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical technique.
-
Prepare a series of calibration standards of this compound in the same dilution solvent to create a calibration curve.
-
Determine the concentration of this compound in the diluted samples by comparing their instrumental response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution using the following formula:
Solubility (g/L) = (Concentration from calibration curve (g/L)) × (Dilution factor)
-
The dilution factor is the final volume of the diluted sample divided by the initial volume of the supernatant taken.
-
-
Data Validation:
-
Perform at least three replicate experiments for each solvent to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While quantitative data is sparse in the public domain, the principles of physical organic chemistry provide a strong basis for predicting its solubility behavior. The detailed experimental protocol herein offers a robust methodology for researchers to generate reliable and reproducible solubility data, which is essential for the effective application of this compound in synthesis and formulation. Adherence to the described procedures will ensure the scientific integrity of the obtained results.
References
- 1. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Alkynes | Structure, Isomerism, Uses & Properties [allen.in]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ensince.com [ensince.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdn.chemservice.com [cdn.chemservice.com]
Section 1: Commercial Availability and Key Suppliers
An In-depth Technical Guide to the Commercial Availability, Sourcing, and Application of 1-Tridecyne
For researchers, scientists, and professionals in drug development, the procurement of high-quality starting materials is a critical, foundational step for experimental success. This compound (CAS No. 26186-02-7), a terminal alkyne with a 13-carbon chain, serves as a versatile building block in organic synthesis.[1][2][3] Its utility stems from the reactivity of its terminal carbon-carbon triple bond, which allows for the strategic introduction of its undecyl group into more complex molecular architectures.
This guide provides an in-depth overview of the commercial landscape for this compound, including key suppliers, typical product specifications, and essential considerations for quality control. Furthermore, it delves into the practical applications and handling protocols necessary for its effective and safe use in a research environment.
This compound is readily available from several major chemical suppliers, typically offered in research-grade purities. It is primarily sold in small quantities suitable for laboratory-scale synthesis. The procurement process involves identifying a reliable supplier that can provide the required purity and quantity with appropriate documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
When selecting a supplier, researchers should consider factors beyond price, including stock availability, shipping times, and the supplier's quality assurance standards. The following table summarizes prominent commercial sources for this compound.
| Supplier | Brand(s) | Typical Purity | Available Quantities |
| Thermo Fisher Scientific | Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | 1 g, 5 g[4][5][6] |
| LabSolutions | - | 95% | 1 g, 5 g[7] |
| CymitQuimica | Biosynth | Min. 95% | 5 g (Note: Listed as discontinued, but inquiries for similar products are possible)[8] |
| Aladdin Scientific | - | 95% | Inquire for quantities[9] |
| Various Online Marketplaces | Multiple | Min. 95% | 1 g[10] |
Note: Prices and availability are subject to change. Researchers should consult the suppliers' websites for the most current information.
Section 2: Quality Control and Analytical Verification
Ensuring the identity and purity of starting materials like this compound is paramount for the reproducibility and success of synthetic protocols. Impurities can lead to unintended side reactions, lower yields, and complications in the purification of target compounds. While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of good laboratory practice.
Common Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum of this compound will characteristically show a triplet for the terminal alkyne proton (C≡C-H) and distinct signals for the adjacent methylene group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The gas chromatogram indicates the percentage of the main component versus any volatile impurities, while the mass spectrum provides the molecular ion peak corresponding to this compound's molecular weight (180.33 g/mol ).[1][7][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For this compound, characteristic peaks include a sharp absorption around 3300 cm⁻¹ for the ≡C-H stretch and another absorption around 2120 cm⁻¹ for the C≡C triple bond stretch.[1]
Illustrative QC Workflow
The following diagram outlines a typical workflow for the quality control verification of a newly acquired batch of this compound.
Caption: A typical workflow for verifying the identity and purity of this compound upon receipt.
Generalized Protocol: Purity Assessment by GC-MS
-
Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min) to separate the components by boiling point.
-
Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron ionization) and analyzed by the mass spectrometer.
-
Analysis:
-
Integrate the peaks in the resulting chromatogram to determine the relative area percentage of this compound, which corresponds to its purity.
-
Analyze the mass spectrum of the main peak to confirm the presence of the molecular ion ([M]⁺) at m/z ≈ 180.3, consistent with the molecular formula C₁₃H₂₄.[1]
-
Section 3: Handling, Storage, and Safety
Proper handling and storage are crucial due to the chemical properties of terminal alkynes. This compound is a combustible liquid and requires specific precautions.[7][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep away from oxidizing agents, heat, sparks, and open flames.[4][12] Storage at room temperature is generally acceptable.[7][10]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.[13]
-
Safety: this compound is classified as a flammable liquid.[1] In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.[11][12] It is not miscible with water.[4][6]
Section 4: Applications in Research and Drug Development
The synthetic value of this compound lies in the high reactivity of its terminal alkyne functionality. This group can be easily deprotonated to form a potent acetylide nucleophile, which is a powerful tool for building larger, more complex molecules.[14][15]
Key Synthetic Transformations:
-
Carbon Chain Elongation: The terminal proton of this compound is acidic (pKa ≈ 25) relative to alkanes and alkenes.[14] It can be selectively removed by a strong base (e.g., sodium amide, NaNH₂) to generate a tridecynyl anion. This anion is an excellent nucleophile that readily participates in Sₙ2 reactions with primary alkyl halides, forming a new carbon-carbon bond and extending the carbon skeleton.[14] This is a fundamental strategy for synthesizing more complex lipids or long-chain functionalized molecules.
-
Intermediate in Complex Syntheses: It finds application in the synthesis of unsaturated fatty acids and is used in the stereoselective synthesis of d-erythro- and l-threo-sphinganines.[4][6] These sphingoid bases are precursors to complex lipids involved in crucial cellular signaling pathways, making them relevant targets in drug discovery.
-
Click Chemistry: Terminal alkynes like this compound are key components in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and highly specific formation of a stable triazole ring by linking the alkyne to an azide-functionalized molecule.[16] This biocompatible reaction is widely used in drug development, bioconjugation, and materials science to link different molecular fragments.
Reaction Diagram: C-C Bond Formation
The following diagram illustrates the two-step process of deprotonating this compound and using the resulting acetylide as a nucleophile in an Sₙ2 reaction.
Caption: A schematic of a fundamental two-step synthetic application of this compound.
Conclusion
This compound is an accessible and valuable reagent for researchers engaged in organic synthesis, particularly within the fields of lipid chemistry, materials science, and drug development. Its commercial availability from reputable suppliers in high purity allows for its direct integration into multi-step synthetic pathways. By adhering to rigorous quality control, safe handling protocols, and leveraging the unique reactivity of the terminal alkyne, scientists can effectively utilize this compound to construct complex molecular targets and advance their research objectives.
References
- 1. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 1-Tridecyne from 1-Dodecanol
Abstract
This document provides a comprehensive guide for the chemical synthesis of 1-tridecyne, a terminal alkyne, starting from the readily available primary alcohol, 1-dodecanol. The primary synthetic strategy involves a two-step process: the oxidation of 1-dodecanol to its corresponding aldehyde, dodecanal, followed by a one-carbon homologation to introduce the alkyne functionality. We will detail two robust and widely adopted named reactions for the aldehyde-to-alkyne conversion: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed, step-by-step protocols, mechanistic insights, and critical safety considerations.
Introduction and Synthetic Strategy
This compound is a valuable chemical intermediate used in the synthesis of more complex molecules through reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and other metal-catalyzed transformations.[1] Its synthesis from 1-dodecanol, a common fatty alcohol derived from sources like coconut oil, represents a practical route to this functionalized C13 hydrocarbon chain.[2]
The overall transformation from 1-dodecanol to this compound requires the addition of one carbon atom and the formation of a triple bond. This is most efficiently achieved by first converting the alcohol into an electrophilic carbonyl group (an aldehyde), which can then undergo a one-carbon homologation reaction.
Two primary, field-proven pathways for this synthesis are presented:
-
Pathway A: The Corey-Fuchs Reaction. This two-step sequence converts an aldehyde into a terminal alkyne via a dibromoalkene intermediate.[3][4][5][6][7]
-
Pathway B: The Seyferth-Gilbert Homologation. This method offers a more direct conversion of an aldehyde to a terminal alkyne using a diazophosphonate reagent.[1][8][9][10][11]
A third, classical approach involving the alkylation of acetylene will also be discussed as a conceptual alternative.
Overall Synthetic Workflow
The general synthetic plan is illustrated below. The critical choice lies in the method used for the one-carbon homologation of the intermediate dodecanal.
Figure 1: High-level overview of the synthetic route from 1-dodecanol to this compound.
Step 1: Oxidation of 1-Dodecanol to Dodecanal
The conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a critical first step. Several methods are suitable, with the choice often depending on scale, available reagents, and functional group tolerance. For this synthesis, Pyridinium chlorochromate (PCC) oxidation is a reliable and straightforward method.
Protocol 3.1: PCC Oxidation of 1-Dodecanol
Causality: PCC is a milder oxidizing agent than chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes, stopping the reaction at the desired stage. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of the gem-diol, which could be further oxidized.
Materials:
-
1-Dodecanol (C₁₂H₂₆O)[2]
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Celite® (diatomaceous earth)
-
Hexanes/Ethyl Acetate for chromatography
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous DCM (approx. 5 mL per 1 g of alcohol).
-
Add PCC (1.5 equivalents relative to the alcohol) to the DCM, followed by a small amount of powdered silica gel (equal weight to PCC). The silica helps to adsorb the tarry chromium byproducts, simplifying the workup.
-
In a separate flask, dissolve 1-dodecanol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the stirring PCC suspension in one portion. The mixture will become a dark brown/black slurry.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether or hexanes.
-
Pass the entire mixture through a short plug of silica gel topped with a layer of Celite® to filter out the chromium salts and silica.
-
Wash the filter cake thoroughly with additional diethyl ether or hexanes.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude dodecanal can be purified by flash column chromatography if necessary, though it is often of sufficient purity for the subsequent step.
Pathway A: Corey-Fuchs Reaction
This reaction provides a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[4] It proceeds in two distinct operational stages: formation of a 1,1-dibromoalkene, followed by metal-halogen exchange and elimination to form the alkyne.[5][6]
Figure 2: Simplified mechanism of the Corey-Fuchs reaction.[3][6]
Protocol 4.1: Synthesis of this compound via Corey-Fuchs Reaction
Causality: The first step generates a phosphorus ylide in situ, which reacts with the aldehyde in a Wittig-type fashion to yield the dibromoalkene.[7] In the second step, two equivalents of a strong base like n-butyllithium (n-BuLi) are used. The first equivalent performs an elimination to form a bromoalkyne, while the second facilitates a lithium-halogen exchange, creating a lithium acetylide which is then quenched with water to give the terminal alkyne.[4][6]
Materials:
-
Dodecanal
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
Step A: Formation of the 1,1-Dibromo-1-tridecene
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (4.0 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (2.0 equivalents) in portions. The solution will turn from colorless to a yellow/orange ylide suspension. Stir for 30 minutes at 0 °C.
-
Add a solution of dodecanal (1.0 equivalent) in DCM to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with cold hexanes.
-
Concentrate the filtrate. The resulting crude dibromoalkene can be purified by column chromatography or used directly in the next step.
Step B: Conversion to this compound
-
Dissolve the crude 1,1-dibromo-1-tridecene from the previous step in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is typically observed.
-
Stir the reaction at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography (typically using hexanes as the eluent) or distillation under reduced pressure to yield a colorless liquid.
Pathway B: Seyferth-Gilbert Homologation
This reaction provides a powerful alternative for the one-carbon homologation, often proceeding in a single pot under milder conditions, especially when using the Ohira-Bestmann modification.[9][11]
Figure 3: Simplified mechanism of the Seyferth-Gilbert Homologation.[1][8]
Protocol 5.1: Synthesis of this compound via Ohira-Bestmann Modification
Causality: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is deprotonated in situ under mild basic conditions (e.g., K₂CO₃ in methanol). The resulting carbanion adds to the aldehyde, and a subsequent cascade of intramolecular reactions leads to the elimination of nitrogen gas and formation of the alkyne via a vinyl carbene intermediate and a 1,2-hydride shift.[8][9] This modification is particularly advantageous for base-sensitive substrates.[9]
Materials:
-
Dodecanal
-
Ohira-Bestmann Reagent (dimethyl 1-diazo-2-oxopropylphosphonate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve dodecanal (1.0 equivalent) and the Ohira-Bestmann reagent (1.2 equivalents) in anhydrous methanol.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution in one portion.
-
Stir the reaction at room temperature. Effervescence (evolution of N₂ gas) should be observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-16 hours).
-
Upon completion, add water to the reaction mixture and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography or distillation under reduced pressure.
Alternative Route: Alkylation of Acetylene
A classical, though often less practical for this specific target, approach is the alkylation of an acetylide anion.[12] This involves converting 1-dodecanol into a good electrophile, such as 1-bromododecane, and reacting it with a metal acetylide.
Step 1: Conversion of 1-Dodecanol to 1-Bromododecane 1-Dodecanol can be converted to 1-bromododecane using reagents like hydrobromic acid with sulfuric acid or phosphorus tribromide (PBr₃).[13][14]
Step 2: Alkylation with Sodium Acetylide The resulting 1-bromododecane can then be reacted with sodium acetylide (generated from acetylene and a strong base like sodium amide) in a nucleophilic substitution (Sₙ2) reaction to form the C-C bond and the final product.[15][16][17]
Limitations: This method requires the handling of acetylene gas and highly reactive sodium amide. Furthermore, the reaction is limited to primary alkyl halides, as secondary and tertiary halides tend to undergo elimination.[15][18]
Data and Reagent Summary
| Step | Reaction | Key Reagents | Solvent(s) | Typical Temp. | Typical Yield |
| 1 | Oxidation | 1-Dodecanol, PCC, Silica | DCM | Room Temp. | 85-95% |
| 2A | Corey-Fuchs | Dodecanal, CBr₄, PPh₃, n-BuLi | DCM, THF | -78 °C to RT | 60-85% (2 steps) |
| 2B | Seyferth-Gilbert | Dodecanal, Ohira-Bestmann Reagent, K₂CO₃ | Methanol | Room Temp. | 70-90% |
| Alt. 1 | Bromination | 1-Dodecanol, HBr/H₂SO₄ | N/A | Reflux | >90% |
| Alt. 2 | Alkylation | 1-Bromododecane, NaNH₂, Acetylene | Liquid NH₃ | -33 °C | Variable |
Safety and Handling
-
PCC: Pyridinium chlorochromate is a toxic and carcinogenic chromium (VI) compound. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrabromide (CBr₄): A toxic lachrymator. Handle only in a well-ventilated fume hood.
-
n-Butyllithium (n-BuLi): A highly pyrophoric reagent that reacts violently with water and protic solvents. All manipulations must be performed under a strictly inert atmosphere using syringe techniques.
-
Anhydrous Solvents: Ensure all solvents are properly dried before use, especially for reactions involving n-BuLi.
-
-78 °C Baths: Use appropriate insulated containers (e.g., Dewar flasks) for dry ice/acetone baths. Acetone is highly flammable.
Conclusion
The synthesis of this compound from 1-dodecanol is a straightforward process for a trained organic chemist. The most efficient routes involve an initial oxidation of the alcohol to dodecanal, followed by a one-carbon homologation. Both the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (particularly the Ohira-Bestmann modification) are excellent, high-yielding methods to achieve this transformation. The choice between them may depend on reagent availability, scale, and substrate sensitivity. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce this compound for further synthetic applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 10. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]
- 11. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 12. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 13. 1-Bromododecane synthesis - chemicalbook [chemicalbook.com]
- 14. 1-Bromododecane - Wikipedia [en.wikipedia.org]
- 15. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. orgosolver.com [orgosolver.com]
Application Notes & Protocols: Strategic Implementation of 1-Tridecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Hydrophobicity in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept envisioned by K.B. Sharpless that prioritizes reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] This reaction forges a stable 1,4-disubstituted 1,2,3-triazole linkage—a robust and often biologically compatible moiety—from a terminal alkyne and an azide.[3] Its remarkable efficiency and tolerance for a vast array of functional groups have cemented its role in diverse fields, from drug discovery to materials science.[3][4]
While the CuAAC reaction is famously versatile, its application to highly hydrophobic substrates, such as the long-chain terminal alkyne 1-tridecyne, introduces specific challenges that necessitate a departure from standard aqueous protocols. The long C11 alkyl chain of this compound renders it virtually insoluble in water, creating a biphasic system that can severely hinder reaction kinetics if not properly managed.
This guide provides a comprehensive framework for the successful application of this compound in CuAAC reactions. We will delve into the mechanistic underpinnings of the catalytic cycle, present a field-proven protocol optimized for hydrophobic substrates, and offer expert insights into overcoming the unique challenges posed by these valuable synthetic building blocks.
The Catalytic Engine: Unpacking the CuAAC Mechanism
The remarkable rate acceleration of the CuAAC, often 107 to 108 times faster than the uncatalyzed thermal reaction, is a direct result of the copper(I) catalyst.[2] While initial proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper acetylide complex as the key active species in the kinetically dominant pathway.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
The catalytic cycle proceeds through several key stages:
-
Generation of the Active Catalyst : The reaction requires the copper catalyst to be in the +1 oxidation state. This is most conveniently achieved by reducing a Copper(II) salt (e.g., CuSO₄·5H₂O) in situ with a mild reducing agent, most commonly sodium ascorbate.[2][5]
-
Copper-Alkyne Coordination : A Cu(I) ion coordinates to the triple bond of this compound. This coordination significantly increases the acidity of the terminal proton.
-
Formation of the Dinuclear Acetylide : A second Cu(I) ion facilitates the deprotonation of the alkyne, leading to the formation of a key dinuclear copper-acetylide intermediate. This species is highly nucleophilic.
-
Azide Coordination & Cycloaddition : The azide substrate coordinates to one of the copper centers, bringing it into proximity with the activated acetylide. This is followed by the nucleophilic attack of the acetylide on the terminal nitrogen of the azide, forming a six-membered copper-containing ring.
-
Ring Contraction & Product Formation : The metallacycle rearranges and contracts to form a copper-triazolide intermediate.
-
Protonolysis & Catalyst Regeneration : The copper-triazolide is protonated (sourcing a proton from the reaction medium), which releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
Experimental Protocol: CuAAC of this compound with Benzyl Azide
This protocol is optimized for the reaction between two nonpolar substrates. The key to success is maintaining a homogeneous solution, which is achieved by using an appropriate organic solvent system rather than the common aqueous or alcohol/water mixtures.
Materials & Reagents
| Reagent/Material | Purpose | Purity/Grade |
| This compound | Alkyne Substrate | >98% |
| Benzyl Azide | Azide Substrate | >98% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Catalyst Precursor | ACS Grade or higher |
| Sodium Ascorbate | Reducing Agent | >99% |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Cu(I) Stabilizing Ligand | >97% |
| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous, >99.8% |
| Deionized Water | Stock Solution Prep | High Purity (18 MΩ·cm) |
| Dichloromethane (DCM), Ethyl Acetate, Hexanes | Solvents for Workup/Chromatography | HPLC Grade |
| Saturated aq. NH₄Cl, Brine | Aqueous Wash Solutions | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |
Step-by-Step Methodology
1. Preparation of Stock Solutions (Critical for Accuracy)
-
Scientist's Note: Preparing fresh stock solutions is paramount for reproducibility. Sodium ascorbate solutions are particularly susceptible to air oxidation and should always be made immediately before use.
-
CuSO₄ (100 mM in H₂O): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.
-
Sodium Ascorbate (1 M in H₂O): Dissolve 198 mg of sodium ascorbate in 1.0 mL of deionized water. This solution should be colorless. A yellow tint indicates oxidation.
-
TBTA (100 mM in THF): Dissolve 53.1 mg of TBTA in 1.0 mL of anhydrous THF. Gentle warming may be required to fully dissolve.
-
2. Reaction Setup
-
Scientist's Note: The order of addition is important. The copper and ligand should be pre-mixed to form the complex before the reducing agent is added. This prevents the precipitation of copper salts and ensures the catalyst is properly formed.[6] a. To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (180 mg, 1.0 mmol, 1.0 equiv). b. Add Benzyl Azide (133 mg, 1.0 mmol, 1.0 equiv). c. Add 4.0 mL of anhydrous THF to dissolve the reactants. Stir until the solution is homogeneous. d. In a separate microvial, prepare the catalyst premix: Add 100 µL of the 100 mM CuSO₄ stock solution (0.01 mmol, 1 mol%). e. To the same microvial, add 100 µL of the 100 mM TBTA stock solution (0.01 mmol, 1 mol%). The solution should turn cloudy or form a suspension. f. Add the CuSO₄/TBTA premix to the main reaction flask. g. Finally, initiate the reaction by adding 100 µL of the freshly prepared 1 M Sodium Ascorbate stock solution (0.1 mmol, 10 mol%). h. Seal the flask and stir vigorously at room temperature.
3. Reaction Monitoring
-
Scientist's Note: The reaction is typically complete within 2-12 hours at room temperature. Progress can be easily monitored by Thin Layer Chromatography (TLC). a. Prepare a TLC chamber with an appropriate eluent (e.g., 20% Ethyl Acetate in Hexanes). b. Spot a baseline of the starting materials (this compound and benzyl azide) and a co-spot. c. After 1 hour, take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate. d. Visualize the plate under a UV lamp (254 nm). The product triazole should appear as a new, UV-active spot with a lower Rf than the starting materials. e. Continue monitoring every 1-2 hours until the limiting reagent is consumed.
4. Work-up and Purification
-
Scientist's Note: The goal of the work-up is to remove the copper catalyst and other aqueous-soluble components. An ammonium chloride wash helps to complex and remove residual copper. a. Once the reaction is complete, dilute the mixture with 20 mL of Ethyl Acetate. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer with 15 mL of saturated aqueous NH₄Cl solution. d. Wash with 15 mL of brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. f. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and increasing to 30%) to afford the pure 1-benzyl-4-undecyl-1H-1,2,3-triazole.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Solubility: Reactants not fully dissolved, forming a two-phase system. | - Increase the proportion of organic co-solvent (e.g., use 100% THF or DMSO).[7] - Consider gentle heating (40-50°C) if substrates are stable.[8] |
| 2. Catalyst Inactivation: Cu(I) oxidized to inactive Cu(II) by atmospheric oxygen. | - Ensure the sodium ascorbate solution is freshly prepared. - Consider degassing the solvent by sparging with N₂ or Ar before adding reagents. | |
| 3. Incorrect Reagent Stoichiometry: Inaccurate measurement of starting materials. | - Use a slight excess (1.1 equiv.) of the more accessible reagent.[9] - Re-verify calculations and use calibrated pipettes for stock solutions. | |
| Formation of Green/Blue Precipitate | Copper(II) Salt Precipitation: Insufficient ligand to solubilize/stabilize the copper complex. | - Ensure the ligand-to-copper ratio is at least 1:1.[9] - Pre-mix the copper and ligand thoroughly before adding to the main reaction flask. |
| Side Product Observed (Alkyne Dimer) | Glaser Homocoupling: Oxidative coupling of this compound, favored by excess oxygen. | - Ensure a sufficient excess of sodium ascorbate (5-10 mol%) is present to maintain reducing conditions.[2] - Minimize headspace in the reaction flask or run the reaction under an inert atmosphere. |
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
1-Tridecyne applications in bioconjugation and click chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-tridecyne in bioconjugation and click chemistry.
Introduction: this compound as a Tool for Bioconjugation
This compound is a terminal alkyne characterized by a 13-carbon chain (C₁₃H₂₄)[1][2][3]. Its structure features a reactive carbon-carbon triple bond at one end, making it a valuable substrate for click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. The defining feature of this compound is its long, saturated undecyl tail, which imparts significant hydrophobicity. This property can be strategically exploited in bioconjugation to modulate the physicochemical properties of biomolecules, probe hydrophobic environments, or anchor conjugates to lipid membranes. While its reactivity is primarily governed by the terminal alkyne, its long alkyl chain opens up specialized applications beyond those of shorter-chain alkynes.
Core Principles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by K. B. Sharpless[6]. It involves the reaction between a terminal alkyne, such as this compound, and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring[5][7]. This reaction is renowned for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it exceptionally suitable for modifying complex biomolecules[4][6].
The reaction is catalyzed by a copper(I) species, which dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction[6][8]. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate[9][10]. To prevent copper-induced damage to biomolecules and enhance catalytic efficiency, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is almost always included[9][11].
The mechanism proceeds through the formation of a copper(I) acetylide intermediate with the terminal alkyne. This complex then coordinates with the azide, leading to a stepwise process that culminates in the formation of the stable triazole linkage and regeneration of the catalyst[7][8].
References
- 1. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound [webbook.nist.gov]
- 4. bioclone.net [bioclone.net]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Sonogashira Coupling of 1-Tridecyne
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide has become indispensable in the synthesis of complex molecules.[1] Its utility is particularly pronounced in medicinal chemistry and drug development, where the resulting arylalkyne and enyne moieties serve as crucial structural motifs in a vast array of biologically active compounds.[4]
This guide focuses on the practical application of the Sonogashira coupling with a specific, yet representative, substrate: 1-tridecyne . As a long-chain terminal alkyne, this compound presents both unique opportunities and challenges. Its long alkyl chain can influence solubility and steric hindrance, making the optimization of reaction parameters critical for success. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for successfully employing this compound in Sonogashira coupling reactions, grounded in mechanistic understanding and field-proven insights.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The elegance of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][5] Understanding this mechanism is not merely academic; it is the key to rational troubleshooting and optimization.
The reaction is typically performed with a palladium(0) catalyst, a copper(I) salt (usually CuI) as a co-catalyst, and an amine base (such as triethylamine or diisopropylamine).[6]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.[5][7] The reactivity order for the halide is I > OTf > Br >> Cl.[7][8]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide species, generated in the copper cycle. This step transfers the alkyne group from copper to palladium.[7]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product (Ar-alkyne) and regenerating the active Pd(0) catalyst.[5][7]
The Copper Cycle:
-
Coordination & Acidification: The copper(I) salt coordinates to the terminal alkyne (in this case, this compound). This coordination increases the acidity of the terminal proton.[9]
-
Deprotonation: The amine base deprotonates the alkyne-copper complex, forming the crucial copper(I) acetylide intermediate.[3][7] This species is now primed to enter the palladium cycle via transmetalation.
The Rise of Copper-Free Protocols
While the classic Sonogashira reaction relies on a copper co-catalyst, its presence can sometimes lead to an undesirable side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[10][8][9] This is particularly problematic with sensitive substrates or when stringent purity is required. Consequently, copper-free Sonogashira protocols have been developed.[11][12] These methods often require more specialized ligands, different bases, or slightly higher temperatures to facilitate the direct reaction between the palladium complex and the alkyne.[8][9]
Visualizing the Catalytic Pathway
Caption: The dual catalytic cycles of the Sonogashira coupling.
Core Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl iodide. It is designed to be adaptable for various substrates.
Materials and Reagents
-
Aryl Iodide: (1.0 mmol, 1.0 equiv)
-
This compound: (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI): (0.04 mmol, 4 mol%)
-
Solvent: Tetrahydrofuran (THF), anhydrous (10 mL)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous (3.0 mmol, 3.0 equiv)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.
Step-by-Step Experimental Procedure
-
System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen). Ensure all glassware is thoroughly dried to prevent moisture from quenching the catalysts.
-
Reagent Addition: To the Schlenk flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Degassing: Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol). Degas the solution thoroughly by bubbling the inert gas through the mixture for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can cause catalyst decomposition and promote unwanted alkyne homocoupling.[8]
-
Alkyne Addition: Using a syringe, add this compound (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] For less reactive aryl halides (e.g., bromides), gentle heating (40-60 °C) may be required.[8][13]
-
Workup:
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues.[7]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure coupled product.
-
Visualizing the Experimental Workflow
Caption: General workflow for a Sonogashira coupling experiment.
Optimization and Troubleshooting
Success in Sonogashira coupling often requires fine-tuning the reaction conditions based on the specific substrates.
| Parameter | Standard Condition | Optimization & Rationale | Potential Pitfall |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | For sluggish reactions, more active catalysts like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can accelerate oxidative addition.[3] | Formation of "palladium black" indicates catalyst decomposition. This can be caused by impurities or high temperatures.[8][14] |
| Copper Source | CuI | Fresh, high-quality CuI is essential.[8] For sensitive substrates, running the reaction copper-free may be necessary to prevent Glaser homocoupling.[8][9] | Alkyne homodimer (a diyne) formation is a classic sign of excessive copper activity or the presence of oxygen. |
| Base | Triethylamine (TEA), Diisopropylamine | Stronger, non-coordinating bases like DBU or inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially in copper-free systems. Ensure the base is dry.[8] | Insufficient base will prevent the deprotonation of the alkyne, halting the catalytic cycle. |
| Solvent | THF, Toluene, DMF | Solvent choice affects solubility and reaction rate. DMF can be beneficial for less soluble substrates, but THF is often a good starting point.[13][14] | Some solvents, like THF, have been anecdotally reported to promote palladium black formation under certain conditions.[8][14] |
| Temperature | Room Temperature | Aryl bromides often require heating (e.g., 60-80 °C).[13] Aryl chlorides are the least reactive and may demand higher temperatures and more specialized catalysts.[8] | High temperatures can increase the rate of side reactions and catalyst decomposition. |
Applications in Drug Development
The introduction of a long lipophilic chain like the tridecynyl group via Sonogashira coupling can be a powerful strategy in drug design. This modification can significantly alter a molecule's pharmacokinetic properties, such as:
-
Increasing Lipophilicity: Enhancing membrane permeability and oral absorption.
-
Modulating Binding Affinity: The rigid alkyne linker can act as a spacer, positioning a pharmacophore optimally within a target's binding pocket.
-
Metabolic Blocking: The alkyne can be installed at a site of metabolic lability to improve the drug's half-life.
The Sonogashira reaction's mild conditions and high functional group tolerance make it ideal for late-stage functionalization, allowing for the rapid synthesis of analogues for structure-activity relationship (SAR) studies.[9]
Conclusion
The Sonogashira coupling of this compound is a robust and highly adaptable reaction. By understanding the interplay between the catalytic cycles and the key reaction parameters, researchers can effectively troubleshoot and optimize their protocols. The ability to strategically introduce the tridecynyl moiety opens up vast possibilities for creating novel molecular architectures, particularly in the pursuit of new therapeutic agents. Careful attention to reagent quality and the maintenance of an inert atmosphere are paramount to achieving high yields and reproducible results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: 1-Tridecyne as a Versatile Precursor in the Synthesis of Complex Natural Products
Abstract
1-Tridecyne, a terminal alkyne with a C11 alkyl chain, serves as a pivotal building block in the strategic synthesis of a diverse array of natural products.[1][2] Its utility stems from the dual functionality of the reactive terminal alkyne and the lipophilic undecyl side chain, a common structural motif in bioactive molecules. This guide provides an in-depth exploration of key synthetic transformations where this compound is employed as a precursor, supported by field-proven insights, detailed experimental protocols, and mechanistic diagrams. The content is tailored for researchers, scientists, and drug development professionals engaged in the total synthesis of complex organic molecules.
The Strategic Importance of this compound in Synthesis
The structure of this compound, comprising a reactive C-C triple bond at the terminus of a saturated C11 chain, makes it an exceptionally valuable and versatile starting material in multi-step organic synthesis. The terminal alkyne provides a synthetic handle for a multitude of carbon-carbon bond-forming reactions, allowing for the facile introduction of the tridecynyl moiety into complex molecular architectures.
Causality Behind its Utility:
-
Reactive Terminus: The acidic proton of the terminal alkyne (pKa ≈ 25) can be readily removed by a strong base, generating a potent carbon nucleophile (an acetylide). This nucleophile is central to additions to carbonyls, epoxides, and other electrophilic centers.[3]
-
Cross-Coupling Handle: The terminal alkyne is a premier coupling partner in numerous transition-metal-catalyzed reactions, most notably the Sonogashira and Negishi couplings, enabling the construction of conjugated enyne systems or direct linkage to aryl and vinyl scaffolds.[4][5]
-
Lipophilic Tail: The undecyl (C11H23) chain is a recurring structural element in many polyketide and fatty-acid-derived natural products, contributing to their biological activity by facilitating membrane interaction.[6] Using this compound allows for the direct incorporation of this substantial lipophilic segment early in a synthetic sequence.
The following sections will detail the primary applications of this compound, complete with actionable protocols and mechanistic rationale.
Key Synthetic Transformations
Acetylide Addition to Electrophiles
The generation of a lithium or sodium tridecynilide is one of the most fundamental and powerful methods for incorporating the this compound unit. This strong nucleophile readily participates in addition reactions with a wide range of electrophiles.
Mechanistic Principle: The reaction proceeds via the deprotonation of this compound using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous ethereal solvent at low temperatures. The resulting lithium acetylide then attacks the electrophilic center, forming a new carbon-carbon bond.[3]
Caption: Workflow for acetylide addition to an aldehyde.
Protocol 1: Generation of Lithium Tridecynilide and Addition to Pentadecanal
This protocol describes the formation of a propargyl alcohol, a key intermediate in the synthesis of various polyacetylenic natural products.[7][8]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Pentadecanal (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried, three-necked flask under an argon atmosphere, add this compound and anhydrous THF (to make a 0.5 M solution).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes. The solution may turn slightly yellow.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
In a separate flask, dissolve pentadecanal (1.2 eq) in anhydrous THF.
-
Add the pentadecanal solution dropwise to the lithium acetylide solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired propargyl alcohol.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and a vinyl or aryl halide.[5][10] This reaction is paramount for constructing conjugated enyne and polyyne systems found in numerous natural products.[11][12]
Mechanistic Principle: The reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the organic halide, followed by transmetalation with a copper(I) acetylide (formed in situ from this compound, a copper salt, and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13]
Caption: Catalytic cycle of the Sonogashira cross-coupling.
Protocol 2: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol provides a general procedure for coupling this compound with an aryl iodide to produce a substituted arylacetylene.
Materials:
-
4-Iodoanisole (1.0 eq)
-
This compound (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4-iodoanisole, Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and anhydrous triethylamine (Et₃N) via syringe (ratio of toluene:Et₃N is typically 4:1). The total solvent volume should create a ~0.2 M solution with respect to the aryl iodide.
-
Add this compound (1.2 eq) to the mixture via syringe.
-
Stir the reaction mixture at 60 °C and monitor its progress by TLC or GC-MS. The formation of triethylammonium iodide salt is often visible as a precipitate.[14]
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes) to obtain the pure arylalkyne.
Table 1: Representative Sonogashira Couplings with this compound
| Aryl/Vinyl Halide | This compound (eq) | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp (°C) | Yield (%) |
| 4-Iodoanisole | 1.2 | Pd(PPh₃)₂Cl₂ (3) | 6 | Et₃N | 60 | 92 |
| 1-Bromonaphthalene | 1.2 | Pd(PPh₃)₄ (5) | 10 | Diisopropylamine | 80 | 88 |
| (E)-1-Iodo-1-hexene | 1.1 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | 25 | 95 |
| 3-Bromopyridine | 1.3 | Pd(OAc)₂/XPhos (2) | 5 | Cs₂CO₃ | 100 | 85 |
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[15][16] It is particularly effective for creating C(sp)-C(sp²) and C(sp)-C(sp³) bonds and is known for its high functional group tolerance and stereospecificity.[17]
Mechanistic Principle: The process begins with the formation of an organozinc reagent, (tridec-1-yn-1-yl)zinc halide, by treating lithium tridecynilide with a zinc halide (e.g., ZnCl₂). The subsequent catalytic cycle mirrors other cross-couplings: oxidative addition of the Pd(0) or Ni(0) catalyst to the organic halide, transmetalation of the alkynyl group from zinc to the metal center, and reductive elimination to furnish the product.[18]
Protocol 3: Negishi Coupling of this compound with (Z)-1-Iodo-2-phenylethene
This protocol details the stereospecific synthesis of a (Z)-enyne, a common structural element in natural products.
Materials:
-
This compound (1.1 eq)
-
Anhydrous THF
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Zinc chloride (ZnCl₂, 1.0 M in THF, 1.2 eq)
-
(Z)-1-Iodo-2-phenylethene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Saturated aqueous NH₄Cl
Procedure:
-
Organozinc Formation:
-
In an argon-flushed, three-necked flask, dissolve this compound (1.1 eq) in anhydrous THF.
-
Cool to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature.
-
Slowly add the ZnCl₂ solution (1.2 eq) via syringe.
-
Allow the mixture to warm to room temperature and stir for 1 hour. This forms the (tridec-1-yn-1-yl)zinc chloride reagent.
-
-
Cross-Coupling:
-
In a separate Schlenk flask, dissolve (Z)-1-iodo-2-phenylethene (1.0 eq) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the Schlenk flask containing the vinyl iodide and catalyst via cannula.
-
Stir the reaction at room temperature until the starting vinyl iodide is consumed (monitor by TLC, typically 6-18 hours).
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography (silica gel, hexanes) to yield the (Z)-enyne product.
-
Application in Total Synthesis: The Case of Polyacetylenes
This compound is a frequent starting point for the synthesis of polyacetylenic natural products, which exhibit a wide range of biological activities including antibacterial, antifungal, and antitumor properties.[6][11][12] A common strategy involves an iterative or convergent approach using Sonogashira or Cadiot-Chodkiewicz couplings to build the conjugated polyyne chain.
Synthetic Workflow Example: The synthesis of a C18 polyacetylenic alcohol can be envisioned starting from this compound.
Caption: A convergent synthetic route to a polyacetylene.
This workflow illustrates how this compound is first functionalized via acetylide addition (Step 1), protected (Step 2), and then subjected to a cross-coupling reaction (Step 3) to extend the carbon chain and introduce further unsaturation. A final deprotection step (Step 4) reveals the target natural product. This modular strategy allows for the synthesis of a library of related natural products by varying the coupling partners.[19]
Conclusion
This compound is a powerful and economical precursor for the synthesis of complex natural products. Its terminal alkyne functionality provides a reliable entry point for key C-C bond-forming reactions, including acetylide additions and transition-metal-catalyzed cross-couplings. The protocols and mechanistic insights provided herein offer a robust framework for researchers to leverage the synthetic potential of this compound in their own research endeavors, from methodology development to the total synthesis of biologically active molecules.
References
- 1. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. On the stereochemistry of acetylide additions to highly functionalized biphenylcarbaldehydes and multi-component cyclization of 1,n-diynes. Syntheses of dibenzocyclooctadiene lignans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Cross-coupling reactions towards the synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Cross-coupling reactions towards the synthesis of natural products | Semantic Scholar [semanticscholar.org]
- 16. repo.uni-hannover.de [repo.uni-hannover.de]
- 17. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Stereocontrol with Terminal Alkynes
An Application Guide to Stereoselective Reactions with 1-Tridecyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of three-dimensional molecular architecture is not merely an academic exercise—it is a fundamental prerequisite for function. Chirality profoundly influences a molecule's biological activity, with different enantiomers of a drug often exhibiting varied efficacy, pharmacology, or toxicity.[1][2] The terminal alkyne, this compound (C₁₃H₂₄)[3], represents a versatile and foundational building block. Its linear structure and high degree of unsaturation offer a rich platform for chemical transformations. The ability to control the stereochemical outcome of reactions involving its carbon-carbon triple bond allows for the direct and efficient construction of complex, stereochemically-defined molecules.
This guide provides an in-depth exploration of key stereoselective reactions involving this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern stereoselectivity, offering field-proven protocols and insights into experimental design. The methodologies discussed herein are chosen for their reliability, high stereocontrol, and synthetic utility, providing researchers with a robust toolkit for leveraging this compound in the synthesis of high-value compounds. We will cover stereoselective reductions to form specific alkene isomers and advanced asymmetric transformations that generate new chiral centers with high enantiopurity.
Part 1: Stereoselective Reduction to (Z)- and (E)-Alkenes
The partial reduction of an alkyne to an alkene is a classic transformation where stereoselectivity is paramount. The choice between the cis (Z) or trans (E) alkene product is entirely dependent on the reaction mechanism, which is dictated by the catalyst and reagents employed.[4]
Synthesis of (Z)-Tridec-1-ene via Lindlar Hydrogenation
The catalytic hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst, is the most reliable method for the synthesis of Z-alkenes. The catalyst's reduced activity prevents over-reduction to the alkane.
Causality of Stereoselection (Mechanism): The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond. The this compound molecule adsorbs onto the surface of the palladium catalyst. Hydrogen gas, also adsorbed on the surface, is then delivered to the same face of the alkyne, resulting in the exclusive formation of the Z-isomer.[4]
Experimental Workflow: Lindlar Hydrogenation
References
The Strategic Incorporation of 1-Tridecyne in the Synthesis of Advanced Complex Lipids: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic utility of 1-tridecyne, a terminal alkyne building block, in the construction of complex lipid analogs. Moving beyond theoretical discussions, we present actionable protocols and the strategic rationale behind experimental choices, empowering researchers to leverage this versatile tool in their work. The terminal alkyne functionality of this compound serves as a powerful handle for "click" chemistry, enabling the facile introduction of reporter tags, fluorophores, or other functionalities for biological investigation.[1][2][3] This guide will focus on the synthesis of two major classes of complex lipids: phospholipids and sphingolipids, with a particular emphasis on creating "clickable" analogs for downstream applications.
I. The Power of the Alkyne Handle: Bioorthogonal Chemistry in Lipid Science
The introduction of a terminal alkyne, such as the one present in this compound, into a lipid structure opens up a world of possibilities through bioorthogonal chemistry.[1] These reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allow for the specific and efficient covalent labeling of molecules in complex biological environments without interfering with native biochemical processes.[1][4] This "click chemistry" approach has revolutionized the study of lipids by enabling:
-
Metabolic Labeling and Tracking: Following the metabolic fate of lipids in living cells and organisms.[5][6]
-
Visualization of Lipid Localization: High-resolution imaging of lipid distribution within cellular membranes and organelles.[5][7]
-
Identification of Protein-Lipid Interactions: Capturing and identifying proteins that interact with specific lipids.[1]
-
Development of Targeted Drug Delivery Systems: Functionalizing lipid-based nanoparticles and liposomes for targeted therapeutic delivery.
II. Synthetic Strategies and Protocols
The synthesis of complex lipids is a multi-step process that requires careful planning and execution. The following sections provide detailed protocols for the synthesis of an alkyne-labeled phosphatidylcholine and a sphingolipid analog, using this compound as a key building block.
A. Synthesis of a "Clickable" Phosphatidylcholine Analog
This protocol outlines the synthesis of a phosphatidylcholine derivative where one of the acyl chains is replaced with an alkyne-terminated chain derived from this compound. This is achieved through a Steglich esterification of a lysophosphatidylcholine.
Workflow Diagram: Synthesis of Alkyne-Labeled Phosphatidylcholine
Caption: Workflow for the synthesis of an alkyne-labeled phosphatidylcholine.
Experimental Protocol: Synthesis of 1-palmitoyl-2-(13-tetradecynoyl)-sn-glycero-3-phosphocholine
Materials:
-
This compound
-
Ethylmagnesium bromide (EtMgBr) in THF
-
Dry Ice (solid CO2)
-
Lysophosphatidylcholine (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Standard solvents for chromatography (e.g., chloroform, methanol, water)
Step 1: Synthesis of 13-Tetradecynoic Acid
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 13-tetradecynoic acid. The product can be purified by recrystallization or used directly in the next step.
Step 2: Steglich Esterification
-
In a flame-dried flask under an inert atmosphere, dissolve lysophosphatidylcholine (1.0 eq), 13-tetradecynoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of chloroform/methanol/water.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure alkyne-labeled phosphatidylcholine.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
B. Synthesis of a "Clickable" Sphingolipid Analog
This protocol describes the synthesis of a ceramide analog where the fatty acid component is an alkyne-terminated chain derived from this compound. This is achieved by the acylation of a sphingosine backbone. Ceramide is a fundamental component of more complex sphingolipids.[8][9]
Workflow Diagram: Synthesis of Alkyne-Labeled Ceramide
Caption: Workflow for the synthesis of an alkyne-labeled ceramide.
Experimental Protocol: Synthesis of N-(13-tetradecynoyl)-sphingosine
Materials:
-
13-Tetradecynoic Acid (from the previous protocol)
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Sphingosine
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Standard solvents for chromatography (e.g., chloroform, methanol)
Step 1: Activation of 13-Tetradecynoic Acid
-
In a flame-dried flask under an inert atmosphere, dissolve 13-tetradecynoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use this immediately in the next step.
Step 2: Acylation of Sphingosine
-
In a separate flame-dried flask, dissolve sphingosine (1.0 eq) in anhydrous pyridine and anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add a solution of the crude 13-tetradecynoyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient.
-
Combine the fractions containing the desired product and concentrate to yield the pure alkyne-labeled ceramide.
-
Characterize the final product by NMR (¹H, ¹³C) and mass spectrometry.
III. Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the alkyne-labeled complex lipids are synthesized, they can be used in a variety of "click" chemistry applications. The following is a general protocol for the CuAAC reaction to label the synthesized lipids with an azide-functionalized reporter molecule (e.g., a fluorescent dye).
Workflow Diagram: CuAAC Labeling of Alkyne-Lipids
Caption: General workflow for CuAAC labeling of alkyne-functionalized lipids.
Experimental Protocol: General CuAAC Labeling
Materials:
-
Alkyne-labeled lipid
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
Prepare a stock solution of the alkyne-labeled lipid in a suitable organic solvent (e.g., chloroform, methanol).
-
In a microcentrifuge tube, add the alkyne-labeled lipid (1.0 eq).
-
Add the azide-functionalized reporter molecule (1.1-1.5 eq).
-
Add a 1:1 mixture of t-BuOH and water to the desired final concentration.
-
Freshly prepare a solution of copper(II) sulfate and a separate solution of sodium ascorbate in deionized water.
-
Add the copper(II) sulfate solution (e.g., to a final concentration of 1 mM).
-
Add the sodium ascorbate solution (e.g., to a final concentration of 5 mM). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Vortex the reaction mixture and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.
-
The labeled lipid can then be analyzed by various techniques, such as LC-MS, fluorescence spectroscopy, or used in cell-based imaging experiments.
IV. Data Presentation and Characterization
Thorough characterization of the synthesized lipids is crucial for ensuring their purity and structural integrity.
Table 1: Key Characterization Data for Synthesized Lipids
| Compound | Molecular Formula | Calculated Mass (m/z) | ¹H NMR (Key Signals) | ¹³C NMR (Key Signals) | ³¹P NMR (Key Signal) |
| 13-Tetradecynoic Acid | C₁₄H₂₄O₂ | [M-H]⁻ 223.17 | δ ~2.2 (t, -CH₂-C≡), ~1.9 (t, ≡C-H) | δ ~180 (C=O), ~85 (≡C-H), ~68 (-C≡) | N/A |
| Alkyne-Labeled Phosphatidylcholine | Varies | Varies | δ ~5.2 (m, sn-2 CH), ~3.4 (s, N(CH₃)₃) | δ ~173 (C=O), ~85 (≡C-H), ~68 (-C≡) | δ ~ -0.5 to -1.5 |
| Alkyne-Labeled Ceramide | Varies | Varies | δ ~5.4-5.8 (m, vinyl H), ~3.5-4.0 (m, CH-OH, CH-NH) | δ ~174 (C=O), ~128-135 (vinyl C), ~85 (≡C-H) | N/A |
V. Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex lipid analogs. The protocols outlined in this guide provide a solid foundation for researchers to create customized lipid probes for a wide range of biological investigations. The ability to "click" reporter molecules onto these lipids opens up new avenues for understanding lipid metabolism, trafficking, and protein interactions in health and disease. Future work in this area will likely focus on the development of novel alkyne-containing building blocks with different chain lengths and functionalities, as well as the application of these tools in more complex biological systems and in the development of novel diagnostic and therapeutic agents.
References
- 1. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salic.med.harvard.edu [salic.med.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 1-Tridecyne
Abstract
This technical guide provides detailed application notes and experimental protocols for the polymerization of 1-tridecyne, a long-chain terminal alkyne. The synthesis of poly(this compound) is of significant interest for the development of novel materials with unique electronic and physical properties attributable to their conjugated polyacetylene backbone and long alkyl side chains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into two primary catalytic systems: Ziegler-Natta and rhodium-based catalysts. The causality behind experimental choices is explained to provide a robust understanding of the polymerization processes. All protocols are designed to be self-validating, and key claims are supported by authoritative citations.
Introduction: The Significance of Poly(this compound)
The polymerization of terminal alkynes, such as this compound, yields substituted polyacetylenes, a class of conjugated polymers.[1] These polymers are characterized by a backbone of alternating double bonds, which gives rise to interesting electronic and optical properties. The long undecyl side chain in poly(this compound) imparts solubility in common organic solvents, a crucial feature for processability and characterization, which is often a challenge for unsubstituted polyacetylene.
The properties of poly(this compound) make it a candidate for applications in various fields, including:
-
Electronic Devices: As a conductive polymer, it has potential use in sensors, organic field-effect transistors (OFETs), and organic photovoltaics.[1]
-
Advanced Materials: The long alkyl chains can influence the polymer's morphology and intermolecular packing, leading to materials with tunable mechanical and thermal properties.
-
Biomedical Applications: Functionalized polyacetylenes are being explored for applications in drug delivery and bio-sensing.
The synthesis of well-defined poly(this compound) with controlled molecular weight and stereochemistry is paramount to harnessing its full potential. This guide will focus on two powerful catalytic methods to achieve this: Ziegler-Natta polymerization and rhodium-catalyzed polymerization.
Catalytic Systems for this compound Polymerization: A Comparative Overview
The choice of catalytic system is critical as it dictates the polymer's structure, molecular weight, and polydispersity.
Ziegler-Natta Catalysis
Ziegler-Natta catalysts, traditionally used for olefin polymerization, are also effective for the polymerization of terminal alkynes.[2][3] These systems typically consist of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum cocatalyst (e.g., triethylaluminum, AlEt₃).[2]
-
Mechanism Rationale: The polymerization is believed to proceed via a coordination-insertion mechanism. The alkyne monomer coordinates to the active titanium center, followed by insertion into the titanium-alkyl bond, thus propagating the polymer chain.[4] This mechanism can lead to stereoregular polymers.
-
Advantages: Ziegler-Natta catalysts are known for their high activity and ability to produce high molecular weight polymers.[3]
-
Challenges: These catalyst systems are often heterogeneous, which can lead to broader molecular weight distributions. They are also highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Rhodium-Based Catalysis
Rhodium complexes, particularly Rh(I) catalysts, have emerged as highly effective for the controlled and often living polymerization of monosubstituted acetylenes.[5][6] A "living" polymerization is one that proceeds in the absence of chain transfer and termination, allowing for precise control over molecular weight and the synthesis of block copolymers.[2]
-
Mechanism Rationale: The mechanism often involves the formation of a rhodium-vinylidene or rhodacyclopentadiene intermediate, followed by repeated insertion of the alkyne monomer. The choice of ligands on the rhodium center is crucial for catalyst stability and control over the polymerization.
-
Advantages: Rhodium catalysts offer excellent control over the polymerization, leading to polymers with narrow molecular weight distributions (low polydispersity index, PDI).[6] They are also generally more tolerant to functional groups compared to Ziegler-Natta catalysts.[5]
-
Challenges: Rhodium catalysts can be expensive, and removal of the catalyst from the final polymer may be required for certain applications.
Detailed Experimental Protocols
The following protocols provide step-by-step procedures for the polymerization of this compound using both Ziegler-Natta and rhodium-based catalysts. Strict adherence to anhydrous and anaerobic conditions is critical for the success of these reactions.
Protocol 1: Ziegler-Natta Polymerization of this compound
This protocol is adapted from general procedures for the Ziegler-Natta polymerization of terminal alkynes.
Materials:
-
This compound (purified by distillation)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (AlEt₃) as a solution in hexane or toluene
-
Anhydrous toluene (solvent)
-
Anhydrous methanol (for quenching)
-
Hydrochloric acid (HCl), dilute solution
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Syringes for liquid transfer
Procedure:
-
Reactor Setup: Assemble the reaction flask, and thoroughly dry it with a heat gun under a high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.
-
Solvent and Monomer Addition: Under a nitrogen atmosphere, add 50 mL of anhydrous toluene to the reaction flask. Using a syringe, add 5.0 g of freshly distilled this compound to the flask.
-
Catalyst Preparation and Polymerization Initiation:
-
In a separate Schlenk tube under nitrogen, prepare the catalyst solution. Add 10 mL of anhydrous toluene.
-
Carefully add 0.34 mL of TiCl₄ (3.1 mmol) to the toluene.
-
Slowly add a solution of AlEt₃ (e.g., 1.0 M in hexane) to achieve an Al/Ti molar ratio of 2:1 (6.2 mL of 1.0 M solution). The solution will typically turn dark brown or black, indicating the formation of the active catalyst.
-
Age the catalyst solution for 15-30 minutes at room temperature.
-
Using a syringe, transfer the catalyst solution to the monomer solution in the reaction flask.
-
-
Polymerization Reaction: Heat the reaction mixture to 60-80 °C and stir for 24 hours under a nitrogen atmosphere. An increase in the viscosity of the solution will be observed as the polymerization proceeds.
-
Quenching and Polymer Precipitation:
-
Cool the reaction mixture to room temperature.
-
Slowly add 20 mL of anhydrous methanol to quench the catalyst and terminate the polymerization.
-
Pour the reaction mixture into a large beaker containing 400 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
-
Purification:
-
Collect the polymer by filtration.
-
To remove catalyst residues, wash the polymer with a dilute HCl solution in methanol, followed by several washes with pure methanol until the filtrate is neutral.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
-
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene or poly(methyl methacrylate) standards.
-
Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol 2: Rhodium-Catalyzed Living Polymerization of this compound
This protocol is based on the use of a (Norborene diene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂) as a catalyst precursor, which is a common initiator for alkyne polymerization.
Materials:
-
This compound (purified by distillation)
-
(Norborene diene)rhodium(I) chloride dimer ([Rh(nbd)Cl]₂)
-
Triethylamine (Et₃N) as a cocatalyst (optional, but often used)
-
Anhydrous tetrahydrofuran (THF) or toluene (solvent)
-
Anhydrous methanol (for precipitation)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Syringes for liquid transfer
Procedure:
-
Inert Atmosphere Setup: All manipulations should be performed under a dry and oxygen-free nitrogen or argon atmosphere using Schlenk techniques or in a glovebox.
-
Catalyst Solution Preparation:
-
In a Schlenk tube, dissolve a precise amount of [Rh(nbd)Cl]₂ in anhydrous THF to achieve a desired monomer-to-rhodium ratio (e.g., 100:1). For example, to polymerize 1.0 g of this compound (5.6 mmol) at a 100:1 ratio, you would need 0.056 mmol of Rh, which corresponds to 0.028 mmol of the dimer ([Rh(nbd)Cl]₂).
-
If using a cocatalyst, add triethylamine (typically 1-2 equivalents with respect to Rh).
-
-
Polymerization Initiation:
-
In the main reaction flask, dissolve 1.0 g of this compound in 20 mL of anhydrous THF.
-
Using a syringe, rapidly inject the prepared catalyst solution into the stirring monomer solution at room temperature.
-
-
Polymerization Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for a specified time (e.g., 1-24 hours). The progress of a living polymerization can be monitored by taking aliquots at different time points and analyzing the molecular weight and monomer conversion by GPC and NMR, respectively.
-
Termination and Precipitation:
-
The polymerization can be terminated by exposing the reaction to air or by adding a small amount of an agent like methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring.
-
-
Purification and Isolation:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
-
Data Presentation and Visualization
Table 1: Comparison of Catalytic Systems for 1-Alkyne Polymerization
| Parameter | Ziegler-Natta Catalysis (TiCl₄/AlEt₃) | Rhodium-Based Catalysis ([Rh(nbd)Cl]₂) |
| Catalyst Type | Heterogeneous | Homogeneous |
| Control | Moderate | High (often "living")[2] |
| PDI | Typically > 1.5 | Typically < 1.5[6] |
| Stereoselectivity | Can be stereoselective | Often highly stereoselective (cis-transoidal) |
| Functional Group Tolerance | Low | Moderate to High |
| Operating Conditions | Requires heating (60-80 °C) | Often at room temperature |
| Sensitivity | Highly sensitive to air and moisture | Sensitive to air and moisture |
Diagrams
Caption: Experimental workflow for the polymerization of this compound.
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization of this compound.
Conclusion and Future Outlook
The polymerization of this compound using Ziegler-Natta and rhodium-based catalysts offers robust pathways to novel polyacetylene derivatives. The choice of the catalytic system allows for tuning the properties of the resulting polymer to suit specific applications. The protocols detailed herein provide a foundation for the synthesis and exploration of poly(this compound) and related long-chain poly(1-alkynes). Future research will likely focus on the development of more robust and environmentally benign catalysts, as well as the exploration of the unique material properties of these polymers in advanced applications.
References
Application Notes and Protocols for 1-Tridecyne in Medicinal Chemistry
Introduction: The Strategic Role of the Alkyne Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of molecular diversity and efficient synthetic routes is paramount. Small molecules endowed with specific functional groups that can be reliably and selectively transformed are the cornerstones of drug discovery pipelines. Among these, terminal alkynes have emerged as exceptionally versatile building blocks. Their unique linear geometry and the rich reactivity of the carbon-carbon triple bond offer a gateway to a vast chemical space. The alkyne group can act as a rigid linker to orient pharmacophores, enhance binding to target proteins through non-covalent interactions, and serve as a precursor for a variety of heterocyclic systems.[1]
This guide focuses on 1-tridecyne , a long-chain terminal alkyne, and its application in medicinal chemistry. Its structure, featuring a terminal alkyne and a lipophilic undecyl chain, makes it a particularly interesting reagent for synthesizing novel chemical entities with tailored pharmacokinetic and pharmacodynamic profiles. The long alkyl chain can significantly influence properties such as membrane permeability, protein binding, and metabolic stability, making this compound a valuable tool for modulating the druglike properties of a lead compound.[2]
The primary application of this compound in drug discovery, and the focus of these notes, is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This remarkably efficient and regioselective reaction allows for the facile synthesis of 1,4-disubstituted 1,2,3-triazoles, a class of heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4] The triazole core acts as a stable and biocompatible linker, often considered a bioisostere of the amide bond.[5]
These application notes will provide a detailed overview of the utility of this compound in medicinal chemistry, with a focus on the synthesis of bioactive 1,2,3-triazoles. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the biological implications of incorporating the undecyl chain into potential drug candidates.
The Significance of the Undecyl Chain: Modulating Lipophilicity and Biological Activity
The undecyl chain of this compound is not merely a passive appendage; it is a key determinant of the physicochemical properties of the resulting molecules. Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[2]
Key Considerations for the Undecyl Chain:
-
Membrane Permeability: The long alkyl chain can enhance the ability of a molecule to partition into and cross cellular membranes, which can be crucial for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids.[6][7]
-
Target Engagement: For drugs targeting proteins with hydrophobic binding pockets, the undecyl chain can establish favorable van der Waals interactions, leading to increased potency.
-
Pharmacokinetics: Increased lipophilicity generally leads to a larger volume of distribution and increased binding to plasma proteins. This can prolong the half-life of a drug but may also reduce the concentration of the free, active drug.[8]
-
Cytotoxicity: Studies on various classes of compounds, including triazole-containing surfactants, have shown that cytotoxicity can be modulated by the length of an appended alkyl chain. Often, an optimal chain length exists for maximizing activity, as it influences how the molecule interacts with and disrupts the cell membrane.[9][10]
The following sections will provide a practical framework for leveraging these properties through the synthesis and potential evaluation of this compound-derived compounds.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent application of this compound in medicinal chemistry. It involves the [3+2] cycloaddition of the terminal alkyne of this compound with an organic azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole.
References
- 1. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of 1-Tridecyne
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the coupling of terminal alkynes, with a specific focus on 1-tridecyne. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the Sonogashira coupling of this compound.
Q1: What are the most common byproducts I might see in my Sonogashira coupling of this compound?
The most prevalent byproduct in the Sonogashira coupling of a terminal alkyne like this compound is the homocoupled diyne, resulting from what is known as the Glaser coupling.[1][2][3] This side reaction leads to the formation of 1,3-diynes, in this case, 1,3-dicosadiyne. Another common issue is the decomposition of the palladium catalyst, which manifests as a black precipitate, often referred to as "palladium black".[1] Depending on the reaction conditions and the purity of the starting materials, you may also observe byproducts arising from reactions with impurities.
Q2: My reaction mixture turned black. What is this and what should I do?
The formation of a black precipitate is a strong indication of the decomposition of your palladium(0) catalyst to palladium black.[1] This can be triggered by several factors, including the presence of oxygen, impurities in your reagents or solvent, or excessively high reaction temperatures.[1][4] Once formed, palladium black is catalytically inactive, leading to a stalled or incomplete reaction. To address this, you should ensure your reaction is conducted under strictly anaerobic conditions, use purified, degassed solvents and high-purity reagents. If catalyst decomposition persists, consider using a more robust ligand for the palladium catalyst or lowering the reaction temperature.
Q3: I'm getting a lot of a dimer of this compound. How can I prevent this?
The formation of the this compound dimer (1,3-dicosadiyne) is a classic case of the Glaser homocoupling side reaction.[3][5] This is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[2][6] To minimize this unwanted byproduct, rigorous exclusion of air from the reaction is crucial. This can be achieved by using Schlenk techniques or a glovebox and by thoroughly degassing your solvents and reagents.[1] Alternatively, you can opt for a copper-free Sonogashira protocol, which is specifically designed to avoid this side reaction.[1][2][7]
Q4: My starting material (aryl/vinyl halide) is not being consumed. What are the likely causes?
Low or no conversion of your aryl or vinyl halide can stem from several issues. A primary consideration is the reactivity of the halide itself. The general reactivity trend for the oxidative addition step, which is often rate-limiting, is I > OTf > Br >> Cl.[1][8] If you are using a less reactive halide like a bromide or chloride, you may need to employ more forcing conditions, such as higher temperatures or a more active catalytic system with specialized ligands.[5][9] Other potential causes include an inactive catalyst (see Q2), impure starting materials that may be poisoning the catalyst, or an inappropriate choice of base or solvent.[1]
Q5: Can I run a Sonogashira coupling without a copper co-catalyst? What are the advantages?
Yes, copper-free Sonogashira couplings are not only possible but often preferable.[1][2] The main advantage of omitting the copper co-catalyst is the significant reduction or complete elimination of the alkyne homocoupling (Glaser) byproduct.[7][10] This simplifies product purification and can improve the overall yield of the desired cross-coupled product. However, copper-free systems may require different reaction conditions, such as a different choice of base, solvent, or a higher reaction temperature to achieve comparable reaction rates to the copper-co-catalyzed version.[11]
PART 2: In-Depth Troubleshooting Guides
This section provides detailed strategies to address specific challenges you may face during your Sonogashira coupling experiments.
Guide 1: Minimizing Alkyne Homocoupling (Glaser Byproducts)
The oxidative homocoupling of terminal alkynes is the most common side reaction in copper-co-catalyzed Sonogashira couplings. Understanding its mechanism is key to its prevention.
Mechanism of Glaser Coupling: The copper(I) acetylide intermediate, formed from the reaction of this compound with the copper(I) salt and base, can be oxidized (typically by oxygen) to a copper(II) species. This intermediate can then react with another molecule of the copper(I) acetylide to form the diyne byproduct and regenerate the copper(I) catalyst.[3]
Troubleshooting Protocol:
-
Ensure Rigorous Anaerobic Conditions:
-
Use Schlenk lines or a glovebox to maintain an inert atmosphere (argon or nitrogen).[1]
-
Degas all solvents and liquid reagents by at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
-
Optimize the Base:
-
Use a high-purity amine base such as triethylamine or diisopropylamine.[1] Ensure it is dry and freshly distilled if necessary.
-
-
Consider Copper-Free Conditions:
Preventative Measures:
-
Always use high-purity, fresh copper(I) iodide.
-
Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.[12]
Guide 2: Preventing Palladium Catalyst Decomposition
A healthy, active palladium catalyst is crucial for a successful Sonogashira coupling. The appearance of palladium black signals a loss of the active Pd(0) species.
Causes of Palladium Black Formation:
-
Oxygen: The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solvent Effects: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][4]
-
High Temperatures: While necessary for less reactive substrates, elevated temperatures can accelerate catalyst decomposition.[9]
-
Impurities: Acidic or other reactive impurities in the starting materials or solvents can poison the catalyst.
Strategies to Maintain Catalyst Activity:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can stabilize the palladium center and inhibit decomposition.[11]
-
Use Fresh Catalysts: Ensure your palladium precursor, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high quality and has been stored properly.
-
Temperature Control: Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
Guide 3: Driving the Reaction to Completion with Unreactive Halides
The choice of the aryl or vinyl halide has a profound impact on the reaction's success.
Reactivity Trends:
| Halide/Leaving Group | Relative Reactivity | Typical Reaction Temperature |
| Iodide (I) | Highest | Room Temperature to 40 °C[1] |
| Triflate (OTf) | High | Room Temperature to 60 °C[1] |
| Bromide (Br) | Moderate | 50 °C to 100 °C[1][9] |
| Chloride (Cl) | Low | > 100 °C with specialized catalysts[5] |
Strategies for Activating Less Reactive Halides:
-
Catalyst System: For aryl bromides and chlorides, more sophisticated catalyst systems are often required. This can involve using palladium precursors with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[11]
-
Higher Temperatures: Increasing the reaction temperature is a common strategy to overcome the higher activation energy of the oxidative addition step for less reactive halides.[9] This is often done in a sealed tube to prevent the loss of volatile reagents.
-
Solvent Choice: Polar aprotic solvents like DMF or NMP can sometimes facilitate the reaction with less reactive halides.[13]
PART 3: Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for your specific aryl/vinyl halide.
Materials:
-
Aryl/vinyl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
Anhydrous, degassed solvent (e.g., THF or Toluene, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound dropwise via syringe.
-
Stir the reaction at the appropriate temperature (see reactivity table above) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Materials:
-
Aryl/vinyl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or Dioxane, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, Pd(PPh₃)₄, and the anhydrous base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture and heat to the desired temperature (typically higher than the copper-co-catalyzed reaction).
-
Add the this compound dropwise via syringe.
-
Monitor the reaction by TLC or GC-MS.
-
Work-up and purification are similar to Protocol 1.
Protocol 3: Analytical Methods for Product and Byproduct Identification
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress by observing the consumption of starting materials and the appearance of new spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the desired product and volatile byproducts like the homocoupled diyne.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information for the purified product and can be used to identify byproducts in the crude reaction mixture.
PART 4: VISUALIZATION & FORMATTING
Diagram 1: Sonogashira Catalytic Cycle and Competing Glaser Coupling
Caption: Catalytic cycles for the desired Sonogashira coupling and the competing Glaser homocoupling.
Diagram 2: Troubleshooting Decision Tree for Sonogashira Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
Optimizing Click Chemistry with 1-Tridecyne: A Technical Support Guide
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on the use of 1-tridecyne. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of click chemistry for conjugating this long-chain alkyne. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format to streamline your experimental workflow and ensure reproducible success.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields in CuAAC reactions involving the nonpolar alkyne this compound often stem from a few critical factors. The primary suspects are poor solubility of reactants, inactive catalyst, or suboptimal reaction conditions.
-
Solubility Mismatch: this compound is highly hydrophobic due to its long alkyl chain, while your azide counterpart and the catalyst system may be more polar. This can lead to a heterogeneous reaction mixture and consequently, poor reaction kinetics.
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Suboptimal Reaction Parameters: Factors such as solvent choice, temperature, and reactant concentrations play a crucial role in the reaction's success.
To address these, begin by ensuring your reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to protect the Cu(I) catalyst.
Q2: How can I overcome the solubility challenges when working with this compound?
A2: Addressing solubility is paramount for a successful reaction. A homogenous reaction mixture is crucial for efficient molecular interactions.
-
Solvent System Selection: While standard click chemistry solvents include tert-butanol/water, DMF, and DMSO, these may not be optimal for this compound.[2][3] Consider using a co-solvent system that can solubilize both polar and nonpolar reactants. A mixture of THF and water or dioxane and water can be effective. For a greener alternative, the biomass-derived solvent Cyrene™ has shown promise for CuAAC reactions with hydrophobic substrates.[2][3][4]
-
Use of Additives: Long-chain alkyl amines have been shown to facilitate CuAAC reactions in polar solvents, potentially by forming micelles that can help solubilize the hydrophobic alkyne.[5]
Table 1: Recommended Solvent Systems for CuAAC with this compound
| Solvent System | Ratio (v/v) | Rationale |
| Dichloromethane (DCM) | - | Good for solubilizing nonpolar reactants, but the azide's solubility must be confirmed. |
| Tetrahydrofuran (THF) / Water | 1:1 to 4:1 | Balances the solubility of both hydrophobic and hydrophilic reactants. |
| Dioxane / Water | 1:1 to 4:1 | Similar to THF/water, offering a good balance of polarity. |
| Dimethylformamide (DMF) | - | A versatile solvent, though may require gentle heating to fully dissolve this compound. |
| Cyrene™ | - | A bio-based alternative with excellent solvating power for a range of substrates.[2][3][4] |
Q3: What is the best way to prepare and maintain the active Cu(I) catalyst for the reaction?
A3: The generation and stabilization of the Cu(I) catalyst are critical for a high-yielding reaction.
-
In Situ Reduction: The most common and convenient method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate.[6][7] A slight excess of sodium ascorbate is recommended to prevent oxidative homocoupling of the alkyne (Glaser coupling).[6]
-
Use of Ligands: A stabilizing ligand is highly recommended to protect the Cu(I) from oxidation and disproportionation. Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble ligand. These ligands also accelerate the reaction rate.
-
Oxygen Exclusion: Always degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain the reaction under an inert atmosphere.
Troubleshooting Guide
Issue 1: The reaction is sluggish or stalls before completion.
Possible Causes & Solutions:
-
Insufficient Catalyst: The catalyst may be degrading over time. Try adding a fresh portion of the pre-mixed copper/ligand and sodium ascorbate solution.
-
Steric Hindrance: While this compound itself is not exceptionally bulky, the azide partner might be. For sterically hindered substrates, increasing the reaction temperature (e.g., to 40-60 °C) can improve the reaction rate. However, be mindful that higher temperatures can also promote side reactions.
-
Low Reactant Concentration: If working with dilute solutions, the reaction rate will be inherently slower. If possible, increase the concentration of your reactants.
Issue 2: I am observing significant side products, particularly a product with double the mass of my alkyne.
Possible Cause & Solution:
This is a classic sign of Glaser coupling , the oxidative homocoupling of terminal alkynes. This side reaction is also catalyzed by copper and is promoted by the presence of oxygen.
-
Rigorous Oxygen Exclusion: Ensure your reaction setup is truly anaerobic. Use freshly degassed solvents and maintain a positive pressure of inert gas.
-
Sufficient Reducing Agent: Increase the amount of sodium ascorbate to ensure the copper remains in the +1 oxidation state. An excess of 2-5 equivalents relative to the copper catalyst is often recommended.
Issue 3: Purification of the 1-tridecynyl-triazole product is challenging.
Possible Causes & Solutions:
The long alkyl chain of the product makes it quite nonpolar, which can complicate purification.
-
Removal of Copper: Before chromatographic purification, it is essential to remove the copper catalyst. Wash the crude reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonia.[8]
-
Chromatography:
-
Normal-Phase Silica Gel Chromatography: Due to the nonpolar nature of the product, you will likely need a nonpolar eluent system. Start with a high percentage of a nonpolar solvent like hexanes or heptane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane.
-
Reverse-Phase Chromatography (C18): This can be an effective alternative. You will use a polar mobile phase (e.g., methanol/water or acetonitrile/water) and the nonpolar product will be strongly retained.
-
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method. Test various solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound in a THF/Water System
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide (1.0 eq) and this compound (1.1 eq) in a 2:1 mixture of THF and deionized water.
-
Degassing: Seal the flask with a septum and degas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O and a water-soluble ligand like THPTA (1:1 molar ratio) in deionized water. In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Reaction Initiation: Under a positive pressure of inert gas, add the sodium ascorbate solution (0.2-0.5 eq) to the reaction mixture, followed by the CuSO₄/ligand solution (0.01-0.05 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of EDTA to remove the copper catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizing the Workflow
A clear understanding of the reaction workflow is essential for successful execution.
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Understanding the Mechanism and Key Intermediates
The efficiency of the CuAAC reaction is rooted in a well-defined catalytic cycle. A simplified representation of the key steps is illustrated below.
Caption: Simplified catalytic cycle of the CuAAC reaction.
This guide provides a comprehensive framework for optimizing your click chemistry reactions with this compound. By carefully considering the factors of solubility, catalyst activity, and reaction conditions, you can achieve high yields and pure products. For further in-depth understanding of the reaction mechanism and kinetics, we recommend consulting the cited literature.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing the Synthesis of 1-Tridecyne
Welcome to the technical support center dedicated to enhancing the yield and purity of 1-tridecyne in your laboratory. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you make informed decisions to overcome common challenges in alkyne synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of terminal alkynes like this compound is typically approached through a few robust methods. The most prevalent is the alkylation of acetylene or a metal acetylide with a suitable undecyl halide.[1][2] Another powerful technique is the Sonogashira coupling, which involves the reaction of a terminal alkyne with a vinyl or aryl halide, although it's more commonly used for creating more complex alkynes.[3][4] For specific precursors, the Fritsch-Buttenberg-Wiechell rearrangement offers a pathway from 1,1-diaryl-2-bromo-alkenes.[5][6]
Q2: I'm seeing a significant amount of side products in my reaction. What are the likely culprits?
A2: Side product formation is a common issue. In acetylide alkylation, a major side reaction is the elimination (E2) of the alkyl halide, especially with secondary or tertiary halides, which competes with the desired substitution (SN2) reaction.[7] In Sonogashira couplings, the primary side product is often the result of homocoupling of the terminal alkyne, known as Glaser coupling.[8]
Q3: How critical is the purity of my starting materials and solvents?
A3: Extremely critical. Grignard reagents, often used to form acetylides, will react with water, so all glassware and solvents must be scrupulously dry.[9][10] Similarly, the presence of water or oxygen can deactivate the catalysts used in Sonogashira couplings.[11][12] The purity of your alkyl halide is also paramount; impurities can lead to undesired side reactions and complicate purification.
Troubleshooting Guide: Enhancing this compound Yield
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.
Problem 1: Low Yield in Acetylide Alkylation
Scenario: You are performing an alkylation of an acetylide with an undecyl halide (e.g., 1-bromoundecane) and observing a low yield of this compound.
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Terminal Alkyne: For the alkylation to proceed, the terminal alkyne must be fully converted to its corresponding acetylide anion.
-
Troubleshooting: Ensure you are using a sufficiently strong base. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice.[13] Organolithium reagents like n-butyllithium (n-BuLi) are also highly effective. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete deprotonation before the addition of the alkyl halide.
-
-
Competition from Elimination Reactions: The acetylide anion is a strong base and can induce elimination of the alkyl halide, particularly if the reaction temperature is too high or if there is steric hindrance.[7]
-
Troubleshooting:
-
Use a primary alkyl halide (e.g., 1-bromoundecane or 1-iodoundecane) as they are less prone to elimination than secondary or tertiary halides.[2]
-
Maintain a low reaction temperature to favor the SN2 pathway.
-
Consider the choice of leaving group. Iodides are generally better leaving groups than bromides, which can lead to faster reaction rates at lower temperatures.[14]
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Troubleshooting: Polar aprotic solvents like DMSO or DMF can accelerate SN2 reactions.[15] However, for reactions involving strong bases like sodium amide, liquid ammonia is often the solvent of choice.
-
Experimental Protocol: Alkylation of Acetylene with 1-Bromoundecane
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, under an inert atmosphere (argon or nitrogen).
-
Introduce liquid ammonia into the flask and add a catalytic amount of an iron(III) salt.
-
Slowly add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Slowly add a solution of 1-bromoundecane in an appropriate solvent (e.g., dry THF or ether) via the dropping funnel.
-
Allow the reaction to stir at low temperature for several hours.
-
Quench the reaction carefully with ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation or column chromatography.
Problem 2: Catalyst Deactivation in Sonogashira Coupling
Scenario: You are attempting a Sonogashira coupling to synthesize a this compound derivative and observe little to no product formation, often accompanied by the formation of palladium black.
Potential Causes & Solutions:
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to air and can be oxidized to an inactive state.[11]
-
Troubleshooting: It is crucial to thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas like argon or nitrogen through the liquid or by using the freeze-pump-thaw technique.[11] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Homocoupling of the Alkyne: The copper co-catalyst can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.[3]
-
Troubleshooting:
-
Slow addition of the terminal alkyne to the reaction mixture can help minimize its concentration at any given time, disfavoring the homocoupling side reaction.[8]
-
Consider using a copper-free Sonogashira protocol. These methods often employ specialized ligands to facilitate the palladium-catalyzed coupling without the need for a copper co-catalyst.[11]
-
-
-
Poorly Active Halide: The reactivity of the halide partner follows the trend I > Br > Cl. Aryl and vinyl chlorides can be particularly unreactive.
-
Troubleshooting: If possible, use an aryl or vinyl iodide or bromide for a more facile reaction. For less reactive halides, specialized, bulky, and electron-rich phosphine ligands and higher temperatures may be necessary.[11]
-
Table 1: Troubleshooting Sonogashira Coupling Issues
| Problem | Potential Cause | Recommended Action |
| Low or no yield | Catalyst deactivation | Degas all solvents and reagents thoroughly; maintain an inert atmosphere. |
| Significant homocoupling | Copper-catalyzed side reaction | Add the terminal alkyne slowly; consider a copper-free protocol. |
| Unreacted starting material | Poorly active halide | Use a more reactive halide (I > Br > Cl); employ specialized ligands and higher temperatures for less reactive halides. |
Visualizing the Workflow
A clear understanding of the reaction sequence is crucial for successful synthesis.
Caption: Workflow for the synthesis of this compound via acetylide alkylation.
Advanced Troubleshooting: Purification Challenges
Q: I've successfully synthesized this compound, but I'm struggling to purify it. What are the best practices?
A: Purification of alkynes can sometimes be challenging due to their relatively nonpolar nature.
-
Distillation: For this compound, which is a liquid at room temperature, fractional distillation under reduced pressure is often the most effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography is a good option.
-
Solvent System: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. Use TLC to determine the optimal solvent system beforehand.[16]
-
Silica Gel: Standard silica gel is typically effective.
-
-
Aqueous Washes: Sometimes, an aqueous wash can help remove certain impurities. A wash with a dilute solution of silver nitrate can selectively complex with the terminal alkyne, which can then be released with ammonia.[16] This method is more commonly applied to more complex cycloalkynes but can be adapted.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fbw rearrangement | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Purification of 1-Tridecyne Reaction Products
Welcome to the technical support center for challenges in the purification of reaction products derived from 1-tridecyne. As a long-chain terminal alkyne, this compound (C₁₃H₂₄) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecules.[1][2][3] However, its high lipophilicity, low polarity, and specific reactivity present unique and often frustrating challenges during product purification.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design effective purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My primary impurity is unreacted this compound, which co-elutes with my desired (and slightly more polar) product during silica gel chromatography. How can I achieve separation?
Answer: This is the most common challenge when working with this compound. Its long C₁₁ alkyl chain makes it extremely nonpolar, causing it to travel readily with low-polarity eluents. If your product has only a marginally higher polarity, achieving baseline separation on standard silica gel can be difficult.
Causality: The separation on silica gel is governed by the polarity difference between compounds. When this difference is minimal, as is often the case with products of this compound, the resolution is poor. The nonpolar tail of the this compound dominates its chromatographic behavior, making it similar to other nonpolar molecules.
-
Optimize the Mobile Phase:
-
Shallow Gradient: A slow, shallow gradient from a nonpolar solvent (e.g., hexane) to a slightly more polar one (e.g., ethyl acetate or dichloromethane) can enhance separation. Avoid starting with high concentrations of the polar solvent.
-
Hexane/Toluene or Hexane/DCM Systems: For very nonpolar compounds, using toluene or dichloromethane (DCM) as the "polar" modifier in hexane can provide different selectivity compared to ethyl acetate and improve the separation of molecules with similar polarities.
-
-
Employ Argentic (Silver Nitrate) Chromatography:
-
Principle: This is a highly effective technique for separating terminal alkynes from other molecules. Silver (Ag⁺) ions have a strong, reversible affinity for the π-electrons of the triple bond, leading to the selective retention of this compound on the stationary phase. Your product, which has reacted at the alkyne, will not be retained and will elute first.
-
Authoritative Insight: The interaction between silver ions and unsaturated compounds is a well-established principle in chromatography, enabling separations that are impossible by normal-phase polarity alone. Specialized adsorbents containing silver ions can be used for the concentration and purification of terminal alkyne-containing molecules.[4]
Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel (Ag-SiO₂)
-
Dissolve silver nitrate (AgNO₃) in deionized water or methanol to create a saturated solution. (Typically 10-20% AgNO₃ by weight relative to the silica gel).
-
In a round-bottom flask, create a slurry of silica gel in a volatile solvent like acetone or DCM.
-
Slowly add the AgNO₃ solution to the silica slurry with constant swirling.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.
-
Dry the resulting Ag-SiO₂ in a vacuum oven at 50-60°C for several hours to remove all traces of solvent.
-
Pack the column with the prepared Ag-SiO₂ as you would with regular silica, and run the chromatography using nonpolar solvents (e.g., hexane/ether or hexane/DCM).
-
-
Reverse-Phase Chromatography:
-
If your product is significantly more polar than this compound, reverse-phase (e.g., C18) chromatography can be an excellent alternative. In this mode, the most nonpolar compound (this compound) is retained the longest.
-
Question 2: My reaction (e.g., Sonogashira coupling) used a copper and/or palladium catalyst, and I suspect my product is contaminated with residual metals. How can I remove them?
Answer: Residual transition metals are a significant concern, especially in drug development, as they can be toxic and interfere with downstream reactions. These metals can bind to heteroatoms in your product, making them difficult to remove by standard chromatography or aqueous washes.
-
Metal Scavengers:
-
Principle: These are solid supports (often silica or polymer beads) functionalized with ligands that have a high affinity for specific metals.[5][6] You can simply stir the scavenger resin with the solution of your crude product, and the metal will be chelated onto the solid support, which is then removed by simple filtration.
-
Selection: Choose a scavenger based on the metal you need to remove. Thiol-based scavengers are excellent for palladium, while amine-based or other specialized chelators work well for copper.
Scavenger Type Functional Group Example Target Metal(s) Typical Application Thiol-Based -SH (Mercaptopropyl) Pd, Pt, Ru, Rh, Ag Post-coupling reaction cleanup Amine-Based -NH₂, -N(CH₃)₂ Cu, Pd, Ni Removal of copper catalysts Specialized Triaminetetraacetic acid Cu, Ni, Fe Strong chelators for stubborn metals -
-
Aqueous Washes with a Chelating Agent:
-
During the reaction workup, wash the organic layer with an aqueous solution of a chelating agent. A 1-5% solution of ammonium hydroxide can help remove copper, while a wash with a dilute, aqueous solution of thiourea can sometimes help with palladium.
-
-
Activated Carbon Treatment:
-
Stirring the crude product solution with activated carbon for 1-2 hours can effectively adsorb residual palladium catalysts. However, be aware that this can sometimes lead to product loss through co-adsorption.
-
Question 3: I am observing significant streaking and potential product loss during silica gel chromatography. Could my product be unstable?
Answer: While long-chain alkynes themselves are generally stable, terminal alkynes can sometimes be sensitive to acidic conditions. Standard silica gel is slightly acidic (pH ~4-5) and can potentially cause degradation or side reactions of sensitive functional groups in your product.[5]
-
Deactivate the Silica Gel:
-
Principle: Neutralizing the acidic sites on the silica surface can prevent acid-catalyzed degradation of your compound.
-
Authoritative Insight: The addition of a small amount of a basic modifier, such as triethylamine, to the eluent is a common and effective method to deactivate silica gel for the purification of acid-sensitive compounds.[5]
Protocol 2: Column Chromatography with Deactivated Silica
-
Prepare your eluent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the eluent to a final concentration of 0.1-1% by volume.
-
Use this amine-modified eluent to slurry-pack your column and to run the chromatography.
-
Note: This will make your collected fractions basic. Ensure this is compatible with your product's stability during solvent evaporation.
-
-
Use Alternative Stationary Phases:
-
Neutral Alumina: Alumina can be used as an alternative to silica gel and is available in acidic, neutral, and basic forms. For sensitive compounds, neutral or basic alumina is a good choice.
-
Florisil®: A magnesium-silica gel adsorbent that is generally less acidic than standard silica and can offer different selectivity.
-
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Reactions of 1-Tridecyne with Strong Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-tridecyne. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of strong bases with this terminal alkyne. Our goal is to equip you with the expertise to anticipate and resolve common side reactions, ensuring the success and integrity of your experiments.
Introduction: The Nuances of this compound Deprotonation
This compound is a valuable building block in organic synthesis due to the reactivity of its terminal alkyne proton. The acidity of this proton (pKa ≈ 25) allows for its removal by a sufficiently strong base to form a tridecynylide anion.[1][2][3] This nucleophilic intermediate can then be used to form new carbon-carbon bonds. However, the use of strong bases is not without its challenges. A number of side reactions can occur, leading to undesired products and reduced yields. This guide will walk you through the most common issues and their solutions.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments with this compound and strong bases.
Issue 1: Incomplete or No Deprotonation of this compound
Symptoms:
-
Recovery of starting material (this compound) after quenching the reaction.
-
Low yield of the desired product.
-
Inconsistent results between batches.
Root Causes & Solutions:
-
Insufficiently Strong Base: The base used may not be strong enough to deprotonate the alkyne completely. The pKa of the conjugate acid of the base should be significantly higher than the pKa of this compound (~25).[4][5]
-
Degraded Base: Organolithium reagents and sodium amide are sensitive to air and moisture.[4] Exposure to the atmosphere can lead to decomposition and loss of reactivity.
-
Presence of Protic Impurities: Water, alcohols, or other acidic impurities in the solvent or on the glassware will quench the strong base, preventing it from reacting with the this compound.
Comparative pKa Values
| Compound | pKa | Reference |
| This compound | ~25 | [1][2] |
| Ammonia (conjugate acid of NH₂⁻) | ~38 | [4][6] |
| Butane (conjugate acid of n-BuLi) | ~50 | [1] |
| Water (conjugate acid of OH⁻) | 15.7 | [5] |
Issue 2: Isomerization of this compound
Symptoms:
-
Formation of internal alkynes (e.g., 2-tridecyne) or allenes.
-
Complex mixture of products observed by NMR or GC-MS.
Root Causes & Solutions:
-
Base-Catalyzed Isomerization: Strong bases can deprotonate the propargylic position (the carbon adjacent to the triple bond) of the alkyne, leading to an equilibrium between the terminal alkyne, internal alkynes, and allenes.[10][11][12] While terminal alkynes are generally less stable than internal alkynes, the formation of the acetylide anion can trap the terminal isomer.[10][11] However, under certain conditions, isomerization can still occur.
-
Solution: Use a very strong base like n-BuLi or NaNH₂ to rapidly and irreversibly form the terminal acetylide.[10][11] Avoid using weaker bases like potassium hydroxide (KOH) if the terminal alkyne is the desired product, as these are known to promote isomerization to more stable internal alkynes.[10][11] Running the reaction at low temperatures can also help to minimize isomerization.
-
Isomerization Pathway Diagram
Caption: Base-catalyzed isomerization of this compound.
Issue 3: Unwanted Reactions of the Tridecynylide Anion
Symptoms:
-
Formation of elimination products instead of the desired substitution product.
-
Low yield of the desired product when reacting the acetylide with a sterically hindered electrophile.
Root Causes & Solutions:
-
E2 Elimination with Sterically Hindered Electrophiles: The tridecynylide anion is a strong base as well as a good nucleophile.[1][3] When reacted with secondary or tertiary alkyl halides, it can act as a base, leading to E2 elimination instead of the desired SN2 substitution.[1][3]
Reaction Pathway Decision Diagram
Caption: Competition between SN2 and E2 pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for deprotonating this compound?
A1: The choice of base depends on the subsequent reaction. For simple deprotonation followed by reaction with a primary electrophile, sodium amide (NaNH₂) in liquid ammonia or n-butyllithium (n-BuLi) in an ethereal solvent like THF are excellent choices.[4][6] Both are strong enough to ensure complete and rapid formation of the tridecynylide anion.
Q2: I see a precipitate forming during my reaction with n-BuLi. Is this normal?
A2: Yes, the formation of a precipitate is often observed. Lithium acetylides can have limited solubility in common organic solvents, and their precipitation can be an indication that the deprotonation has occurred.
Q3: Can I use sodium hydride (NaH) to deprotonate this compound?
A3: Yes, sodium hydride is a strong enough base to deprotonate terminal alkynes.[2][7] The reaction produces hydrogen gas, which must be safely vented.[7]
Q4: My reaction with n-BuLi is not going to completion, even with a new bottle of the reagent. What else could be wrong?
A4: If you are confident in the quality of your n-BuLi, the issue likely lies with hidden sources of protons.[8][9] Ensure your this compound starting material is pure and dry. Consider passing it through a short column of activated alumina if you suspect it has absorbed moisture. Also, double-check that your inert gas supply is dry.
Q5: Are there any side reactions to be aware of when using an excess of strong base?
A5: While an excess of base can ensure complete deprotonation of the alkyne, it can also lead to side reactions with your electrophile. For example, if your electrophile has acidic protons, the excess base may react with it. It is generally best to use a slight excess (1.05-1.1 equivalents) of the strong base.
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of this compound with n-Butyllithium
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Inert gas supply (argon or nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Reactants: Add anhydrous THF to the flask via a syringe. Add this compound (1 equivalent) to the solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-BuLi (1.05 equivalents) dropwise via a syringe while maintaining the temperature at -78 °C. A color change or the formation of a precipitate may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
Reaction with Electrophile: The resulting solution of the lithium tridecynylide is now ready for reaction with an electrophile.
Troubleshooting:
-
If the reaction is sluggish or incomplete:
Protocol 2: Quenching and Work-up
Procedure:
-
Quenching: After the reaction with the electrophile is complete, slowly quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alkyne Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkyne - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Homocoupling of 1-Tridecyne in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in cross-coupling chemistry: the homocoupling of terminal alkynes, specifically focusing on 1-tridecyne. Our goal is to provide you with the causal understanding and practical protocols necessary to maximize the yield of your desired cross-coupled product while minimizing wasteful side reactions.
Section 1: Understanding the Core Problem - General FAQs
This section addresses the fundamental principles behind the unwanted dimerization of this compound.
Q1: What is terminal alkyne homocoupling and why is it a problem?
Terminal alkyne homocoupling is an undesired side reaction where two molecules of a terminal alkyne—in this case, this compound—react with each other to form a symmetric 1,3-diyne (2,4-hexacosadiyne). This reaction, often referred to as Glaser or Hay coupling, competes directly with your desired cross-coupling reaction (e.g., Sonogashira).[1][2][3] It is problematic for several reasons:
-
Reduced Yield: It consumes your valuable this compound starting material, lowering the overall yield of the intended product.[1][4]
-
Complicated Purification: The homocoupled byproduct often has similar physical properties (e.g., polarity) to the desired product, making separation by column chromatography difficult and time-consuming.[1]
-
Wasteful Stoichiometry: It effectively wastes both the alkyne and the catalytic turnover that could have gone toward forming the target molecule.[5]
Q2: What are the primary drivers of this compound homocoupling in a typical cross-coupling reaction?
The two main culprits that promote the homocoupling of this compound are the copper(I) co-catalyst and the presence of oxygen .[6][7]
-
Copper(I) Co-catalyst: While often added to accelerate Sonogashira reactions, copper(I) salts (like CuI) readily form copper(I) acetylide intermediates with this compound. These intermediates are central to the Glaser coupling pathway.[2][4]
-
Oxygen (Air): Oxygen acts as an oxidant, promoting the oxidative dimerization of the copper acetylide intermediates, which is the key step in the homocoupling mechanism.[5][6][7] Therefore, running a copper-catalyzed reaction without rigorously excluding air creates the perfect storm for homocoupling.
The diagram below illustrates how the desired cross-coupling pathway is intercepted by the competing homocoupling side reaction.
Caption: Desired Sonogashira cycle vs. undesired Glaser homocoupling.
Section 2: Troubleshooting Sonogashira Coupling of this compound
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds but is notoriously susceptible to alkyne homocoupling. This section provides specific troubleshooting advice.
Q: I'm observing significant amounts of 2,4-hexacosadiyne in my Sonogashira reaction. What is the most effective solution?
A: Switch to a copper-free protocol. This is the most direct and effective way to eliminate the Glaser homocoupling side reaction.[2][6][7] Since the copper(I) co-catalyst is a necessary component of the Glaser pathway, its removal shuts down this unwanted reaction cascade. Numerous copper-free Sonogashira protocols have been developed and are often the preferred method for substrates prone to dimerization.[8]
Q: I've switched to a copper-free protocol, but the reaction is very slow or gives a low yield. What can I do to optimize it?
A: Sluggishness in copper-free systems can often be overcome by carefully optimizing other reaction parameters. Consider the following:
-
Palladium Catalyst/Ligand Choice: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate-determining reductive elimination step, favoring the desired cross-coupling.[9][10] Consider screening ligands if your initial choice is not effective.
-
Base Selection: The base is crucial for deprotonating the terminal alkyne. Amine bases are common, but inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ can also be effective and are sometimes superior in copper-free systems.[11]
-
Solvent: Ensure your solvent is anhydrous and appropriate for the reaction. DMF and THF are common choices, but solvent screening may be necessary.[7][12]
-
Temperature: A modest increase in temperature can sometimes be required to drive copper-free reactions to completion, but be mindful of potential substrate decomposition.
Q: My synthesis requires a traditional copper-palladium system. How can I best minimize homocoupling of this compound?
A: If you must use a copper co-catalyst, several strategies can be employed simultaneously to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes).[7] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2][7]
-
Slow Addition of this compound: Instead of adding all the alkyne at the beginning, use a syringe pump to add it slowly over several hours.[1][6][7] This keeps the instantaneous concentration of the alkyne low, which kinetically disfavors the bimolecular homocoupling reaction and favors its reaction with the palladium complex.[1][7]
-
Use a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) can effectively reduce residual oxygen and diminish homocoupling to minimal levels.[3][5]
Comparative Reaction Conditions
The table below summarizes key differences between a standard and a copper-free Sonogashira protocol for coupling this compound.
| Parameter | Standard Sonogashira (with CuI) | Copper-Free Sonogashira | Rationale for Change |
| Co-catalyst | CuI (1-5 mol%) | None | Eliminates the catalyst for Glaser homocoupling.[2][8] |
| Atmosphere | Strictly Inert (Argon/N₂) | Inert (Argon/N₂) | Crucial for both, but absolutely vital when CuI is present to prevent oxidative coupling.[6][7] |
| Alkyne Addition | Slow addition via syringe pump recommended | Can often be added at the start | Slow addition minimizes alkyne concentration, disfavoring the bimolecular side reaction.[1][7] |
| Base | Amine bases (e.g., Et₃N, DIPEA) | Often inorganic bases (e.g., Cs₂CO₃, K₃PO₄) | Base choice is highly dependent on the specific catalyst system and substrate. |
| Ligand | PPh₃ is common | Bulky, electron-rich phosphines often preferred | More sophisticated ligands can stabilize the catalyst and promote the desired cycle.[9] |
| Primary Risk | High potential for homocoupling | Sluggish reaction if not optimized | The trade-off is between reaction rate and side-product formation. |
Section 3: Experimental Protocols
The following are detailed, generalized protocols. Note: These may require optimization for your specific aryl/vinyl halide.
Protocol 1: Sonogashira Coupling with Slow Addition to Minimize Homocoupling
This protocol is designed for situations where a copper co-catalyst is used.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl/vinyl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Solvent Addition: Add thoroughly degassed solvent (e.g., THF or Et₃N/DMF mixture).
-
Base Addition: Add a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Slow Alkyne Addition: Prepare a solution of this compound (1.1 equiv.) in a small amount of the degassed reaction solvent. Using a syringe pump, add this solution to the stirred reaction mixture over 2-4 hours.
-
Reaction Execution: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C). Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This is the recommended starting point to avoid homocoupling.
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add the aryl/vinyl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[11]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and this compound (1.2 equiv.).[11]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane).
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Section 4: Troubleshooting Workflow
If you are still encountering issues, follow this decision-making workflow to diagnose the problem.
Caption: A step-by-step guide to diagnosing and solving homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. depts.washington.edu [depts.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. books.lucp.net [books.lucp.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Tridecyne Alkylation
Welcome to the technical support center for the alkylation of 1-tridecyne. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this critical carbon-carbon bond-forming reaction. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My this compound alkylation is resulting in a very low yield. What are the most common initial factors to check?
A1: Low conversion in a terminal alkyne alkylation often points to one of three primary areas: inefficient deprotonation of the alkyne, issues with the alkylating agent, or suboptimal reaction conditions.
Initial Diagnostic Checklist:
-
Integrity of the Base: The first step is the deprotonation of this compound to form the acetylide anion. This requires a sufficiently strong base.[1]
-
Sodium amide (NaNH₂): Ensure it is fresh and has been stored under an inert atmosphere. Old or improperly stored NaNH₂ can decompose to less basic sodium hydroxide.
-
n-Butyllithium (n-BuLi): This is a very common and effective base.[2] However, it is highly reactive with air and moisture. Ensure you are using anhydrous solvents and proper inert atmosphere techniques (e.g., Schlenk line or glovebox). The concentration of commercially available n-BuLi can also decrease over time; it is good practice to titrate it periodically.
-
-
Quality of the Alkylating Agent: The structure of your alkyl halide is critical.
-
The reaction proceeds via an SN2 mechanism.[1][3] Therefore, methyl and primary alkyl halides give the best results.[1][4]
-
Secondary and tertiary alkyl halides are prone to undergoing elimination (E2) reactions with the strongly basic acetylide anion, leading to the formation of alkenes instead of the desired alkylated alkyne.[1][3][5]
-
-
Solvent and Temperature:
-
Anhydrous Conditions: The presence of water or other protic impurities will quench the acetylide anion as it is formed, halting the reaction. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
Solvent Choice: Tetrahydrofuran (THF) is a common and effective solvent for this reaction.[2] Dimethyl sulfoxide (DMSO) can also be used, but its acidity can be a limiting factor for less acidic alkynes.[2]
-
Temperature Control: Deprotonation with n-BuLi is typically performed at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions. The subsequent alkylation may be allowed to warm to room temperature or be gently heated.
-
Q2: I've confirmed my reagents are good and conditions are anhydrous, but the conversion is still poor. What are the next steps in troubleshooting?
A2: If the basics are covered, it's time to delve into the nuances of the reaction setup and potential side reactions.
Troubleshooting Workflow: Intermediate & Advanced Problems
Caption: A systematic workflow for troubleshooting low conversion in this compound alkylation.
Detailed Steps:
-
Verify Deprotonation: Before adding the alkylating agent, take a small aliquot of the reaction mixture (after adding the base and stirring) and quench it with deuterated water (D₂O). Analyze the resulting this compound by ¹H NMR. If deprotonation was successful, you will see the disappearance of the terminal alkyne proton signal and incorporation of deuterium. Mass spectrometry can also confirm the mass increase. If you still see a significant amount of starting material without deuterium, your deprotonation is the issue.
-
Enhancing Alkylating Agent Reactivity:
-
The reactivity of the leaving group on your alkyl halide is crucial. The general trend is I > Br > Cl. If you are using an alkyl chloride or bromide and getting low yields, consider switching to the corresponding iodide.
-
For less reactive alkyl bromides, the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (Bu₄NI) can facilitate the reaction via an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[2]
-
-
Identifying and Mitigating Side Reactions:
-
Elimination: As mentioned, if you are using a secondary or tertiary alkyl halide, E2 elimination will be a significant competing reaction.[3][5] If your desired product requires such a structure, alternative synthetic routes that do not involve SN2 at a hindered center should be considered.
-
Homocoupling (Glaser Coupling): This is primarily a concern in copper-catalyzed reactions, where the terminal alkyne can dimerize.[6] If your protocol involves copper, ensure the reaction is run under strictly anaerobic conditions to prevent oxidation of the Cu(I) catalyst, which promotes this side reaction.[7]
-
Q3: How can I optimize the reaction parameters for my specific substrate and alkylating agent?
A3: Optimization is key to maximizing yield. A systematic approach, such as one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach, can be highly effective.[8]
| Parameter | Range/Considerations | Rationale |
| Base Stoichiometry | 1.05 - 1.5 equivalents | A slight excess ensures complete deprotonation, accounting for any minor protic impurities. |
| Temperature | -78°C to reflux | Deprotonation is often best at low temperatures. Alkylation may require warming to proceed at a reasonable rate. For stubborn alkylations, gentle reflux in THF may be necessary.[2] |
| Reaction Time | 1 hour to 24 hours | Monitor the reaction progress by TLC or GC-MS to determine the optimal time. Prolonged reaction times can sometimes lead to decomposition. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate, but may also promote side reactions or cause solubility issues. |
Experimental Protocol for Optimization:
-
Set up a series of parallel reactions in small vials under an inert atmosphere.
-
Vary one parameter at a time (e.g., test temperatures of 0°C, room temperature, and 40°C while keeping all other variables constant).
-
Monitor each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot, quenching it, and analyzing by TLC or GC-MS.
-
Analyze the results to identify the conditions that provide the highest conversion to the desired product with the fewest byproducts.
Q4: What are the best practices for the purification and analysis of the alkylation product?
A4: Proper purification and analysis are critical to accurately determine your yield and confirm the identity of your product.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, it is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes any remaining base and acetylide. The organic product is then extracted into a non-polar solvent like diethyl ether or hexanes.
-
Column Chromatography: This is the most common method for purifying the alkylated alkyne from unreacted starting materials and byproducts.
-
Stationary Phase: Silica gel is standard. For potentially acid-sensitive products, the silica can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% in the eluent).[9]
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity is optimized using Thin Layer Chromatography (TLC) beforehand to achieve good separation (Rf of the product ideally between 0.2-0.4).[9]
-
Analytical Techniques:
| Technique | Purpose | Expected Observations for this compound Alkylation |
| ¹H NMR | Structural confirmation | Disappearance of the terminal alkyne proton signal (a triplet around 1.9 ppm). Appearance of new signals corresponding to the added alkyl group. |
| ¹³C NMR | Structural confirmation | Shift in the signals for the sp-hybridized alkyne carbons. Appearance of new signals for the added alkyl group. |
| GC-MS | Purity assessment and mass confirmation | A single major peak for the product with the correct molecular ion (M⁺) in the mass spectrum. |
| FTIR | Functional group analysis | Disappearance of the sharp C-H stretch of the terminal alkyne (around 3300 cm⁻¹). The C≡C stretch (around 2100-2260 cm⁻¹) will still be present but may be weaker for an internal alkyne. |
Q5: Could the this compound starting material itself be the problem?
A5: Yes, the quality and storage of the terminal alkyne are important.
-
Purity: Ensure the this compound is of high purity. Impurities from its synthesis could interfere with the reaction.
-
Degradation: While relatively stable, terminal alkynes can be susceptible to oligomerization or oxidation over long periods.[6]
-
Storage: It is best to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures to ensure its stability.[6] If you suspect degradation, purifying the starting material by distillation may be necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with 1-Tridecyne
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-tridecyne. My experience in the field has shown that while long-chain terminal alkynes are invaluable building blocks, the steric influence of the undecyl (C11H23) group presents unique challenges that can impact reaction efficiency, selectivity, and overall success. This guide is structured not as a rigid manual, but as a troubleshooting resource drawn from field-proven insights. We will explore the causality behind common experimental hurdles and provide robust, self-validating protocols to empower your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during key transformations of this compound. We focus on the "why" behind each troubleshooting step, moving beyond simple procedural adjustments to foster a deeper mechanistic understanding.
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
Problem: You are attempting to couple this compound with an aryl halide (e.g., an aryl bromide) using a standard Pd/Cu catalyst system, but you observe low conversion of starting materials, significant formation of palladium black, or a mixture of unidentified byproducts.
Root Cause Analysis: The long, flexible undecyl chain of this compound can create a sterically crowded environment around the reaction center. This can hinder the approach of the bulky palladium-phosphine catalyst complex to the alkyne.[1][2] Furthermore, oxygen contamination can lead to catalyst decomposition (palladium black) and promote the undesirable Glaser-Hay homocoupling of this compound.[3]
Solutions & Troubleshooting Workflow:
-
Catalyst & Ligand Selection: The choice of ligand is paramount. For sterically demanding substrates, the ligand must be bulky enough to promote the formation of a monoligated, 12-electron L1Pd(0) species, which is highly reactive in the oxidative addition step, yet not so bulky that it impedes substrate approach.[4]
-
Action: Switch from common ligands like PPh₃ to more specialized biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃). These ligands are designed to stabilize the active catalytic species and accelerate the reaction.[5]
-
Rationale: Bulky, electron-rich ligands promote the reductive elimination step and can help prevent β-hydride elimination in cases where alkyl halides are used.[6]
-
-
Eliminate the Copper Co-Catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst, it is often the primary culprit behind alkyne homocoupling (Glaser coupling), especially with terminal alkynes.[3]
-
Action: Employ a copper-free Sonogashira protocol. This often requires a slightly higher reaction temperature or a more active palladium precatalyst/ligand system but provides a much cleaner reaction profile.
-
Rationale: Removing copper eliminates the Glaser coupling pathway, simplifying purification and improving the yield of the desired cross-coupled product.[7]
-
-
Rigorous Inert Atmosphere: The decomposition of the palladium catalyst to palladium black is a clear indicator of oxygen in your system.[6]
-
Action: Ensure all reagents and solvents are thoroughly degassed using techniques like freeze-pump-thaw (for solvents) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Assemble your reaction glassware hot from the oven and maintain a positive pressure of inert gas throughout the experiment.[3]
-
Visualizing the Process: Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Sonogashira coupling. Steric hindrance from this compound's alkyl chain and the phosphine ligand (L) can particularly affect the oxidative addition and reductive elimination steps.
Caption: Sonogashira Catalytic Cycle.
Issue 2: Poor Regioselectivity in Hydroboration-Oxidation
Problem: You are performing a hydroboration-oxidation on this compound to synthesize tridecanal (the aldehyde), but you are obtaining a significant amount of 2-tridecanone (the ketone) as a byproduct, indicating poor regioselectivity.
Root Cause Analysis: The goal of hydroboration-oxidation on a terminal alkyne is to achieve an anti-Markovnikov addition of water across the triple bond. This means the boron atom must add to the terminal carbon (C1), which is sterically less hindered.[8][9] If a small borane reagent like BH₃ is used, its lack of steric bulk can allow it to add to the internal carbon (C2), leading to the undesired Markovnikov product (the ketone) after oxidation.[10] The long alkyl chain of this compound does provide some steric bias, but it may not be sufficient to guarantee high selectivity with small reagents.
Solutions & Troubleshooting Workflow:
-
Utilize a Sterically Hindered Borane Reagent: The key to enforcing regioselectivity is to use a borane reagent that is significantly bulkier than the substrate's alkyl chain.[11]
-
Action: Replace borane-THF (BH₃·THF) with a bulkier dialkylborane. The most common and effective choices are 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane ((Sia)₂BH).[8][10]
-
Rationale: The immense steric profile of these reagents forces them to add exclusively to the terminal, least-hindered carbon of the alkyne, ensuring the formation of the vinylborane precursor to the aldehyde with high fidelity.[11]
-
-
Control Stoichiometry: Alkynes possess two π-bonds and can potentially react with two equivalents of borane. Using a dialkylborane (R₂BH) like 9-BBN or (Sia)₂BH also prevents this double addition.[8]
-
Action: Use a 1:1 stoichiometry of the bulky borane reagent to this compound.
-
Rationale: The bulky alkyl groups on the borane prevent a second hydroboration from occurring on the resulting vinylborane, stopping the reaction at the desired stage.[11]
-
Data Summary: Comparison of Borane Reagents for Alkyne Hydroboration
| Reagent | Structure | Key Feature | Typical Regioselectivity (Aldehyde:Ketone) |
| Borane (BH₃·THF) | BH₃ | Small, reactive | >80:20 (can be lower) |
| Disiamylborane ((Sia)₂BH) | ((CH₃)₂CHCH(CH₃))₂BH | Moderately bulky | >98:2 |
| 9-BBN | C₈H₁₅B-H | Highly bulky, stable | >99:1 |
Frequently Asked Questions (FAQs)
Q1: How exactly does the long undecyl chain in this compound cause steric hindrance? A: Steric hindrance is a non-bonding interaction that arises from the spatial arrangement of atoms.[2] It occurs when the size of atomic groups within a molecule prevents or slows down a chemical reaction.[12][13] The undecyl group (C11H23) is a long, flexible hydrocarbon chain. While it is not as rigid as a tert-butyl group, its constant thermal motion causes it to sweep through a large volume of space around the alkyne's reactive center. This "sheer bulk effect" creates a congested environment that can physically block or repel incoming reagents, particularly large catalyst complexes, from accessing the triple bond at an optimal angle for reaction.[14]
Q2: My reaction is clean, but slow. How can I accelerate reactions involving sterically hindered this compound without causing side reactions? A: Increasing the reaction rate for sterically hindered substrates is a balancing act.
-
Temperature: Gently increasing the temperature is often the most straightforward approach, as it provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion. However, be cautious, as excessive heat can cause catalyst decomposition or promote unwanted side reactions.[15]
-
Catalyst Loading: For catalytic reactions, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can increase the concentration of the active species and improve the rate.
-
Solvent Choice: The solvent can play a crucial role. A switch to a more polar, coordinating solvent (like DMF or NMP for cross-coupling) can sometimes stabilize charged intermediates in the catalytic cycle and accelerate the reaction, but this is highly system-dependent and can sometimes inhibit catalysis.[15] Always perform a small-scale test first.
Q3: When should I consider using a protecting group on this compound? A: The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases. A protecting group is advisable under two main circumstances:
-
Presence of Incompatible Functional Groups: If your reaction involves strong bases (like Grignard reagents or organolithiums) that are intended to react elsewhere in the molecule, the alkyne proton will interfere. Protecting it, for example as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) alkyne, prevents this unwanted acid-base chemistry.[16][17][18]
-
Preventing Homocoupling: In metal-catalyzed reactions like Sonogashira or Glaser couplings, the terminal alkyne can couple with itself. While using copper-free conditions is one solution, another is to use a silyl-protected alkyne. The bulky silyl group prevents homocoupling and can be easily removed later with a fluoride source (like TBAF) or mild base.[16][19]
Q4: How can I reliably analyze the products to confirm regioselectivity? A: Distinguishing between regioisomers like an aldehyde and a ketone is critical. A combination of analytical techniques is the most robust approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. For the aldehyde, you will see a unique proton signal far downfield (δ 9-10 ppm) and a corresponding carbon signal (δ ~200 ppm). The ketone will lack the aldehyde proton signal and will show a carbonyl carbon signal slightly further downfield (δ >205 ppm). 2D NMR techniques like HSQC and HMBC can provide unequivocal structural confirmation.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate the isomers and provide their mass spectra. The fragmentation patterns for the aldehyde and ketone will be different, allowing for their identification.
-
Molecular Rotational Resonance (MRR) Spectroscopy: This is an emerging technique that can unambiguously identify and quantify regioisomers directly from a crude reaction mixture without purification or standards.[21][22][23]
Troubleshooting Workflow: A Decision Diagram
This flowchart provides a logical path for troubleshooting low-yielding cross-coupling reactions with this compound.
Caption: Decision tree for troubleshooting this compound coupling.
Validated Experimental Protocols
Protocol 1: Optimized Copper-Free Sonogashira Coupling of this compound
This protocol is designed for coupling this compound with a representative aryl bromide, minimizing homocoupling byproducts.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed Toluene (0.2 M)
Procedure:
-
To a dry, oven-baked Schlenk flask under a positive pressure of argon, add the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the this compound.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Regioselectivity Hydroboration-Oxidation of this compound
This protocol utilizes 9-BBN to ensure the selective formation of tridecanal.
Materials:
-
This compound (1.0 eq)
-
9-BBN (0.5 M in THF, 1.05 eq)
-
Anhydrous THF (to make 0.5 M solution of alkyne)
-
Ethanol
-
Aqueous NaOH (3 M)
-
Hydrogen Peroxide (30% aq. solution)
Procedure:
-
To a dry, oven-baked flask under a positive pressure of argon, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 9-BBN solution dropwise via syringe over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Cool the mixture back to 0 °C. Slowly and carefully add ethanol to quench any excess 9-BBN, followed by the aqueous NaOH solution.
-
Very carefully, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise above 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 3 hours.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.
References
- 1. youtube.com [youtube.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 17. Organosilane Protecting Groups - Gelest [technical.gelest.com]
- 18. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Catalytic Reactions of 1-Tridecyne
Welcome to the technical support center for catalytic reactions involving 1-tridecyne. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst poisoning, a common challenge that can impede reaction efficiency, selectivity, and reproducibility. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and prevent catalyst deactivation in your experiments.
Introduction: The Challenge of Catalyst Deactivation
In the catalytic hydrogenation of alkynes like this compound, the catalyst's active sites are the heart of the reaction. These sites, typically on the surface of metals like palladium or nickel, are where hydrogen activation and transfer to the alkyne's triple bond occur. Catalyst poisoning happens when substances, known as poisons, bind strongly to these active sites, blocking access for the reactants and effectively stopping or slowing the reaction.[1][2] This guide will address both unintentional poisoning from contaminants and the nuances of using intentionally "poisoned" catalysts, such as Lindlar's catalyst, to achieve specific synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about catalyst poisoning in the context of this compound reactions.
Q1: What is the fundamental difference between a catalyst poison and an inhibitor?
A poison is a substance that chemically modifies the catalyst's active sites, leading to a significant and often irreversible loss of activity.[1] An inhibitor, on the other hand, typically adsorbs reversibly to the active sites, competing with the reactants. Its effect is temporary; once the inhibitor is removed from the feed, the catalyst's activity can be restored without specific treatment.[2]
Q2: What are the most common catalysts used for this compound, and what are their intended outcomes?
The choice of catalyst dictates the reaction's product.
-
For complete reduction to Tridecane (Alkane): Highly active catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel are used. These catalysts are so effective that they will reduce the initial alkene product as soon as it is formed.[3][4][5][6]
-
For selective reduction to cis-1-Tridecene (Alkene): A "poisoned" or partially deactivated catalyst is required to stop the reaction at the alkene stage.[7][8] The most common choices are:
-
Lindlar's Catalyst: This consists of palladium on a calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) support, intentionally poisoned with substances like lead acetate and quinoline.[4][9][10][11][12][13] The poisons moderate the palladium's activity, allowing it to reduce the alkyne but not the resulting alkene.[11][14]
-
P-2 Nickel Catalyst (Ni₂B): A nickel-boride complex that serves as a common and effective alternative to Lindlar's catalyst for producing cis-alkenes.[15][16][17][18][19]
-
Q3: How does an "intentionally poisoned" catalyst like Lindlar's work?
The term "poison" in this context refers to a selectivity-enhancing modifier. In Lindlar's catalyst, the lead acetate deactivates the most reactive palladium sites, while the quinoline further tempers the catalyst's activity.[10][12][13] This controlled deactivation is crucial; it ensures the catalyst is active enough to hydrogenate the triple bond of this compound but not reactive enough to hydrogenate the double bond of the resulting cis-1-tridecene.[7][11][20]
Q4: Can a poisoned catalyst be regenerated?
It depends on the mechanism of deactivation.
-
Fouling (e.g., coke formation): Often reversible by controlled oxidation to burn off carbon deposits.[1][20]
-
Reversible Poisoning: Can sometimes be reversed by washing the catalyst or through thermal treatments.[20]
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals is generally permanent, and the catalyst must be replaced.[1][20]
-
Sintering (thermal damage): This is irreversible.[1]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the catalytic hydrogenation of this compound.
Issue 1: Low or No Conversion of this compound
Q: My reaction has started, but the rate has slowed dramatically, or the reaction has stopped before completion. What are the likely causes related to poisoning?
A: This is a classic symptom of unintentional catalyst poisoning. The poison is likely a contaminant in your starting materials, solvent, or gas supply.
Potential Causes & Diagnostic Workflow:
-
Contaminated this compound: The starting alkyne may contain traces of sulfur or other heteroatoms from its synthesis.
-
Solvent Impurities: Solvents, especially if not properly purified and degassed, can contain oxygen (an inhibitor) or other poisons.
-
Contaminated Hydrogen Source: The hydrogen gas may contain impurities like carbon monoxide (CO) or hydrogen sulfide (H₂S), which are potent poisons for palladium and nickel catalysts.[2]
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. study.com [study.com]
- 7. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Catalytic Hydrogenation of Alkenes and Alkynes- Hydrogenation of Alkenes and Alkynes, Partial Hydrogenation, Lindlar Catalyst, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. fiveable.me [fiveable.me]
- 11. nbinno.com [nbinno.com]
- 12. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 13. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 14. Alkyne Reactivity [www2.chemistry.msu.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 19. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Efficient Removal of Copper Catalysts from 1-Tridecyne Click Reaction Mixtures
Welcome to the technical support center dedicated to addressing the critical post-reaction challenge of removing copper catalysts from 1-tridecyne click chemistry (CuAAC) reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals who rely on the precision of click chemistry and require pristine, copper-free final products. Residual copper can compromise biological assays, interfere with downstream applications, and present toxicity concerns, making its effective removal a non-negotiable step in your workflow.[1][2]
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate and resolve common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of copper from my this compound click reaction essential?
A1: Residual copper catalysts, even in trace amounts, can be highly detrimental for several reasons:
-
Cellular Toxicity: Copper ions are toxic to many cell types, which is a major concern for biological applications, including drug delivery and bioconjugation.[1][2]
-
Interference with Downstream Applications: The presence of copper can interfere with subsequent analytical techniques or further catalytic transformations. For instance, it can quench fluorescence in imaging applications or inhibit enzymatic reactions.[2]
-
Product Stability and Purity: Copper can affect the stability and purity of your final compound, potentially leading to degradation or the formation of unwanted side products.[2]
-
Glaser Coupling: Copper can also promote the homocoupling of terminal alkynes, such as this compound, a side reaction known as Glaser coupling, which can complicate purification and reduce the yield of the desired triazole product.[3]
Q2: What are the primary methods for removing copper catalysts from my reaction mixture?
A2: The most common and effective methods for removing residual copper from CuAAC reactions include:
-
Chelation: Utilizing a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to form a water-soluble complex with copper, which can then be easily removed through an aqueous extraction.[1][2]
-
Solid-Phase Extraction (SPE): Employing solid-supported scavengers or resins that selectively bind to copper, allowing for simple removal of the catalyst by filtration.[2][4]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated from the reaction mixture by filtration.[2]
-
Aqueous Washes: Simple washing of the organic reaction mixture with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.[2][5]
Q3: How do I select the most appropriate copper removal method for my this compound product?
A3: The optimal method depends on several factors, including the properties of your 1,4-disubstituted 1,2,3-triazole product (e.g., solubility, stability), the scale of your reaction, and the required level of purity.
-
For Biomolecules and Water-Soluble Compounds: Methods that avoid harsh organic solvents and conditions are preferred. Dialysis against an EDTA solution or the use of biocompatible scavenger resins are often the methods of choice.[6][7]
-
For Small Organic Molecules Soluble in Organic Solvents: A broader range of techniques can be employed, including aqueous washes with chelating agents, precipitation, and various solid-supported scavengers.
Troubleshooting Guide
This section addresses common problems encountered during the removal of copper catalysts from this compound click reaction mixtures and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Persistent blue or green color in the organic layer after extraction. | Incomplete removal of copper salts. | - Perform additional aqueous washes with a 0.5 M EDTA solution.[8] - Use a saturated aqueous solution of ammonium chloride, which forms a blue copper complex that is soluble in the aqueous phase.[8] - For products stable under basic conditions, washing with aqueous ammonia can be effective.[7][8] |
| Low product yield after purification. | - Product co-precipitation with copper salts. - Adsorption of the product onto the purification medium (e.g., silica gel, scavenger resin). | - Optimize the pH during precipitation to ensure selective precipitation of the copper salt.[8] - Before using a scavenger resin, perform a small-scale test to confirm that your product is not retained.[8] - During column chromatography, select a solvent system that ensures good solubility and elution of your product. |
| Product degradation during the copper removal process. | - Harsh pH conditions during extraction or precipitation. - Oxidation of sensitive functional groups. | - Use buffered EDTA solutions to maintain a neutral pH.[6] - If your product is acid-sensitive, avoid acidic washes. Conversely, if it is base-sensitive, avoid basic washes like ammonia. - Degas all solutions and perform the workup under an inert atmosphere (e.g., nitrogen or argon) if your product is prone to oxidation. |
| Incomplete copper removal confirmed by analytical methods (e.g., ICP-MS, AAS). | - Insufficient amount of chelating agent or scavenger resin. - Inefficient mixing during extraction or scavenging. - The chosen method is not suitable for the specific copper species in the reaction. | - Increase the equivalents of the chelating agent or the amount of scavenger resin. - Ensure vigorous stirring during liquid-liquid extraction or when using a scavenger resin to maximize contact between the copper and the removal agent. - Consider a combination of methods, for example, an initial aqueous wash with a chelating agent followed by passing the solution through a scavenger resin column. |
Experimental Protocols
Protocol 1: Copper Removal by Chelation with EDTA
This protocol is suitable for small organic molecules soluble in a water-immiscible organic solvent.
-
Reaction Quenching: Upon completion of the click reaction, dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA. The EDTA solution will turn blue or green as it complexes with the copper.[5]
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography if necessary.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This method is advantageous for its simplicity and efficiency, as it avoids aqueous workups.
-
Resin Selection: Choose a suitable copper scavenger resin. Common choices include silica-bound thiourea, imidazole, or triamine functional groups.[9][10]
-
Resin Addition: After the click reaction is complete, add the scavenger resin directly to the reaction mixture. The recommended amount is typically 3-5 equivalents relative to the copper catalyst.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
Filtration: Filter the reaction mixture to remove the resin, which now contains the bound copper.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the crude product.
Visualizing the Workflow
Workflow for Copper Removal via Chelation
Caption: Chelation-based copper removal workflow.
Mechanism of Copper Chelation by EDTA
Caption: EDTA chelating a copper ion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Purity Determination of 1-Tridecyne Derivatives by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical, non-negotiable aspect of chemical research and pharmaceutical development. For novel compounds like 1-tridecyne derivatives, which are valuable building blocks in organic synthesis, establishing an accurate purity profile is fundamental to ensuring the reliability and reproducibility of subsequent experiments and the safety of potential drug candidates. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of these long-chain alkyne derivatives.
Quantitative NMR has emerged as a powerful primary analytical method for directly quantifying a substance without needing a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei responsible for that signal.[3][4] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, a highly accurate purity value can be determined.[1] This guide will delve into the experimental intricacies of qNMR, its validation, and a direct comparison with established techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
The qNMR Advantage for Alkyne Analysis
For non-chromophoric and volatile compounds like many this compound derivatives, qNMR offers distinct advantages over other analytical techniques.[4] Unlike HPLC, which relies on a UV-active chromophore for detection, qNMR is a universal detection method for any soluble compound containing NMR-active nuclei.[5] Furthermore, compared to GC, which can be challenging for higher boiling point long-chain alkynes, qNMR is performed at ambient temperature, avoiding potential thermal degradation of the analyte.
Key benefits of employing qNMR for the purity analysis of this compound derivatives include:
-
Direct Measurement: It does not require a chemically identical reference standard of the this compound derivative, which is often unavailable for novel compounds.[2]
-
High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[2][6]
-
Structural Confirmation: The same experiment provides invaluable structural information about the analyte and any impurities present.[2]
-
Speed and Efficiency: For a single sample, a qNMR experiment can often be faster than developing and validating a new chromatographic method.[2]
Experimental Protocol: A Self-Validating qNMR Workflow
The following protocol outlines a robust, self-validating system for determining the purity of a this compound derivative using ¹H qNMR. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Step 1: Selection of an Appropriate Internal Standard
The choice of an internal standard is paramount for an accurate qNMR experiment.[7][8] For a non-polar analyte like a this compound derivative, an internal standard with good solubility in a non-polar deuterated solvent (e.g., CDCl₃) is essential.[8]
Recommended Internal Standard for this compound Derivatives: 1,4-Bis(trimethylsilyl)benzene (BTMSB).
Rationale:
-
Chemical Inertness: BTMSB is chemically stable and unlikely to react with the alkyne functionality.
-
Signal Simplicity: It produces a sharp singlet in a relatively uncongested region of the ¹H NMR spectrum (around 0.25 ppm), minimizing the risk of signal overlap with the analyte.[9]
-
High Purity and Traceability: Certified reference materials (CRMs) of BTMSB with documented purity traceable to primary standards from institutions like NIST or NMIJ are commercially available.[10][11]
Step 2: Meticulous Sample Preparation
Accurate weighing is the foundation of a reliable qNMR result.[12]
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound derivative and 5-10 mg of the certified BTMSB internal standard into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg.[13] The masses should be recorded precisely.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution of both the analyte and the internal standard.[14] Vortex mixing can aid this process.
-
Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube. The liquid column height should be appropriate for the spectrometer's probe to ensure optimal shimming.[14]
Step 3: Optimized NMR Data Acquisition
The acquisition parameters must be carefully chosen to ensure that the resulting spectrum is truly quantitative.[15]
-
Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio in a single scan.[16] This pulse width must be accurately calibrated for the specific probe and sample.[13]
-
Relaxation Delay (D1): This is arguably the most critical parameter for accurate quantification.[17] To ensure complete relaxation of all relevant protons, the relaxation delay (D1) should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[15][18] For small molecules, a conservative D1 of 60 seconds is often sufficient.[13] An inversion-recovery experiment can be performed to determine the T₁ values accurately.[17][19]
-
Acquisition Time (AT): An acquisition time of at least 4 seconds is recommended to ensure adequate digital resolution.[13]
-
Number of Scans (NS): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals used in the quantification.[20] For the specified sample concentration, 16 to 64 scans are typically adequate.
-
Decoupling: To simplify the spectrum and improve accuracy, broadband ¹³C decoupling can be employed to remove ¹³C satellites from the ¹H spectrum.[20]
Step 4: Rigorous Data Processing and Purity Calculation
The final step involves careful processing of the acquired FID and calculation of the purity.
-
Apodization: Apply a gentle line broadening (e.g., an exponential multiplication with LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.[15]
-
Phasing and Baseline Correction: Meticulously phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration.[21]
-
Integration: Integrate the well-resolved signal of the BTMSB internal standard (singlet at ~0.25 ppm) and a non-overlapping, characteristic signal of the this compound derivative. For this compound, the acetylenic proton (triplet at ~1.9 ppm) or the terminal methyl group protons are suitable choices.
-
Purity Calculation: The purity of the this compound derivative is calculated using the following equation[3][22]:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
-
analyte: this compound derivative
-
std: Internal standard (BTMSB)
-
Caption: Experimental workflow for qNMR purity analysis.
Comparative Performance Analysis
To provide a clear comparison, the performance of qNMR for the purity determination of a hypothetical this compound derivative is contrasted with GC-FID and HPLC-UV. The following table summarizes the key performance characteristics based on typical experimental data.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct quantification based on the molar ratio to an internal standard.[1] | Separation based on volatility and interaction with a stationary phase; detection by flame ionization.[1] | Separation based on polarity and interaction with a stationary phase; detection by UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Requires a certified reference standard of the this compound derivative for accurate quantification. | Requires a certified reference standard of the this compound derivative for accurate quantification. |
| Accuracy | High (<1% error typical with certified standards).[6] | High, but dependent on the purity of the analyte's reference standard. | High, but dependent on the purity of the analyte's reference standard and the presence of a chromophore. |
| Precision (RSD) | Excellent (<0.5%).[6] | Excellent (<1%). | Excellent (<1%). |
| Selectivity | Excellent, based on unique chemical shifts. Can resolve structurally similar impurities. | High, based on retention time. Co-elution can be an issue. | High, based on retention time. Co-elution can be an issue. |
| Analysis Time | ~15-30 minutes per sample (after initial setup). | ~20-40 minutes per sample (after method development). | ~15-30 minutes per sample (after method development). |
| Sample Throughput | Moderate. | High (with autosampler). | High (with autosampler). |
| Strengths | - Primary method[1]- Provides structural information[2]- No analyte-specific standard needed[2]- Non-destructive | - High sensitivity for volatile impurities- Robust and widely available | - High sensitivity for UV-active impurities- Versatile for a wide range of compounds |
| Limitations | - Lower sensitivity than chromatographic methods- Requires careful parameter optimization | - Requires analyte volatility- Potential for thermal degradation- Requires analyte-specific standard | - Requires a chromophore in the analyte- Requires analyte-specific standard |
The Logic of a Self-Validating qNMR System
The trustworthiness of a qNMR protocol lies in its inherent self-validating nature. Each step is designed to minimize uncertainty and ensure the final purity value is a true reflection of the sample's composition.
// Logical connections purity_std -> acquisition [style=invis]; // for visual spacing integration -> mass_std [style=invis]; // for visual spacing } }
Caption: Logical framework of a self-validating qNMR system.
This diagram illustrates that the final purity is a direct calculation from a series of well-defined and controlled inputs and measurements. The accuracy of the final result is directly traceable to the accuracy of the weighings and the certified purity of the internal standard.[11]
Conclusion and Recommendations
For the determination of purity of this compound derivatives, qNMR stands out as a highly accurate, direct, and structurally informative method.[23][24] It is particularly advantageous in research and early development phases where certified reference materials of the novel compound are not yet available. While GC-FID and HPLC-UV are powerful techniques for routine quality control and the detection of trace impurities, their reliance on analyte-specific standards makes them less suitable for the primary characterization of new chemical entities.
It is recommended that researchers and drug development professionals consider qNMR as the primary method for the purity assignment of novel this compound derivatives. For comprehensive characterization, orthogonal methods like GC-MS or LC-MS can be employed to identify and quantify any impurities that may not be readily observable by ¹H NMR. The adoption of a robust and well-validated qNMR protocol, as outlined in this guide, will ensure the highest level of confidence in the purity of these valuable chemical entities, thereby underpinning the integrity of subsequent scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. qNMR - BIPM [bipm.org]
- 10. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Degree of Quantitation (Q) and Accuracy in qNMR - General - qNMR Exchange [qnmr.usp.org]
- 17. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 18. Building Block. The relaxation delay [imserc.northwestern.edu]
- 19. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 22. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 23. eureka.patsnap.com [eureka.patsnap.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 1-Tridecyne and Other Long-Chain Alkynes
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Long-chain terminal alkynes, such as 1-tridecyne, are valuable building blocks in organic synthesis, prized for their ability to undergo a variety of transformations that enable the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of this compound with other homologous long-chain alkynes, focusing on key synthetic transformations. By examining the subtle yet significant influence of chain length on reaction outcomes, this document aims to provide actionable insights for optimizing synthetic strategies.
The Subtle Influence of the Alkyl Chain: Steric and Electronic Effects
While terminal alkynes share a common reactive moiety—the C-H bond of the sp-hybridized carbon—the length of the appended alkyl chain can subtly influence reactivity through a combination of steric and electronic effects. As the carbon chain elongates, its flexibility and potential for intramolecular interactions increase. This can impact the accessibility of the reactive site to catalysts and other reagents. Furthermore, the electron-donating inductive effect of the alkyl chain can modulate the acidity of the terminal proton and the electron density of the triple bond, thereby affecting reaction kinetics.
Comparative Reactivity in Key Transformations
This guide will focus on four cornerstone reactions of terminal alkynes:
-
Sonogashira Cross-Coupling: A powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction for the efficient synthesis of 1,2,3-triazoles.
-
Hydrosilylation: The addition of a silicon-hydride bond across the triple bond to form vinylsilanes, versatile synthetic intermediates.
-
Hydroboration-Oxidation: A method for the anti-Markovnikov hydration of alkynes to produce aldehydes.
While direct, side-by-side comparative studies for this compound, 1-dodecyne, and 1-octadecyne under identical conditions are not extensively documented in the literature, this guide compiles and analyzes data from analogous systems to provide a robust understanding of their relative reactivities.
Sonogashira Cross-Coupling: Building Molecular Scaffolds
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[1] The reaction is a staple in the synthesis of pharmaceuticals and organic materials.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent are critical for a successful Sonogashira coupling. The palladium catalyst facilitates the oxidative addition of the halide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction. The solubility of the long-chain alkyne in the chosen solvent is a key consideration to ensure a homogeneous reaction mixture.
Comparative Performance
Long-chain aliphatic alkynes are generally considered to be effective substrates in Sonogashira couplings. While minor differences in reaction rates and yields may be observed due to the differing steric bulk of the alkyl chains, these effects are often less pronounced than the electronic effects of the aryl or vinyl halide coupling partner.
Table 1: Representative Yields for Sonogashira Coupling of Long-Chain Terminal Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Dodecyne | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | ~95 |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | >98 |
| 1-Octyne | 1-Iodonaphthalene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N/H₂O | SDS | 40 | ~90[2] |
Note: The data presented is compiled from various sources and represents typical yields. Direct comparative studies under identical conditions are limited.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
Materials:
-
4-Iodotoluene (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous Tetrahydrofuran (THF), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Workflow for Sonogashira Coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click" Chemistry
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[3] Its reliability and broad functional group tolerance have made it a cornerstone of bioconjugation and materials science.[4]
Causality Behind Experimental Choices
The key to a successful CuAAC reaction is the in situ generation of the active copper(I) catalyst, often from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. The reaction is typically performed in a variety of solvents, including water, which makes it particularly attractive for biological applications. The choice of ligand for the copper catalyst can significantly impact the reaction rate and prevent catalyst disproportionation.
Comparative Performance
For long-chain aliphatic alkynes, the primary factor influencing CuAAC reactivity is steric hindrance around the alkyne terminus. While the differences between 1-dodecyne, this compound, and 1-octadecyne are likely to be minimal, highly branched or sterically encumbered alkynes can exhibit significantly reduced reaction rates.[5] The inherent reactivity of aliphatic alkynes is generally considered to be slightly lower than that of electron-deficient alkynes like propiolamides.
Table 2: Representative Rate Constants for CuAAC Reactions
| Alkyne Type | Azide Partner | Catalyst System | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Terminal Alkyne | Alkyl Azide | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 1 - 100[6] |
| Propiolamide | Alkyl Azide | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | Generally faster than unactivated alkynes |
| Strained Cyclooctyne | Alkyl Azide | None (Strain-Promoted) | Various | 0.01 - 1 |
Note: Rate constants are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocol: CuAAC of 1-Dodecyne with Benzyl Azide
Materials:
-
1-Dodecyne (1.0 mmol)
-
Benzyl Azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve 1-dodecyne and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the alkyne/azide mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Caption: Workflow for CuAAC Reaction.
Hydrosilylation: Accessing Versatile Vinylsilanes
Hydrosilylation involves the addition of a Si-H bond across the triple bond of an alkyne, typically catalyzed by transition metal complexes, to yield vinylsilanes. These products are valuable intermediates that can be further functionalized in a variety of ways.
Causality Behind Experimental Choices
The choice of catalyst is crucial in hydrosilylation as it dictates the regioselectivity and stereoselectivity of the addition. Platinum and rhodium catalysts often favor the formation of the β-vinylsilane, while some ruthenium catalysts can promote the formation of the α-isomer. The nature of the silane reagent also plays a significant role in the reaction outcome.
Comparative Performance
For long-chain terminal alkynes, the steric bulk of the alkyl chain can influence the regioselectivity of the hydrosilylation. While the effect may be subtle for linear chains of varying lengths, it is a critical consideration. The electronic properties of the alkyne are also a factor, with electron-rich alkynes generally reacting faster.
Table 3: Representative Regioselectivity in the Hydrosilylation of Terminal Alkynes
| Alkyne | Silane | Catalyst | Product(s) | Ratio (α:β) |
| 1-Octyne | HSiCl₃ | H₂PtCl₆ | α- and β-vinylsilanes | Varies with conditions |
| Phenylacetylene | Et₃SiH | Karstedt's catalyst | (E)-β-vinylsilane | Predominantly β |
| 1-Hexyne | PhMe₂SiH | [Cp*Ru(MeCN)₃]PF₆ | α-vinylsilane | Predominantly α |
Note: Regioselectivity is highly dependent on the catalyst, silane, and reaction conditions.
Experimental Protocol: Hydrosilylation of 1-Octadecyne with Triethylsilane
Materials:
-
1-Octadecyne (1.0 mmol)
-
Triethylsilane (1.2 mmol)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10 ppm Pt)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 1-octadecyne and anhydrous toluene.
-
Add Karstedt's catalyst to the solution.
-
Add triethylsilane dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography.
Caption: Workflow for Hydrosilylation.
Hydroboration-Oxidation: Anti-Markovnikov Hydration
The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol.[7]
Causality Behind Experimental Choices
To prevent the double addition of borane across the two π-bonds of the alkyne, a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane is typically used.[8] This ensures that the reaction stops at the vinylborane stage. The subsequent oxidation with basic hydrogen peroxide replaces the boron atom with a hydroxyl group, which then tautomerizes to the more stable aldehyde.
Comparative Performance
The hydroboration of long-chain terminal alkynes is generally a high-yielding and highly regioselective reaction. The long alkyl chain does not significantly interfere with the approach of the borane reagent to the terminal triple bond, ensuring the desired anti-Markovnikov selectivity.
Table 4: Representative Yields for the Hydroboration-Oxidation of Terminal Alkynes
| Alkyne | Borane Reagent | Oxidation Conditions | Product | Yield (%) |
| 1-Hexyne | 9-BBN | H₂O₂, NaOH | Hexanal | >90 |
| 1-Octyne | Disiamylborane | H₂O₂, NaOH | Octanal | ~85 |
| Phenylacetylene | 9-BBN | H₂O₂, NaOH | Phenylacetaldehyde | >90 |
Note: Yields are typically high for this reliable transformation.
Experimental Protocol: Hydroboration-Oxidation of this compound
Materials:
-
This compound (1.0 mmol)
-
9-BBN (0.5 M solution in THF, 2.2 mL, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M aqueous Sodium Hydroxide (NaOH)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of H₂O₂.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude tridecanal is purified by column chromatography.
Caption: Workflow for Hydroboration-Oxidation.
Conclusion
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pushing the limits of copper mediated azide–alkyne cycloaddition (CuAAC) to conjugate polymeric chains to cyclic peptides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Sonogashira Coupling Efficiency: 1-Tridecyne vs. 1-Dodecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Long-Chain Alkynes in Synthesis
The Sonogashira cross-coupling reaction, first reported in 1975, is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed, copper-co-catalyzed transformation is invaluable for its mild reaction conditions and broad functional group tolerance. Its applications are extensive, ranging from the synthesis of complex natural products and pharmaceuticals to the construction of advanced organic materials and nanomaterials.[2][3]
Long-chain terminal alkynes like 1-dodecyne and 1-tridecyne are critical building blocks in these fields. Their aliphatic chains are incorporated into molecules to modulate properties such as lipophilicity, molecular packing, and electronic behavior. Therefore, understanding the efficiency of their coupling is paramount for synthetic chemists. This guide will dissect the performance of these two closely related alkynes, revealing that their subtle structural difference is far less impactful than the nuances of the reaction conditions themselves.
Mechanistic Foundation: The Dual Catalytic Cycle
The efficacy of the Sonogashira coupling hinges on two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1] A thorough understanding of this mechanism is essential for troubleshooting and optimizing reaction outcomes.
The process begins with the activation of the palladium(II) precatalyst to a catalytically active palladium(0) species.[1]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) complex reacts with the aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This step is often rate-limiting.[4][5]
-
Transmetalation : A copper acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The resulting Pd(II) complex eliminates the final product (R¹-C≡C-R²), regenerating the active Pd(0) catalyst, which re-enters the cycle.
-
-
Copper Cycle :
-
Acetylide Formation : The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[4] This step increases the nucleophilicity of the alkyne.
-
Regeneration : The copper(I) species is regenerated after the acetylide group is transferred to the palladium center during transmetalation.
-
Caption: The dual catalytic cycles of the Sonogashira reaction.
Comparative Reactivity: this compound vs. 1-Dodecyne
From a chemical reactivity standpoint, this compound (a C13 alkyne) and 1-dodecyne (a C12 alkyne) are expected to exhibit virtually identical performance in Sonogashira coupling. The reactive center of the molecule is the terminal alkyne's C-H bond. The additional methylene group (-CH₂-) in this compound is located far from this functional group and is part of a flexible, non-polar alkyl chain. Consequently, it exerts no discernible electronic or steric influence on the alkyne's ability to form a copper acetylide or participate in the subsequent steps of the catalytic cycle.
Therefore, the choice between this compound and 1-dodecyne should be based on the desired properties of the final product rather than anticipated differences in reaction efficiency. The primary determinants of yield and reaction rate for these substrates are the universal parameters of the Sonogashira protocol.
Key Parameters for Optimizing Efficiency
Achieving high yields with long-chain alkynes requires careful control over several experimental variables.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (0.5-2 mol%) | PdCl₂(PPh₃)₂ is often more air-stable and convenient.[1] The active Pd(0) species is generated in situ. Lower catalyst loadings are desirable but may require longer reaction times. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) (1-4 mol%) | CuI facilitates the formation of the copper acetylide intermediate, accelerating the reaction. However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling).[4] |
| Ligand | Triphenylphosphine (PPh₃) | Often included with the palladium catalyst or added separately. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition step, particularly with less reactive aryl halides.[4][7] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base to deprotonate the alkyne and often as a solvent. Must be anhydrous and free of oxygen. |
| Solvent | Tetrahydrofuran (THF), Toluene, DMF | The choice of solvent can significantly impact reaction rates and yields.[8] Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. Toluene is often effective for non-polar substrates.[8] |
| Temperature | Room Temperature to 55 °C | The reaction is famously effective under mild conditions. Gentle heating can accelerate slow reactions, but may also increase the rate of side reactions like homocoupling. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and copper acetylide intermediates are sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is crucial for high efficiency.[9] |
Optimized Experimental Protocol for Long-Chain Terminal Alkynes
This protocol is a robust, self-validating system applicable to both 1-dodecyne and this compound for coupling with an aryl iodide, such as 4-iodoanisole.
Caption: Experimental workflow for Sonogashira coupling.
Materials and Reagents:
-
Aryl Halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Long-Chain Alkyne (1-dodecyne or this compound, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL), degassed
-
Anhydrous Triethylamine (TEA, 5 mL), degassed
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Flask Preparation : Thoroughly dry a two-necked round-bottom flask containing a magnetic stir bar under vacuum with a heat gun. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Addition of Solids : To the flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base Addition : Via syringe, add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (5 mL). Stir the mixture for 5 minutes at room temperature to ensure complete dissolution.
-
Alkyne Addition : Slowly add the long-chain terminal alkyne (1.2 mmol) to the stirring reaction mixture using a syringe.
-
Reaction : Continue stirring the reaction at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification : Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
In the context of Sonogashira coupling, this compound and 1-dodecyne are functionally equivalent substrates. Their efficiency is not dictated by the single-carbon difference in their alkyl chains but by the meticulous control of the reaction environment. The key to success lies in the rigorous exclusion of air and moisture, the appropriate choice of catalyst, base, and solvent, and the purity of the starting materials. By focusing on these fundamental parameters, researchers can reliably and efficiently synthesize complex molecules incorporating long aliphatic chains, advancing discovery in medicine and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. books.lucp.net [books.lucp.net]
- 9. scribd.com [scribd.com]
A Researcher's Guide to Long-Chain Terminal Alkynes: A Comparative Analysis of Alternatives to 1-Tridecyne
Introduction: Beyond 1-Tridecyne
In the realms of medicinal chemistry, materials science, and chemical biology, long-chain terminal alkynes are indispensable molecular building blocks. Their defining feature—a reactive carbon-carbon triple bond at the end of a lengthy aliphatic chain—provides a versatile handle for a suite of powerful transformations. This compound (C13H24), with its thirteen-carbon backbone, is a frequently cited example, valued for its ability to impart significant hydrophobicity and structural definition to target molecules.[1] However, a singular focus on this compound overlooks a family of related alkynes that offer nuanced yet critical variations in physical and chemical properties.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on other long-chain terminal alkynes such as 1-undecyne (C11), 1-dodecyne (C12), 1-tetradecyne (C14), and 1-pentadecyne (C15). We will explore their synthesis, compare their physicochemical properties, and provide detailed experimental protocols for their application in two cornerstone reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal long-chain alkyne to advance their scientific objectives.
The Landscape of Long-Chain Terminal Alkynes: Synthesis and Selection
The utility of a terminal alkyne is fundamentally tied to the acidity of its terminal proton (pKa ≈ 25), which allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.[2] This reactivity is the basis for the most common and robust synthetic route to long-chain terminal alkynes: the alkylation of acetylene.[2][3] This straightforward, two-step process involves the deprotonation of acetylene followed by a nucleophilic substitution (SN2) reaction with a primary alkyl halide, effectively extending the carbon chain.[2][4]
References
A Comparative Guide to Spectroscopic Methods for Monitoring 1-Tridecyne Reactions
For researchers and professionals in drug development and materials science, the ability to monitor a chemical reaction in real-time is paramount. It provides invaluable insights into reaction kinetics, mechanism, and endpoint determination, forming the bedrock of robust process development and optimization. This guide offers an in-depth comparison of key spectroscopic techniques for monitoring reactions involving 1-tridecyne, a long-chain terminal alkyne. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a trustworthy and authoritative overview grounded in experimental data. This approach is central to modern Process Analytical Technology (PAT), a framework for designing and controlling manufacturing processes through timely measurements of critical quality attributes.[1][2][3][4][5]
The Subject: this compound and its Reactive Moiety
This compound (C₁₃H₂₄) features a terminal alkyne functional group (a carbon-carbon triple bond, -C≡CH) at the end of a long alkyl chain.[6] This alkyne group is the primary site of reactivity and the key to spectroscopic monitoring. Reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), Sonogashira coupling, or hydrosilylation will consume this group, leading to predictable changes in the molecule's vibrational and magnetic properties.[7][8][9] Our goal is to select the optimal spectroscopic tool to observe these changes accurately and efficiently.
Comparative Analysis of Spectroscopic Methods
The choice of analytical technique is dictated by the specific information required, the reaction conditions, and practical constraints like cost and complexity. The primary methods for monitoring alkyne reactions are Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Visible spectroscopy can also be employed, but its utility is conditional.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle of Detection: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For a vibration to be IR-active, it must cause a change in the molecule's net dipole moment. The terminal alkyne in this compound has two distinct, highly useful IR-active vibrations:
-
≡C-H Stretch: A strong, sharp absorption band typically appearing between 3330-3270 cm⁻¹ .[10][11]
-
-C≡C- Stretch: A weaker absorption band in the 2260-2100 cm⁻¹ region.[10][11]
As the reaction proceeds, the this compound is consumed, and the intensity of these characteristic peaks diminishes, eventually disappearing upon reaction completion.[12] This provides a direct and straightforward measure of reactant consumption.
Causality in Application: The strength and sharpness of the ≡C-H stretch make it an excellent, unambiguous marker for the presence of the terminal alkyne. In-situ monitoring is readily achieved using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel.[13][14][15][16] This provides real-time data without the need for sampling, which could disturb the reaction and expose personnel to hazardous chemicals.[15]
Raman Spectroscopy
Principle of Detection: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser).[17][18] A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. The C≡C triple bond, being a highly polarizable electron cloud, gives rise to an exceptionally strong and sharp Raman signal, even though its IR absorption is weak.[19][20]
Causality in Application: The key advantage of Raman spectroscopy for this application lies in the spectral location of the alkyne signal. This region of the spectrum (often called the "biologically silent" or "cellularly-quiet" region) is typically free from interfering signals from other common organic functional groups or solvents, including water.[21][22][23] This results in a background-free window for unambiguous detection.[22] The C≡C stretching frequency is also sensitive to its local electronic environment, which can provide further insights into molecular interactions.[20][21] This makes Raman an extremely powerful tool for monitoring reactions in complex media, such as biological systems or polymerization mixtures.[24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Detection: NMR spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) within a magnetic field. The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing detailed structural information.
-
¹H NMR: The terminal alkyne proton (≡C-H ) gives a characteristic signal in the δ 2-3 ppm range.[11][26] This signal will decrease and ultimately disappear as the this compound is consumed. Simultaneously, new signals corresponding to the product will appear.
-
¹³C NMR: The two sp-hybridized carbons of the terminal alkyne (-C≡C- H) resonate in the δ 65-90 ppm region.[26] These two distinct signals will vanish upon reaction completion.
Causality in Application: NMR provides the most detailed structural information of all the techniques. It not only confirms the disappearance of the starting material but also allows for the unambiguous identification of reaction products and any intermediates or byproducts that may form. While traditionally an ex-situ technique requiring sample extraction, the advent of benchtop and flow NMR systems allows for in-situ or online monitoring, providing kinetic data in real-time without disturbing the reaction.[27] However, the temporal resolution is generally lower than that of vibrational spectroscopy, and the instrumentation is more complex and costly.
UV-Visible (UV-Vis) Spectroscopy
Principle of Detection: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π to π* transitions).[28][29]
Causality in Application: The isolated triple bond of this compound does not absorb significantly in the standard UV-Vis range (200-800 nm).[28] Therefore, UV-Vis spectroscopy is only a viable monitoring tool if the product of the reaction contains a chromophore—a conjugated system of π electrons—that absorbs in this region. For example, if this compound were to react to form a conjugated enyne, the resulting π system would have a distinct λₘₐₓ that could be monitored to track product formation.[30][31][32] As conjugation increases, the energy gap for the electronic transition decreases, and the wavelength of maximum absorption (λₘₐₓ) becomes longer.[31]
Data Presentation: A Comparative Summary
| Spectroscopic Method | Analyte Signal | Principle | Key Advantages | Key Limitations | In-situ Capability |
| FTIR Spectroscopy | ≡C-H stretch (~3300 cm⁻¹)-C≡C- stretch (~2120 cm⁻¹) | Change in Dipole Moment | Fast, robust, widely available, excellent for in-situ monitoring with ATR probes. | -C≡C- signal can be weak; water is a strong absorber and can interfere. | Excellent (ATR Probe) |
| Raman Spectroscopy | -C≡C- stretch (~2120 cm⁻¹) | Change in Polarizability | Very strong and specific signal in a "silent" spectral region; insensitive to water; excellent for complex mixtures. | Can be affected by fluorescence; instrumentation can be more expensive than FTIR. | Excellent (Immersion Probe) |
| ¹H / ¹³C NMR | ≡C-H proton (δ 2-3 ppm)-C≡C- carbons (δ 65-90 ppm) | Nuclear Spin in B-field | Provides the most detailed structural information (product, byproducts); inherently quantitative. | Lower temporal resolution; higher cost and complexity; requires deuterated solvents for high-resolution ex-situ work. | Good (Flow NMR) |
| UV-Vis Spectroscopy | Product Chromophore | Electronic Transitions | Very high sensitivity, simple and low-cost instrumentation. | Not applicable unless the reaction creates a conjugated system; provides limited structural information. | Excellent (Fiber Optic Probe) |
Experimental Protocols & Workflows
A self-validating protocol is crucial for trustworthy data. The general workflow for in-situ monitoring is consistent across vibrational spectroscopy techniques.
General In-Situ Monitoring Workflow (FTIR/Raman)
Detailed Protocol: In-Situ FTIR Monitoring of a this compound Reaction
-
System Setup: Assemble the reaction vessel equipped with overhead stirring, temperature control, and an inert atmosphere (if required). Insert and secure the FTIR-ATR probe, ensuring the crystal is fully submerged in the reaction medium.
-
Background Spectrum Acquisition: Charge the reactor with the solvent and all reactants except the limiting reagent or catalyst that initiates the reaction. Stir until a homogenous solution is achieved and the temperature is stable. Collect a background spectrum. This is critical as it allows the instrument to subtract the spectral features of the solvent and other starting materials, isolating the changes due to the reaction itself.
-
Reaction Initiation (t=0): Initiate the reaction by adding the final component. Immediately start the time-course data acquisition, collecting the first spectrum at t=0.
-
Data Collection: Collect spectra at regular, predetermined intervals (e.g., every 30 seconds). The frequency should be sufficient to capture the kinetic profile accurately. Continue collection until the characteristic alkyne peaks (e.g., ~3310 cm⁻¹ and ~2120 cm⁻¹) no longer change in intensity, indicating the reaction has reached completion.
-
Data Processing and Analysis:
-
Use the spectrometer software to process the collected spectra. This typically involves baseline correction and normalization.
-
Select the characteristic alkyne peak (the ≡C-H stretch at ~3310 cm⁻¹ is often the best choice).
-
Measure the height or area of this peak for each time point.
-
Plot the peak height/area as a function of time. The resulting curve represents the consumption of this compound and is the kinetic profile of the reaction.
-
Logical Comparison of Methodologies
Conclusion
For monitoring the progress of this compound reactions, both FTIR and Raman spectroscopy stand out as premier choices for real-time, in-situ analysis. FTIR is a robust, workhorse technique, while Raman offers superior performance in complex or aqueous media due to its highly specific and interference-free alkyne signal. NMR spectroscopy is the definitive tool when detailed structural elucidation of all species in the reaction pot is the primary objective, albeit at a higher cost and lower temporal resolution. UV-Vis spectroscopy is a powerful, high-sensitivity option, but its use is restricted to reactions where a conjugated chromophore is formed. By understanding the fundamental principles and practical advantages of each method, researchers can confidently select the optimal tool to gain critical insights into their chemical processes, accelerating discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmtech.com [pharmtech.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroscopic Tracking of Click Chemistry Generated Molecular Transport Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. horiba.com [horiba.com]
- 19. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. Alkynes | OpenOChem Learn [learn.openochem.org]
- 27. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iptsalipur.org [iptsalipur.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. UV-Vis Spectroscopy of Conjugated Alkenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 31. masterorganicchemistry.com [masterorganicchemistry.com]
- 32. Chapter 14. Conjugated Compounds and Ultraviolet Spectroscopy -Spring 2018.pptx [slideshare.net]
A Comparative Guide to Catalysts for the Sonogashira Reaction with 1-Tridecyne
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds between sp² and sp hybridized carbon atoms. This guide provides an in-depth comparative analysis of various catalytic systems for the Sonogashira coupling of 1-tridecyne, a long-chain terminal alkyne, with aryl halides. By examining the performance of different catalysts and providing supporting experimental insights, this document aims to empower researchers to make informed decisions for their synthetic strategies.
The Sonogashira Reaction: A Powerful Tool for C-C Bond Formation
First described by Kenkichi Sonogashira in 1975, this reaction has become indispensable due to its mild conditions and broad functional group tolerance. It typically employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1] The versatility of this reaction has led to its widespread use in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional approach, a copper cycle.
Figure 1: The dual catalytic cycle of the Sonogashira reaction.
The Substrate: this compound
This compound, a long-chain terminal alkyne, presents specific considerations in the Sonogashira reaction. Its long alkyl chain can influence its solubility and potentially the steric environment around the triple bond, which may affect catalyst performance. While the electronic properties of the alkyne are relatively simple, the choice of catalyst becomes crucial to ensure efficient coupling with a variety of aryl halides.
Comparative Analysis of Catalytic Systems
The selection of the palladium catalyst and the reaction conditions are critical for a successful Sonogashira coupling. Here, we compare the performance of several classes of catalysts.
Homogeneous Palladium-Phosphine Catalysts
Traditional homogeneous palladium catalysts bearing phosphine ligands are the workhorses of the Sonogashira reaction.[2]
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂): This air-stable Pd(II) precatalyst is widely used. It is reduced in situ to the active Pd(0) species. It is known for its reliability and effectiveness with a broad range of substrates.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This Pd(0) complex can directly enter the catalytic cycle. While highly active, it is more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.
-
Catalysts with Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos and SPhos can enhance catalytic activity, particularly for less reactive aryl chlorides and bromides, by promoting the oxidative addition and reductive elimination steps.
Table 1: Performance of Homogeneous Palladium-Phosphine Catalysts in the Sonogashira Coupling of Long-Chain Alkynes with Aryl Halides
| Catalyst / Ligand | Alkyne Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 11-Dodecyn-1-ol | 4-Iodoanisole | Et₃N | THF | RT | 1.5 | 95 | Benchchem |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Iodobenzene | Et₃N | THF | RT | 1.5 | 97 | TCI |
| Pd₂(dba)₃ / XPhos | 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | Cs₂CO₃ | Dioxane | 100-120 | - | High | Benchchem |
Note: Data for this compound is limited; performance with structurally similar long-chain alkynes is presented as a proxy.
N-Heterocyclic Carbene (NHC) Palladium Complexes
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating properties can lead to highly stable and active palladium catalysts.[2] NHC-palladium complexes have shown excellent performance in both copper-co-catalyzed and copper-free Sonogashira reactions.
Heterogeneous Palladium Catalysts
To address the challenges of catalyst recovery and reuse, a key principle of green chemistry, heterogeneous palladium catalysts have been developed. These catalysts, where palladium is supported on materials like silica, carbon, or magnetic nanoparticles, offer simplified workup procedures.
-
Palladium on Carbon (Pd/C): A classic heterogeneous catalyst, though its activity in Sonogashira reactions can be variable.
-
Palladium on Mesoporous Silica (e.g., MCM-41): These materials provide a high surface area for the palladium catalyst, leading to high efficiency and recyclability.[3]
-
Palladium on Magnetic Nanoparticles (e.g., Fe₃O₄): These catalysts can be easily separated from the reaction mixture using an external magnet, offering a practical solution for catalyst recycling.[4]
Table 2: Performance of Heterogeneous Palladium Catalysts in the Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Catalyst | Alkyne Substrate | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Recyclability (Runs) | Reference |
| Nanosized MCM-41-Pd | Phenylacetylene | Iodobenzene | Et₃N | Dioxane | 50 | 98 | 5 | Molecules |
| Pd@bisindole@SiO₂@Fe₃O₄ | Phenylacetylene | Iodobenzene | DABCO | DMAc | 60 | 95 | 7 | RSC Adv. |
| Pd/C | 4-Iodo-anisole | Phenylacetylene | Et₃N | DMF | 100 | 53 (conversion) | - | ThalesNano |
Copper-Free Sonogashira Reactions
While the copper co-catalyst generally accelerates the reaction, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[5] Consequently, numerous copper-free Sonogashira protocols have been developed. These reactions often require a stronger base or a more sophisticated ligand to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.
Figure 2: Proposed mechanism for the copper-free Sonogashira reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both traditional and copper-free Sonogashira couplings, which can be adapted for this compound.
Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from a standard procedure for the coupling of a long-chain alkynol with an aryl iodide.
Figure 3: Experimental workflow for a traditional Sonogashira coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous, degassed tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Add triethylamine (2.0 equivalents) via syringe.
-
Add this compound (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol utilizes a palladium catalyst with a bulky phosphine ligand and a stronger base, eliminating the need for a copper co-catalyst.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., dioxane or DMF) and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the aryl halide (1.0 equivalent), cesium carbonate (Cs₂CO₃, 2.0 equivalents), and this compound (1.5 equivalents).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
The Sonogashira reaction remains a powerful and versatile tool for the synthesis of molecules containing the alkynyl motif. For the coupling of this compound, a variety of catalytic systems are available, each with its own set of advantages and disadvantages.
-
Homogeneous palladium-phosphine catalysts , particularly PdCl₂(PPh₃)₂, offer a reliable and well-established method, especially for reactive aryl iodides.
-
Catalyst systems with bulky, electron-rich ligands can provide higher activity, enabling the use of less reactive aryl bromides and chlorides.
-
Heterogeneous catalysts present a significant advantage in terms of catalyst recovery and reuse, aligning with the principles of sustainable chemistry.
-
Copper-free protocols are essential for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.
The choice of the optimal catalyst will ultimately depend on the specific aryl halide coupling partner, cost considerations, and the desired scale of the reaction. While this guide provides a comprehensive overview based on available data for long-chain alkynes, further experimental validation with this compound is encouraged to identify the most efficient and robust catalytic system for a particular application.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Benchmarking the Efficiency of 1-Tridecyne in Bioconjugation Studies
For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is a foundational requirement. Bioconjugation techniques are the engine of this process, enabling the creation of everything from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging.[1][2] The advent of "click chemistry" revolutionized this field by providing a set of reactions that are highly efficient, selective, and biocompatible.[3]
At the heart of this revolution are the azide-alkyne cycloaddition reactions. This guide provides an in-depth comparison of the two dominant platforms for this chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] We will specifically benchmark the performance of 1-tridecyne, a long-chain terminal alkyne, within the CuAAC framework and contrast its efficiency, utility, and limitations against the widely used strained alkynes of SPAAC. This analysis aims to provide the experimental and theoretical grounding necessary to select the optimal alkyne for your specific bioconjugation needs.
Part 1: The World of Terminal Alkynes — A Profile of this compound in CuAAC
The CuAAC reaction is the quintessential "click" reaction, uniting a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole linkage.[5][6] This reaction is not a true concerted cycloaddition but proceeds through a stepwise mechanism involving copper(I) acetylide intermediates, which dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process.[4][7]
This compound is a classic example of a terminal alkyne. Its chemical structure consists of a reactive terminal acetylene group attached to a long, eleven-carbon aliphatic chain.[8][9] While the terminal alkyne is the reactive handle for CuAAC, the long alkyl chain imparts significant lipophilicity. This physical property is not merely incidental; it is a critical feature that dictates its unique applications.
Causality Behind Experimental Choice:
-
Why Choose a Terminal Alkyne? Terminal alkynes are chosen for their exceptional reactivity in the presence of a copper(I) catalyst, leading to rapid reaction kinetics and near-quantitative yields under mild aqueous conditions.[10][11] The small size of the alkyne group imposes a minimal structural perturbation on the biomolecule it modifies.
-
Why Choose this compound Specifically? The defining characteristic of this compound is its hydrophobicity. This makes it an ideal choice for applications involving lipidated peptides, probes for studying protein-membrane interactions, or the modification of biomolecules within hydrophobic pockets. Its incorporation can create amphiphilic bioconjugates capable of self-assembly or interacting with lipid bilayers.
Part 2: The Catalyst-Free Alternative — Strained Alkynes in SPAAC
While incredibly efficient, the reliance of CuAAC on a copper catalyst can be a significant drawback, particularly for in vivo applications, due to the cytotoxicity of copper.[12][13] This limitation spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a truly bioorthogonal reaction that proceeds without any catalyst.[14][15]
SPAAC leverages the high ring strain of cyclooctynes, the smallest stable cyclic alkynes.[][17] This strain is released during the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction to occur rapidly at physiological temperatures.[14] Common examples of strained alkynes include dibenzocyclooctyne (DIBO), dibenzoazacyclooctyne (DBCO/DIBAC), and bicyclononyne (BCN).[18][19]
Causality Behind Experimental Choice:
-
Why Choose a Strained Alkyne? The paramount advantage of strained alkynes is their bioorthogonality. The reaction is catalyst-free, eliminating concerns about metal toxicity and allowing for the labeling of molecules in living cells and whole organisms with minimal perturbation to native biological processes.[4][20]
Part 3: Quantitative Performance Comparison
The choice between a terminal alkyne like this compound and a strained alkyne is a trade-off between reaction speed and biocompatibility. The second-order rate constant (k₂) is the key metric for quantifying reaction efficiency.
| Feature | CuAAC with Terminal Alkynes (e.g., this compound) | SPAAC with Strained Alkynes (e.g., DBCO, BCN) |
| Typical Rate Constant (k₂) M⁻¹s⁻¹ | 10¹ - 10³[21] | 10⁻³ - 1[18][21][22] |
| Catalyst Required? | Yes, Copper(I)[6] | No[] |
| Key Advantages | - Extremely fast kinetics- High, often quantitative yields- Simple, readily available alkyne building blocks | - Fully bioorthogonal (no catalyst)- Ideal for in vivo and live-cell applications- No copper-induced cytotoxicity or biomolecule degradation[12] |
| Key Limitations | - Copper catalyst can be cytotoxic- Potential for oxidative damage to biomolecules from copper-generated ROS[13]- Requires stabilizing ligands for best performance[23] | - Generally slower kinetics than CuAAC- Strained alkyne reagents are often larger, more complex, and more expensive to synthesize[12] |
| Ideal Applications | - In vitro bioconjugation (e.g., ADC synthesis, protein labeling)- Materials science, polymer chemistry- Applications where lipophilicity is desired (with this compound) | - Live-cell imaging- In vivo labeling and tracking- Modifying sensitive biomolecules where copper is detrimental |
Note on this compound's Kinetics: The core reactivity of the terminal alkyne in this compound is comparable to other simple terminal alkynes used in kinetic studies. Its long alkyl chain primarily influences solubility, requiring co-solvents like DMSO for efficient reaction in aqueous buffers, rather than fundamentally altering the cycloaddition rate constant.
Part 4: Experimental Protocols & Workflows
A self-validating protocol includes not only the reaction steps but also purification and characterization to confirm success. Below are representative protocols that can be adapted for specific biomolecules.
General Experimental Workflow
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. bioclone.net [bioclone.net]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. benchchem.com [benchchem.com]
- 19. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 20. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Tridecyne
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, field-tested protocol for the proper disposal of 1-Tridecyne, moving beyond simple steps to explain the underlying principles of chemical safety and regulatory compliance.
Hazard Profile and Regulatory Imperative
Before any disposal procedure begins, a thorough understanding of the material's hazards and the governing regulations is essential. This compound (CAS No. 26186-02-7) is not a benign substance; it presents a specific combination of physical and health hazards that dictate its handling from "cradle to grave."[1][2]
-
Physical Hazard: this compound is a combustible liquid with a flash point of approximately 79°C (174.2°F).[3][4] This means that while it doesn't ignite as readily as highly volatile solvents, it can form flammable vapor concentrations in the air if heated, creating a significant fire risk near ignition sources.[4][5]
-
Health Hazards: The primary health concern is its classification as an aspiration hazard. If swallowed, the low viscosity of this compound allows it to be easily drawn into the lungs, which can be fatal. It may also cause skin and eye irritation upon contact.[3][6]
-
Environmental Hazard: It is classified as potentially causing long-lasting harmful effects to aquatic life. Therefore, it must never be discharged into the sanitary sewer system.[1][7]
Regulatory Framework: In the United States, the disposal of chemical waste like this compound is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][8][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials.[10][11] A core tenet of RCRA is that the generator of the waste is solely responsible for its correct characterization and safe disposal.[3][12]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins before the first drop of waste is collected. Adherence to proper PPE and engineering controls is the first line of defense.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations (29 CFR 1910.133).[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3][4]
-
Body Protection: A lab coat or other protective clothing is mandatory to minimize skin contact.[3][4]
-
Engineering Controls: All handling and consolidation of this compound waste should be performed inside a certified chemical fume hood to prevent the inhalation of vapors and contain any potential splashes.
Step-by-Step Waste Collection and Segregation Protocol
The integrity of your waste streams is paramount. Improper segregation can lead to dangerous chemical reactions or significantly increase disposal costs. This compound is a non-halogenated organic solvent , and it must be segregated as such.[1]
Protocol for Unadulterated this compound Waste:
-
Select a Compatible Container: Choose a clean, non-reactive container specifically designated for non-halogenated organic waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a tightly sealing screw cap.[13]
-
Affix a Hazardous Waste Label: Before adding any waste, place a completed hazardous waste tag or label on the container.
-
Transfer the Waste: Carefully pour the waste this compound into the container using a funnel to prevent spills. Perform this transfer within a chemical fume hood.
-
Seal the Container: Immediately and securely close the container. Containers must be kept closed at all times except when actively adding or removing waste.[13][14] This is a critical step to prevent the release of flammable vapors.[4]
Protocol for Contaminated Lab Supplies:
-
Characterize the Waste: Any item grossly contaminated with this compound (e.g., absorbent pads from a spill, gloves, paper towels) must be treated as hazardous waste.[3]
-
Collect in a Designated Container: Place these solid items into a separate, clearly labeled container for solid hazardous waste. This can be a sealable bag or a wide-mouth container.
-
Avoid Mixing: Do not mix this solid waste with the liquid this compound waste stream.
Causality Note: Segregating liquid and solid waste streams simplifies the disposal process for the waste management facility. Furthermore, never mix this compound waste with incompatible materials, particularly strong oxidizing agents, as this can lead to vigorous and dangerous reactions.[4]
On-Site Storage and Labeling Requirements
Proper storage while awaiting pickup is a key compliance point.
-
Satellite Accumulation Area (SAA): Laboratories must designate an SAA at or near the point of waste generation.[14] This could be a secondary containment tray within a fume hood or a designated cabinet. The purpose of the SAA is to safely accumulate a limited quantity of waste before it is moved to a central storage area.
-
Labeling: The hazardous waste label must be fully and accurately completed. Per EPA and OSHA standards, the label must include:
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is crucial.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition (sparks, open flames, hot surfaces) from the area.[3][4]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[3]
-
Contain and Absorb: Use an inert absorbent material such as sand, silica gel, vermiculite, or a universal binder to soak up the spill.[3][4] Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, closable container.[4]
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste for disposal.
Arranging for Final Disposal
The final step is to transfer the waste to a licensed professional.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[3] They are responsible for coordinating with licensed hazardous waste management contractors for pickup and final disposal.
-
Incineration: The most common and environmentally sound disposal method for waste organic solvents like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
"Cradle-to-Grave" Responsibility: Remember, as the generator, your institution is legally responsible for the waste from the moment it is created until it is ultimately destroyed, even after it has left your facility.[1] This underscores the importance of using reputable, licensed disposal services coordinated through your EHS department.
Data Summary Table
For quick reference, the key safety and handling properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 26186-02-7 | [15][16] |
| Molecular Formula | C13H24 | [15][16] |
| Hazard Class | Combustible Liquid | [4][5] |
| Flash Point | 79 °C / 174.2 °F | [3][4] |
| Key Hazards | Aspiration Hazard, Potential Aquatic Toxicity | |
| Incompatible Materials | Strong oxidizing agents | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. media.graphassets.com [media.graphassets.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. epa.gov [epa.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 12. epa.gov [epa.gov]
- 13. pfw.edu [pfw.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 16. This compound [webbook.nist.gov]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 1-Tridecyne
For the dedicated researcher, the pursuit of discovery often involves navigating the inherent risks of novel and reactive chemical entities. 1-Tridecyne, a terminal alkyne, is a valuable building block in organic synthesis, but its handling demands a rigorous and informed approach to personal safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE). Our goal is to instill a culture of proactive safety, ensuring that your focus remains on your research, not on avoidable laboratory incidents.
The Hazard Profile of this compound: More Than Just a Hydrocarbon
Understanding why a specific piece of PPE is required is the cornerstone of true laboratory safety. The hazard profile of this compound is twofold, stemming from its physical properties and the chemical reactivity of its terminal alkyne functional group.
-
Flammability: The primary, well-documented hazard is flammability. The Globally Harmonized System (GHS) classifies this compound as a Flammable or Combustible Liquid.[1][2] Specifically, it is designated with the H-statement H226 or H227, indicating it is a flammable liquid and vapor, with a flash point reported around 75°C (167°F).[1][2] This means that even at temperatures commonly found in a laboratory, it can emit enough vapor to form an ignitable mixture with air. The causality is clear: any handling of this compound requires absolute elimination of ignition sources and PPE that does not generate static electricity.
-
Contact and Inhalation Hazards: While specific toxicological data for this compound is limited, the safety data for its close structural analog, 1-Tridecene, indicates a risk of skin and eye irritation.[3][4][5] It is prudent to assume this compound carries similar risks. Vapors, especially if heated or aerosolized, may cause respiratory tract irritation.[3] Therefore, preventing skin and eye contact, and minimizing vapor inhalation, are critical secondary objectives.
-
The Terminal Alkyne Moiety - A Latent Reactivity Hazard: This is what distinguishes this compound from a simple long-chain alkane or alkene. Terminal alkynes possess a weakly acidic proton on the sp-hybridized carbon.[6][7] In the presence of certain metals, particularly heavy metals like copper, silver, mercury, or magnesium, this proton can be abstracted to form highly unstable and shock-sensitive metal acetylides. This reactivity is a critical consideration for experimental setup, quenching procedures, and waste disposal.
The Self-Validating PPE Protocol: A Multi-Layered Defense
The following protocol is designed as a self-validating system. Each layer of protection addresses a specific hazard identified above, creating a comprehensive safety net.
Core PPE for All Operations
This is the non-negotiable minimum requirement for any work involving this compound, from simple reagent transfers to active reaction monitoring.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 D3 standard. | Protects against splashes of this compound and other reagents from all angles. Standard safety glasses offer insufficient protection. |
| Hand Protection | Nitrile or Neoprene gloves. Inspect for integrity before each use. | Provides a barrier against transient skin contact. For prolonged work or immersion, consult a glove manufacturer's chemical resistance guide. Double-gloving is recommended for handling larger quantities. |
| Body Protection | Flame-Resistant (FR) lab coat (e.g., Nomex®). | Critical. Protects against the primary hazard of flammability. Standard cotton or polyester lab coats can ignite and melt, exacerbating injuries in a flash fire. |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes. | Protects feet from spills and dropped equipment. |
Step-by-Step PPE Selection Workflow
The nature of your task dictates the necessary level of protection. This workflow guides the logical selection of additional PPE beyond the core requirements.
Caption: Decision workflow for selecting task-specific PPE for this compound.
Operational and Disposal Plans: Integrating Safety Beyond the Bench
Effective PPE use is intrinsically linked to safe operational and disposal procedures.
Safe Handling and Operations
-
Engineering Controls First: Always handle this compound inside a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.[3]
-
Eliminate Ignition Sources: Ensure all electrical equipment is properly grounded. Remove hot plates, spark sources, and open flames from the immediate work area.[2][4][8]
-
Material Compatibility: Use only glass, stainless steel, or PTFE equipment. Crucially, avoid contact with copper, brass, silver, or mercury, as this can lead to the formation of explosive acetylides. Check for any fittings or equipment parts made of these materials.
-
Static Control: When transferring large quantities, use grounding and bonding straps to prevent the buildup of static electricity, a potential ignition source.
Spill Response Protocol
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Remove Ignition Sources: If safe to do so, turn off any nearby ignition sources.
-
Absorb: Use a non-combustible absorbent material like sand, vermiculite, or a commercial sorbent pad. Do not use paper towels or other combustible materials.
-
Collect and Contain: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan
-
Waste Segregation: All this compound waste, including contaminated gloves, absorbent materials, and reaction residues, must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Avoid Incompatible Waste Streams: Do not mix this compound waste with waste containing heavy metal salts (especially copper, silver, mercury) or strong oxidizing agents.[4]
-
Institutional Guidelines: Final disposal must be handled by your institution's Environmental Health and Safety (EHS) department in accordance with all local and federal regulations. Never pour this compound down the drain.
By integrating this comprehensive understanding of this compound's hazards with a multi-layered and logical PPE protocol, you build a robust safety system that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C13H24 | CID 117754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
